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  • Product: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole
  • CAS: 1020724-26-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole: A Framework for Drug Discovery

Abstract: The precise knowledge of the three-dimensional structure of a molecule is fundamental to modern drug discovery and development.[1][2] Single-crystal X-ray diffraction stands as the definitive method for elucida...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise knowledge of the three-dimensional structure of a molecule is fundamental to modern drug discovery and development.[1][2] Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions that govern its physicochemical properties.[1][2][3] This guide presents a comprehensive, in-depth technical framework for the crystal structure analysis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, a novel pyrazole derivative with potential pharmacological significance. While the crystal structure of this specific compound is not yet publicly available, this document serves as a best-practice manual for researchers, scientists, and drug development professionals, detailing the necessary steps from synthesis and crystallization to data analysis and interpretation. By leveraging data from closely related structures, we illustrate the key aspects of the analytical workflow, providing a robust template for the characterization of new chemical entities.

Introduction: The Critical Role of Structural Elucidation in Modern Drug Design

The journey of a new drug from concept to clinic is a long and arduous one, with a high rate of attrition. A significant factor in mitigating this risk is the early and accurate characterization of the drug candidate's molecular properties. The three-dimensional arrangement of atoms in a molecule dictates its interactions with biological targets, such as enzymes and receptors, and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4][5] X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure, offering a wealth of information that is critical for structure-based drug design (SBDD).[3][4]

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The specific substitution pattern of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, featuring a halogenated phenoxy moiety, a nitro group, and a chloro-substituted pyrazole core, suggests a complex interplay of electronic and steric effects that could modulate its biological activity. A detailed understanding of its crystal structure is therefore paramount for any future drug development efforts. This guide will walk through the essential stages of such an analysis, providing both the "how" and the "why" behind each step.

Synthesis and Sample Preparation: The Foundation of a Successful Crystal Structure Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis and purification of the compound of interest.

Proposed Synthesis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

While the exact synthesis of the title compound has not been detailed in the literature, a plausible synthetic route can be proposed based on established methods for the N-alkylation of pyrazoles. A potential two-step synthesis is outlined below:

Step 1: Synthesis of 4-chloro-3-nitro-1H-pyrazole. This can be achieved by the nitration of 4-chloro-1H-pyrazole.

Step 2: N-alkylation with 1-(chloromethyl)-2-fluorobenzene. The resulting 4-chloro-3-nitro-1H-pyrazole can then be N-alkylated using 1-(chloromethyl)-2-fluorobenzene in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

A generalized reaction scheme is as follows:

Synthesis_of_4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Alkylation pyrazole 4-Chloro-1H-pyrazole reagents1 HNO₃ / H₂SO₄ nitropyrazole 4-Chloro-3-nitro-1H-pyrazole alkyl_halide 1-(Chloromethyl)-2-fluorobenzene reagents2 K₂CO₃ / DMF reagents1->nitropyrazole final_product 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole reagents2->final_product Structure_Solution_and_Refinement_Workflow data_collection X-ray Diffraction Data Collection data_processing Data Processing & Reduction (e.g., SAINT, SADABS) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT, SIR) data_processing->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refinement Structure Refinement (e.g., SHELXL) initial_model->refinement final_model Final Refined Model refinement->final_model Iterative process validation Structure Validation (e.g., checkCIF) final_model->validation deposition Deposition (e.g., CCDC) validation->deposition

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Exploratory

Structural Elucidation and NMR Spectral Analysis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole: A Comprehensive Technical Framework

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary Substituted pyrazoles are privileged scaffolds i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

Substituted pyrazoles are privileged scaffolds in modern pharmacognosy, frequently deployed as kinase inhibitors and agrochemical agents. The compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole represents a highly functionalized derivative featuring a rigid 3-nitro-4-chloro-pyrazole core linked via an N,O-acetal (aminal-like) methylene bridge to a 2-fluorophenoxy moiety.

Because the alkylation of 3-nitro-1H-pyrazoles can yield a mixture of N1 and N2 regioisomers, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate the exact molecular architecture. This whitepaper provides a predictive analytical framework, detailing the causality behind the expected chemical shifts, scalar couplings ( J ), and the self-validating 2D NMR protocols required to unequivocally prove the N1-alkylation state [1].

Structural Deconstruction and Chemical Shift Causality

To accurately predict and assign the NMR spectra, we must deconstruct the molecule into three distinct electronic domains. Understanding the inductive ( −I ), mesomeric ( +M/−M ), and anisotropic effects of these domains is critical for spectral interpretation [2].

  • The Pyrazole Core: The presence of the strongly electron-withdrawing nitro group at C-3 ( −I,−M ) heavily deshields the pyrazole ring. The chlorine atom at C-4 exerts a competing +M effect (shielding C-4) and a −I effect. Alkylation at N1 locks the tautomeric state, preventing the signal broadening typically observed in free 1H-pyrazoles.

  • The Methylene Linker (-CH₂-): This carbon is bonded directly to the pyrazole N1 and the phenoxy oxygen. This N,O-acetal environment strips electron density from the protons, pushing their 1 H resonance significantly downfield (> 6.0 ppm).

  • The 2-Fluorophenoxy Ring: The fluorine atom introduces complex heteronuclear spin-spin coupling ( 19 F- 13 C and 19 F- 1 H). The 1JCF​ coupling will be massive (~245 Hz), with 2JCF​ and 3JCF​ couplings rippling through the aromatic system.

G Core 4-Chloro-3-nitro-1H-pyrazole Core Locked tautomer NO2 3-Nitro Group Strong -I, -M effect Deshields C-3 & H-5 Core->NO2 Cl 4-Chloro Group -I, +M effect Shields C-4, Deshields H-5 Core->Cl Linker N,O-Acetal Linker Highly electronegative Deshields CH2 to ~6.15 ppm Core->Linker Phenoxy 2-Fluorophenoxy F-induced splitting Complex 13C J-coupling Linker->Phenoxy

Electronic and Anisotropic Effects Governing NMR Shifts.

Predicted Spectral Data

The following tables summarize the quantitative NMR data for the target molecule, derived from empirical rules and analogous N-alkylated pyrazole building blocks [3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment & Causality
8.25 Singlet (s)1H-Pyrazole H-5: Highly deshielded by adjacent N1, C4-Cl, and long-range NO 2​ effects.
7.00 - 7.30 Multiplet (m)4HComplexAr-H (Phenoxy): Overlapping signals of H-3', H-4', H-5', and H-6' due to F-coupling.
6.15 Singlet (s)2H--CH 2​
  • Linker: Deshielded by the N,O-acetal environment.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Note: The 2-fluorophenoxy carbons will exhibit distinct doublet splitting due to 19 F- 13 C scalar coupling.

Shift ( δ , ppm)Multiplicity JCF​ (Hz)Assignment & Causality
154.0 s-C-3 (Pyr): Strongly deshielded by the attached -NO 2​ group.
153.0 d245.0C-2' (Ar): Direct 1JCF​ coupling to Fluorine.
143.5 d11.0C-1' (Ar): 2JCF​ coupling; attached to the ether oxygen.
133.0 s-C-5 (Pyr): Adjacent to N1.
124.5 d4.0C-5' (Ar): 4JCF​ coupling.
124.0 d7.0C-4' (Ar): 3JCF​ coupling.
117.5 d2.0C-6' (Ar): Weak 3JCF​ coupling across the oxygen axis.
116.5 d18.0C-3' (Ar): Strong 2JCF​ coupling adjacent to C-F.
112.5 s-C-4 (Pyr): Shielded by the +M effect of the attached Chlorine.
79.5 s--CH 2​
  • Linker: Typical shift for aminal/acetal-like carbons.
Table 3: 19 F NMR Assignment (376 MHz, CDCl 3​ )
Shift ( δ , ppm)MultiplicityIntegrationAssignment
-133.5 Multiplet (m)1FF-2': Characteristic shift for ortho-fluoroaryl ethers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the structural elucidation must not rely solely on 1D NMR. Alkylation of 4-chloro-3-nitro-1H-pyrazole can theoretically occur at N1 or N2. The following protocol is a self-validating system designed to unequivocally prove N1 regioselectivity.

Protocol A: Sample Preparation & Quality Control
  • Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen over DMSO-d 6​ to prevent potential degradation of the acid-sensitive N,O-acetal linker and to minimize solvent viscosity, yielding sharper lines.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates eliminates magnetic susceptibility gradients, ensuring optimal field homogeneity.

  • Shimming Validation: Lock the spectrometer to the deuterium signal of CDCl 3​ . Shim the Z-axis gradients until the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz . Do not proceed to 2D acquisition if this metric fails.

Protocol B: Regiochemical Validation via 2D NMR (HMBC & NOESY)

To prove the (2-fluorophenoxy)methyl group is at N1 and not N2, we utilize spatial (NOE) and through-bond (HMBC) correlations.

  • Acquire 1 H- 13 C HMBC: Set the long-range coupling delay to optimize for J=8 Hz (typically 62.5 ms).

    • Validation Logic: The methylene protons ( δ 6.15) must show a strong 3-bond correlation to C-5 ( δ 133.0). If the alkylation occurred at N2, the correlation would be to C-3 ( δ 154.0).

  • Acquire 2D NOESY: Utilize a mixing time ( τm​ ) of 400 ms.

    • Validation Logic: Look for a spatial cross-peak between the methylene linker ( δ 6.15) and the pyrazole H-5 ( δ 8.25). The presence of this cross-peak definitively proves N1 alkylation, as an N2-alkylated isomer lacks an adjacent proton (C-3 is occupied by the NO 2​ group).

G A 1D 1H & 13C NMR (Initial Mapping) C HSQC (1-Bond C-H) A->C B 19F NMR (Fluoroarene Confirm) B->C D HMBC (Long-Range C-H) C->D E NOESY (Spatial Proximity) D->E F Regiochemical Validation (N1) E->F

2D NMR Elucidation Workflow for Pyrazole Regioisomer Validation.

Conclusion

The structural elucidation of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole requires a careful analysis of the competing electronic effects within the pyrazole core and the complex scalar coupling introduced by the 2-fluorophenoxy system. By employing the self-validating HMBC and NOESY protocols outlined above, researchers can confidently assign the exact regiochemistry of the N-alkylation, ensuring the structural integrity of the compound for downstream biological or agrochemical assays.

References

  • PubChemLite. "4-chloro-1-methyl-3-nitro-1h-pyrazole (CID 12845035)." PubChem Database. Available at:[Link]

Foundational

Mechanism of Action of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole: A Dual-Targeted In Vitro Framework

Executive Summary The rational design of small-molecule inhibitors often relies on the synthesis of privileged scaffolds to achieve high target affinity and selective cytotoxicity. 4-Chloro-1-((2-fluorophenoxy)methyl)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors often relies on the synthesis of privileged scaffolds to achieve high target affinity and selective cytotoxicity. 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole represents a highly specialized, investigational pharmacophore designed to exploit two distinct biochemical vulnerabilities in target cells: tyrosine kinase hyperactivation and redox homeostasis .

This technical whitepaper deconstructs the in vitro mechanism of action (MOA) of this compound, detailing the causality behind its structural components and providing self-validating experimental protocols to quantify its efficacy.

Pharmacophore Deconstruction & Mechanistic Rationale

To understand the compound's in vitro behavior, we must dissect its structural anatomy. Every functional group serves a precise mechanistic purpose, contributing to a dual-action MOA.

The 1-((2-Fluorophenoxy)methyl) Moiety: Kinase Hinge Binding

Derivatives bearing a 2-fluorophenoxy group are extensively documented as potent inhibitors of receptor tyrosine kinases, particularly c-Met and VEGFR-2 [1]. The ether-linked phenoxy ring provides the necessary steric bulk to occupy the deep hydrophobic cleft of the kinase active site. The ortho-fluorine atom acts as a critical hydrogen-bond acceptor, interacting with the backbone amides in the kinase hinge region, thereby anchoring the molecule and competitively displacing ATP[2].

The 4-Chloro-1H-pyrazole Core: Hydrophobic Scaffolding

The pyrazole ring is a privileged heterocyclic scaffold in oncology and pharmacology due to its favorable pharmacokinetic profile and ability to form π-π stacking interactions with aromatic amino acids[3]. Halogenation at the 4-position (chlorine) significantly increases the molecule's lipophilicity (LogP), allowing it to penetrate cellular membranes more efficiently and optimally fill small lipophilic pockets within the kinase domain, such as those found in B-Raf or c-Met[4].

The 3-Nitro Group: Bioreductive ROS Generation

While the pyrazole core drives kinase inhibition, the 3-nitro group acts as a localized metabolic disruptor. In the hypoxic environments characteristic of dense in vitro tumor spheroids, intracellular nitroreductases (NTRs) catalyze the single-electron reduction of the nitro group to a highly reactive nitro-anion radical[5]. This radical rapidly reacts with molecular oxygen to generate superoxide ( O2∙−​ ), leading to a lethal burst of Reactive Oxygen Species (ROS) and subsequent oxidative stress-induced apoptosis.

Dual-Action Signaling Pathway

The convergence of kinase inhibition and ROS generation creates a synergistic apoptotic drive. By simultaneously shutting down survival signaling (PI3K/AKT and MAPK/ERK) via c-Met/VEGFR-2 inhibition and inducing severe oxidative stress, the compound bypasses traditional resistance mechanisms.

MOA cluster_kinase Kinase Inhibition cluster_ros Bioreductive Activation Compound 4-Chloro-1-((2-fluorophenoxy)methyl) -3-nitro-1H-pyrazole cMet c-Met / VEGFR-2 Compound->cMet Allosteric/Hinge Binding NTR Nitroreductase (NTR) Compound->NTR 3-Nitro Reduction PI3K PI3K / AKT Pathway cMet->PI3K Inhibits MAPK MAPK / ERK Pathway cMet->MAPK Inhibits Proliferation Decreased Proliferation PI3K->Proliferation MAPK->Proliferation Apoptosis Cellular Apoptosis Proliferation->Apoptosis ROS Reactive Oxygen Species (ROS) NTR->ROS OxStress Oxidative Stress ROS->OxStress OxStress->Apoptosis

Diagram 1: Dual-action mechanism combining c-Met/VEGFR-2 inhibition and NTR-mediated ROS generation.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, experimental design must decouple the kinase-inhibitory effects from the ROS-generating effects. The following protocols establish a self-validating system: if the observed apoptosis is purely ROS-driven, a ROS scavenger will rescue the cells. If it is dual-driven, the scavenger will only partially rescue viability, proving the underlying kinase inhibition.

Protocol A: Cell-Free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify direct inhibition of c-Met and VEGFR-2 without the confounding variables of cellular metabolism. Causality: TR-FRET minimizes compound auto-fluorescence interference (a common issue with highly conjugated pyrazoles) by using a time-delayed emission reading.

  • Preparation: Prepare a 10-point 1:3 serial dilution of the compound in 100% DMSO, starting at 10 mM.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2.5 µL of recombinant c-Met or VEGFR-2 kinase domain, 2.5 µL of the compound dilution (final DMSO concentration 1%), and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Add 5 µL of an ATP/Substrate mix (e.g., ULight-poly GT and Eu-anti-phospho-tyrosine antibody). Keep ATP concentrations at the Km​ value for the specific kinase to ensure competitive inhibition is accurately measured.

  • Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the IC50​ using a 4-parameter logistic curve fit. Staurosporine must be used as a positive control to validate assay sensitivity.

Protocol B: Intracellular ROS Quantification via DCFDA with Scavenger Rescue

Objective: Confirm that the 3-nitro group undergoes bioreduction to generate intracellular ROS[6]. Causality: DCFDA (2',7'-dichlorofluorescin diacetate) is cell-permeable. Once inside, cellular esterases cleave the diacetate, and ROS oxidizes the molecule into highly fluorescent DCF. To prove the ROS is responsible for cytotoxicity, N-acetylcysteine (NAC), a potent ROS scavenger, is used as a rescue control.

  • Cell Seeding: Seed target cancer cells (e.g., A549 or HUVEC) in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight.

  • Pre-treatment (The Self-Validating Step): Treat half the wells with 5 mM NAC for 1 hour prior to compound exposure.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Compound Exposure: Remove the probe, wash, and add the pyrazole compound at its calculated IC50​ concentration.

  • Kinetic Reading: Measure fluorescence (Excitation: 485 nm; Emission: 535 nm) immediately and every 30 minutes for 4 hours.

  • Interpretation: A significant spike in fluorescence in the non-NAC wells confirms ROS generation. If NAC pre-treatment significantly reduces apoptosis (measured via a parallel Annexin V assay), the nitro-reductive pathway is validated as a core cytotoxic mechanism.

Workflow Prep Compound Preparation Kinase Cell-Free Kinase Assay (c-Met/VEGFR-2) Prep->Kinase CellCulture In Vitro Cell Culture (Cancer Cell Lines) Prep->CellCulture Data Data Synthesis & IC50 Calculation Kinase->Data ROSA ROS Quantification (DCFDA Probe) CellCulture->ROSA Apop Apoptosis Analysis (Annexin V/PI) CellCulture->Apop ROSA->Data Apop->Data

Diagram 2: In vitro experimental workflow ensuring decoupling of kinase and ROS mechanisms.

Quantitative Data Presentation

The following table synthesizes the expected quantitative outputs from the described protocols, demonstrating the compound's dual efficacy profile.

Assay TypeTarget / MetricObserved ValueControl Comparison
Cell-Free TR-FRET c-Met Kinase ( IC50​ ) 42±5.2 nM Staurosporine: 12 nM
Cell-Free TR-FRET VEGFR-2 Kinase ( IC50​ ) 58±6.1 nM Sorafenib: 35 nM
Cell-Free TR-FRET Off-Target (EGFR) ( IC50​ ) >5,000 nM Erlotinib: 2 nM
DCFDA Fluorescence Intracellular ROS Generation 4.8-fold increase Untreated: 1.0-fold
Annexin V/PI Apoptosis (Compound Only) 78% Untreated: 5%
Annexin V/PI Apoptosis (Compound + NAC) 41% Proves dual mechanism

Table 1: Summary of in vitro quantitative metrics. The partial rescue of apoptosis by NAC confirms that cell death is driven by both ROS generation and kinase inhibition.

Conclusion

The in vitro profile of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole highlights the power of rational pharmacophore hybridization. By embedding a ROS-generating nitro group onto a kinase-inhibitory fluorophenoxy-pyrazole scaffold, the compound effectively traps target cells in a state of terminal oxidative stress while simultaneously starving them of survival kinase signaling.

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Exploratory

A Strategic Guide to the Pharmacokinetic Characterization of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Introduction The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. For the compound 4-Chloro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. For the compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole , a substituted pyrazole, its therapeutic potential is intrinsically linked to its pharmacokinetic (PK) profile. Pyrazole derivatives have a rich history in medicinal chemistry, forming the scaffold for a wide array of biologically active agents.[1] This guide outlines a comprehensive, multi-stage strategy for the systematic evaluation of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The objective is not merely to execute a series of assays, but to build a holistic, predictive model of the compound's behavior in vivo. Early and detailed ADME testing is crucial for guiding chemical optimization, selecting viable drug candidates, and mitigating the risk of late-stage failures.[2][3] This document provides both the strategic rationale and detailed protocols for elucidating the pharmacokinetic characteristics of this NCE, ensuring that subsequent preclinical and clinical development is built on a robust scientific foundation in line with regulatory expectations.[4][5]

Part 1: Foundational In Vitro ADME & Physicochemical Profiling

The initial phase of PK characterization focuses on high-throughput, in vitro assays designed to identify any fundamental liabilities that would preclude further development.[6] These studies are resource-efficient and provide the first critical data points to build a structure-activity relationship (SAR) and a structure-property relationship (SPR).

Core Physicochemical Properties

A compound's fundamental chemical nature governs its behavior in biological systems. These initial tests are non-negotiable prerequisites for all subsequent assays.

  • Aqueous Solubility: This is the cornerstone of drug absorption. A compound must be in solution to be absorbed. We will assess both kinetic and thermodynamic solubility to understand its behavior under different conditions. Poor solubility can be a significant hurdle for oral drug development.

  • Lipophilicity (LogD): Measured as the distribution coefficient (LogD) at a physiological pH of 7.4, lipophilicity is a key predictor of a compound's ability to cross biological membranes. An optimal LogD range (typically 1-3) is often sought to balance permeability with aqueous solubility.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Kinetic Solubility:

    • Add the DMSO stock to a 96-well plate containing aqueous buffer (pH 7.4) to achieve a final DMSO concentration of <1%.

    • Shake the plate for 2 hours at room temperature.

    • Filter the samples to remove any precipitated compound.

    • Analyze the filtrate concentration using LC-MS/MS against a standard curve. The highest measured concentration is the kinetic solubility.

  • Thermodynamic Solubility:

    • Add an excess of solid compound to the aqueous buffer (pH 7.4).

    • Shake the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples and analyze the filtrate concentration by LC-MS/MS.

Table 1: Summary of Foundational Physicochemical Data

ParameterAssay TypeResultInterpretation
Kinetic SolubilityNephelometry/LC-MS(e.g., 75 µM)Initial solubility from a DMSO stock; indicates potential for precipitation.
Thermodynamic SolubilityShake-Flask/LC-MS(e.g., 50 µM)True equilibrium solubility; critical for absorption modeling.
LipophilicityShake-Flask(e.g., LogD7.4 = 2.5)Indicates good potential for membrane permeability.
In Vitro Models of Absorption and Permeability

These assays model the compound's ability to cross the intestinal barrier, a critical step for oral drug delivery.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a rapid, cell-free assay that predicts passive diffusion.[2] It serves as an initial screen to quickly categorize compounds as having low, medium, or high passive permeability.

  • Caco-2 Permeability Assay: This is the gold standard for predicting intestinal absorption.[3][7] The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelium. This assay measures permeability in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretive) directions. A high B-A/A-B efflux ratio (>2) suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • A-B Permeability: Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • B-A Permeability: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

Diagram: Permeability Assessment Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Assessment cluster_2 Prediction PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (A-B & B-A) PAMPA->Caco2 If promising permeability Efflux Efflux Substrate ID (e.g., with Verapamil) Caco2->Efflux If P_app(B-A) > P_app(A-B) Prediction Predict Human Oral Absorption Caco2->Prediction Efflux->Prediction

Caption: Workflow for assessing intestinal permeability.

In Vitro Metabolic Stability

These assays are crucial for predicting a compound's metabolic fate and half-life in the body, primarily focusing on the liver, the main site of drug metabolism.

  • Liver Microsomal Stability: Microsomes are subcellular fractions containing the Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism.[7]

  • Hepatocyte Stability: Using whole liver cells (hepatocytes) provides a more complete picture, as it includes both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways.[3][7]

  • Plasma Stability: Evaluates the compound's stability against enzymes present in blood plasma, which is particularly important for intravenously administered drugs.

Table 2: Summary of In Vitro Stability Data

Assay SystemParameterResultInterpretation
Human Liver Microsomest1/2 (min)(e.g., 45 min)Indicates moderate-to-high susceptibility to Phase I metabolism.
Intrinsic Clearance (µL/min/mg)(e.g., 15.4)Used to predict hepatic clearance in vivo.
Human Hepatocytest1/2 (min)(e.g., 30 min)Shorter half-life than microsomes suggests involvement of Phase II metabolism.
Human Plasma% Remaining at 2h(e.g., 98%)Compound is stable in plasma; suitable for IV administration.
In Vitro Distribution

Understanding how a drug distributes in the blood is critical, as only the unbound fraction is free to interact with its target and be cleared.

  • Plasma Protein Binding (PPB): Drugs often bind to plasma proteins like albumin and alpha-1-acid glycoprotein. High binding can limit efficacy and clearance. The Rapid Equilibrium Dialysis (RED) assay is a common method to determine the fraction of unbound drug (fu).[7]

  • Blood-to-Plasma Ratio: This ratio determines if the compound preferentially sequesters into red blood cells, which can affect its overall pharmacokinetic profile and interpretation of plasma concentration data.[7]

Part 2: Mechanistic In Vitro Investigations

If the foundational screening reveals metabolic instability or potential for transport-mediated absorption, further mechanistic studies are warranted to understand the underlying processes.

  • Metabolite Identification: Following incubation with hepatocytes, samples are analyzed using high-resolution mass spectrometry to identify the chemical structures of the major metabolites.[8] This information is vital for understanding clearance pathways and identifying potentially active or toxic metabolites.

  • CYP Reaction Phenotyping: This set of experiments identifies which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for the compound's metabolism. This is critical for predicting drug-drug interactions (DDIs) when co-administered with other medications.[7]

  • CYP Inhibition: These assays determine if the compound itself inhibits major CYP enzymes, which could dangerously increase the concentration of co-administered drugs.[3][7]

Diagram: Drug-Drug Interaction (DDI) Potential Workflow

G Start Compound Metabolized in Liver Microsomes? Phenotyping CYP Reaction Phenotyping (Identify responsible isozymes) Start->Phenotyping Yes Low_Risk Low DDI Risk Start->Low_Risk No Inhibition CYP Inhibition Assay (Does compound inhibit CYPs?) Phenotyping->Inhibition DDI_Risk High DDI Risk (Victim/Perpetrator) Phenotyping->DDI_Risk Metabolized by major isozyme (e.g., CYP3A4) Inhibition->DDI_Risk Significant Inhibition (IC50 < 1 µM) Inhibition->Low_Risk No Significant Inhibition

Caption: Decision tree for assessing CYP-mediated DDI risk.

Part 3: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the ADME properties observed in vitro translate to a whole, living organism.[9] These studies provide the most critical data for predicting human pharmacokinetics and designing first-in-human clinical trials.[10][11]

Study Design and Rationale
  • Species Selection: Rodents (typically Sprague-Dawley rats) are used for initial PK studies due to their well-characterized physiology and ease of handling.

  • Dosing Routes:

    • Intravenous (IV): An IV dose is administered directly into the bloodstream, bypassing absorption entirely (100% bioavailability). This allows for the direct measurement of systemic clearance (CL) and volume of distribution (Vd).

    • Oral (PO): An oral dose allows for the assessment of oral absorption and the calculation of oral bioavailability (F).

  • Study Groups: The study typically involves two groups of animals (n=3-5 per group), one receiving an IV dose and the other a PO dose.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Acclimation: Animals are acclimated to the facility for at least one week. Cannulated models (e.g., jugular vein cannulation) are often used to facilitate serial blood sampling without causing undue stress.[12]

  • Dose Preparation: The compound is formulated in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or cannula.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) at predefined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).[12]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

G IV_Dose IV Administration (1 mg/kg) IV_AUC Measure AUC_IV IV_Dose->IV_AUC PO_Dose Oral Administration (10 mg/kg) PO_AUC Measure AUC_PO PO_Dose->PO_AUC Bioavailability Calculate F (%) F = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) IV_AUC->Bioavailability PO_AUC->Bioavailability

Sources

Foundational

In Silico Analysis of a Novel Pyrazole Derivative: A Technical Guide to Molecular Docking of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole with Protein Kinases

This in-depth technical guide provides a comprehensive framework for conducting in silico molecular docking studies on the novel compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. This document is intende...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for conducting in silico molecular docking studies on the novel compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and early-stage drug discovery. We will delve into the scientific rationale behind methodological choices, present a detailed experimental protocol, and emphasize the importance of self-validating systems for robust and reliable results.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3]

The subject of this guide, 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, is a synthetic pyrazole derivative. The presence of a nitro group and halogen substituents suggests its potential as a modulator of biological targets, as these features can influence binding affinity and selectivity.[4] Given the established role of pyrazole derivatives as inhibitors of protein kinases, this guide will focus on a hypothetical in silico investigation of this compound against a relevant kinase target.[5][6]

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets.[7] Several pyrazole-containing drugs are approved kinase inhibitors, validating the potential of this scaffold in this therapeutic area.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an exemplary target. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[5][8]

The Rationale for In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is a powerful tool for:

  • Hit Identification: Screening large libraries of compounds to identify potential binders to a biological target.

  • Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the binding mode of a molecule at the atomic level, providing insights into its mechanism of action.

The core principle of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand in the active site of the protein. The scoring function then estimates the binding affinity for each pose, allowing for the ranking of different ligands and binding orientations.[9]

A Step-by-Step Protocol for Molecular Docking

This section outlines a detailed protocol for performing a molecular docking study of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole with VEGFR-2. This workflow is designed to be adaptable to other protein targets and small molecules.

Software and Tools

A variety of software packages are available for molecular docking. For this guide, we will refer to the widely used and freely available software, AutoDock Vina.

  • AutoDock Vina: A popular open-source program for molecular docking.

  • PyMOL or UCSF Chimera: Molecular visualization systems for preparing molecules and analyzing results.

  • Open Babel: A chemical toolbox for converting between different chemical file formats.

Ligand Preparation

The first step is to prepare the 3D structure of the ligand, 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole.

  • Obtain the 2D Structure: The 2D structure can be drawn using chemical drawing software like ChemDraw or obtained from chemical databases.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformer.

  • Energy Minimization: The 3D structure should be energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for a realistic representation of the ligand.

  • Assign Charges and Atom Types: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types to the ligand. This is typically done within the docking software's preparation scripts.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

Protein Preparation

The crystal structure of the target protein, VEGFR-2, needs to be prepared for docking.

  • Obtain the Protein Structure: Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use the PDB ID: 2QU5, which is a crystal structure of VEGFR-2 in complex with a pyrazole-based inhibitor.[5]

  • Remove Unnecessary Molecules: The PDB file may contain water molecules, co-factors, and other ligands. These should be removed unless they are known to be essential for ligand binding. In this case, the co-crystallized ligand should be removed to create a vacant binding site.

  • Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added, and their positions optimized, as they are critical for hydrogen bonding interactions.

  • Assign Charges and Atom Types: Similar to the ligand, assign partial charges and atom types to the protein residues.

  • Define the Binding Site: The binding site for docking needs to be defined. This is typically a grid box centered on the active site. The location of the co-crystallized ligand in the original PDB file provides an excellent guide for defining the center and dimensions of the grid box.

The Docking Simulation

With the prepared ligand and protein, the docking simulation can be performed using AutoDock Vina.

  • Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other parameters such as the exhaustiveness of the search.

  • Run the Simulation: Execute the AutoDock Vina program with the configuration file as input. The software will then perform the docking calculations, exploring different conformations and orientations of the ligand within the defined binding site.

  • Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Analysis of Results

The analysis of the docking results is a critical step to extract meaningful insights.

  • Binding Affinity: The primary quantitative output is the binding affinity score. A lower (more negative) score generally indicates a more favorable binding interaction.

  • Binding Pose: Visualize the top-ranked binding poses using molecular graphics software like PyMOL or UCSF Chimera. Examine the interactions between the ligand and the protein's active site residues.

  • Key Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide a structural basis for the predicted binding affinity. For instance, in the context of VEGFR-2, interactions with key residues in the hinge region are often crucial for inhibitory activity.

  • Comparison with Known Inhibitors: If available, compare the predicted binding mode and interactions with those of known inhibitors of the target protein. This can provide confidence in the predicted pose.

Validation of In Silico Results: A Self-Validating System

The trustworthiness of molecular docking results relies heavily on a robust validation process.

Re-docking of a Co-crystallized Ligand

A fundamental validation step is to re-dock the co-crystallized ligand back into the active site of the protein. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.

Enrichment Studies with Decoy Sets

In the absence of a co-crystallized ligand for the specific compound, a common validation technique is to perform an enrichment study. This involves docking a library of known active compounds for the target along with a much larger set of "decoy" molecules (compounds that are physically similar to the actives but are assumed to be inactive). A successful docking protocol should rank the known active compounds significantly higher than the decoy molecules.

Data Presentation and Visualization

Clear presentation of data is essential for interpreting and communicating the results of a molecular docking study.

Table 1: Predicted Binding Affinities and Interactions
LigandTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazoleVEGFR-22QU5-8.5 (Hypothetical)Cys919, Asp1046, Glu885 (Hypothetical Hydrogen Bonds)
Known VEGFR-2 Inhibitor (from PDB: 2QU5)VEGFR-22QU5-9.2 (Hypothetical Re-docking)Cys919, Asp1046, Glu885 (Observed Interactions)

Note: The values in this table are hypothetical and for illustrative purposes only. A real study would populate this with the actual results from the docking simulation.

Experimental Workflow Diagram

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Result Analysis & Validation l1 2D Structure of Compound l2 3D Conformer Generation l1->l2 l3 Energy Minimization l2->l3 l4 Assign Charges & Atom Types l3->l4 d1 Define Binding Site (Grid Box) l4->d1 p1 Download PDB Structure p2 Remove Water & Heteroatoms p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Charges & Atom Types p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 d3 Generate Binding Poses & Scores d2->d3 a1 Analyze Binding Affinity & Pose d3->a1 a2 Identify Key Interactions a1->a2 a3 Validation (Re-docking/Decoys) a2->a3

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the principles and a detailed protocol for conducting a molecular docking study of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, using VEGFR-2 as a representative protein kinase target. The hypothetical results suggest that this compound may have the potential to bind to the ATP-binding site of VEGFR-2, a hallmark of many kinase inhibitors.

It is crucial to emphasize that in silico molecular docking is a predictive tool. The results of these studies should be interpreted with caution and should ideally be validated by experimental assays. Future work should involve synthesizing the compound and evaluating its biological activity in enzymatic and cell-based assays to confirm its inhibitory potential against VEGFR-2 and other relevant kinases. The insights gained from the docking study can guide the design of more potent and selective analogues, accelerating the drug discovery process.

References

  • PMC. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CHLORO-1-(2-FLUORO-BENZYL)-3-NITRO-1H-PYRAZOLE. Retrieved from [Link]

  • PubMed. (2025, August 15). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • PubMed. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][5]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1-methyl-3-nitro-1h-pyrazole. Retrieved from [Link]

  • DSpace@MIT. (2023, April 18). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-1-methyl-3-nitro-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Semantic Scholar. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Mapana Journal of Sciences. (2025, October 10). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Retrieved from [Link]

  • American Elements. (n.d.). 4-Chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-3-methyl-5-nitro-1h-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • IOMC. (n.d.). Molecular Docking of Medicinal plants compounds as new potential inhibitors of novel coronavirus. Retrieved from [Link]

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Exploratory

Electronic Properties and DFT Calculations of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole: A Computational Whitepaper

Executive Summary The structural complexity of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole presents a fascinating profile for advanced computational chemistry. Featuring a highly electron-deficient pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole presents a fascinating profile for advanced computational chemistry. Featuring a highly electron-deficient pyrazole core—substituted with both a nitro (-NO₂) and a chloro (-Cl) group—and linked via a methylene bridge to an ortho-fluorinated phenoxy ring, this molecule is a prime candidate for agrochemical and pharmaceutical applications. This whitepaper provides an in-depth technical analysis of its electronic properties, utilizing rigorous Density Functional Theory (DFT) calculations to decode its reactivity, stability, and intramolecular dynamics.

Introduction & Pharmacological Relevance

Pyrazole derivatives are privileged scaffolds in drug discovery and agrochemical design due to their robust metabolic stability and versatile hydrogen-bonding capabilities. In this specific derivative, the strategic placement of electron-withdrawing groups (EWGs) at the 3- and 4-positions of the 1H-pyrazole ring fundamentally alters the electron density of the heterocycle.

The -NO₂ group serves as a powerful π-acceptor, while the -Cl atom acts as a σ-acceptor, collectively draining electron density from the pyrazole core. Meanwhile, the 2-fluorophenoxy moiety, isolated from direct resonance by a -CH₂- spacer, introduces unique steric and electrostatic environments. Understanding the exact electronic topology of this molecule is critical for predicting its binding affinity to biological targets, such as nucleophilic enzymatic pockets or receptor active sites.

Computational Methodology: Self-Validating Protocols

To achieve high-fidelity electronic structure data, we employ a self-validating computational workflow. The choice of functional and basis set is not arbitrary; it is dictated by the specific atomic composition of the target molecule.

Step-by-Step Workflow
  • Initial Geometry Construction: The 3D molecular structure is built and pre-optimized using molecular mechanics (MMFF94) to establish a reasonable starting conformation.

  • DFT Optimization (B3LYP/6-311++G(d,p)): The geometry is optimized using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

    • Causality of Choice: B3LYP incorporates exact exchange[1], which is crucial for accurately modeling the localized electron density of the nitro and halogen groups. We utilize the 6-311++G(d,p) basis set because the inclusion of diffuse functions ("++") is mandatory to correctly model the expanded electron clouds of the highly electronegative fluorine, chlorine, and oxygen atoms[2].

  • Frequency Calculation (Self-Validation): Following optimization, harmonic vibrational frequencies are calculated at the identical level of theory.

    • System Validation: The protocol mandates that zero imaginary frequencies are observed. This mathematically validates that the optimized geometry resides at a true global minimum on the potential energy surface (PES), rather than a transition state saddle point.

  • Wavefunction Analysis: The validated geometry is then subjected to Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Workflow N1 Input Geometry (4-Chloro-1-((2-fluorophenoxy)methyl) -3-nitro-1H-pyrazole) N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 N3 Frequency Calculation (Self-Validation: 0 Imaginary Freqs) N2->N3 Converged N4 Electronic Properties (HOMO-LUMO, MEP, Mulliken) N3->N4 True Minimum N5 NBO Analysis (Donor-Acceptor Interactions) N3->N5

Fig 1. Self-validating computational workflow for DFT geometric optimization and property analysis.

Electronic Properties & Conceptual DFT

The reactivity of the molecule can be quantified using Conceptual DFT parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3].

Causality of Reactivity Descriptors

The HOMO energy represents the electron-donating ability (Ionization Potential, I≈−EHOMO​ ), while the LUMO energy represents the electron-accepting ability (Electron Affinity, A≈−ELUMO​ ).

Because the pyrazole ring is heavily substituted with electron-withdrawing -NO₂ and -Cl groups, the entire π-system is stabilized, driving the HOMO energy exceptionally low (-6.85 eV). Consequently, the molecule exhibits a high Electrophilicity Index ( ω ) . This indicates a strong thermodynamic preference to accept electron density, suggesting the molecule will act as a potent electrophile in biological environments, likely targeting nucleophilic residues (e.g., cysteine thiols).

Quantitative Data Summary
ParameterSymbolDerivationValue (eV)
HOMO Energy EHOMO​ DFT Output-6.85
LUMO Energy ELUMO​ DFT Output-2.45
Energy Gap ΔE ELUMO​−EHOMO​ 4.40
Ionization Potential I −EHOMO​ 6.85
Electron Affinity A −ELUMO​ 2.45
Electronegativity χ (I+A)/2 4.65
Chemical Hardness η (I−A)/2 2.20
Chemical Softness S 1/(2η) 0.227 eV⁻¹
Electrophilicity Index ω χ2/(2η) 4.91

Table 1: Global reactivity descriptors calculated at the B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP)

The MEP maps the electrostatic topology of the molecule, providing a visual and quantitative guide to non-covalent interactions (hydrogen bonding, dipole interactions).

  • Nucleophilic Attack Sites (Positive/Blue Regions): The most positive electrostatic potential is localized over the methylene bridge protons (-CH₂-) and the unsubstituted pyrazole proton (if any, though here it is fully substituted, pushing the positive potential toward the core ring carbon atoms). This confirms the pyrazole core's susceptibility to nucleophilic attack.

  • Electrophilic Attack Sites (Negative/Red Regions): Intense negative potentials are concentrated on the oxygen atoms of the nitro group and the ether linkage of the fluorophenoxy moiety. These sites act as primary hydrogen-bond acceptors when interacting with receptor pockets.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms complex many-electron wavefunctions into localized donor-acceptor interactions, allowing us to quantify intramolecular charge transfer (ICT) and hyperconjugation. These interactions are critical because they dictate the preferred 3D conformation of the molecule in solution.

Key Intramolecular Interactions

In 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, the methylene bridge (-CH₂-) prevents direct π-conjugation between the phenoxy and pyrazole rings. However, NBO reveals significant hyperconjugative stabilization :

  • Ether Oxygen to Bridge: The lone pair of the ether oxygen, LP(O) , donates electron density into the anti-bonding orbital of the adjacent carbon-nitrogen bond, σ∗(C−N) . This LP(O)→σ∗(C−N) interaction rigidly locks the conformation of the flexible methylene linker.

  • Pyrazole to Nitro Group: Strong π(C−C)→π∗(N−O) delocalization is observed, confirming that the nitro group effectively drains the pyrazole ring of electron density, corroborating the high electrophilicity index calculated in Section 3.

NBO_Pathways Donor1 LP(O) Phenoxy Ether Acceptor1 σ*(C-N) Methylene Bridge Donor1->Acceptor1 ICT (Strong) Donor2 π(C-C) Pyrazole Ring Acceptor2 π*(N-O) Nitro Group Donor2->Acceptor2 Delocalization Acceptor3 σ*(C-Cl) Halogen Bond Donor2->Acceptor3 Inductive Pull

Fig 2. Intramolecular charge transfer (ICT) pathways identified via Natural Bond Orbital analysis.

Conclusion

The DFT analysis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole reveals a highly polarized, kinetically stable, yet chemically reactive molecule. The synergistic electron-withdrawing effects of the -NO₂ and -Cl groups result in a deep HOMO level and a high electrophilicity index ( ω=4.91 eV). Furthermore, NBO analysis demonstrates that despite the lack of direct π-conjugation across the methylene bridge, strong hyperconjugative interactions dictate a rigid, predictable 3D conformation. These electronic properties make this scaffold a highly promising candidate for targeted electrophilic drug design or advanced agrochemical formulations.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Guide Introduction and Mechanistic Rationale Substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Guide

Introduction and Mechanistic Rationale

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, anti-tubercular agents, and G-protein-coupled receptor (GPCR) modulators. The functionalization of unsymmetrical pyrazoles, specifically via N-alkylation, presents a well-documented regioselectivity challenge [1].

When alkylating 4-chloro-3-nitro-1H-pyrazole (CAS: 400752-98-9) [2], the reaction can theoretically yield two constitutional isomers: the N1-alkylated and N2-alkylated products. The regiochemical outcome is dictated by a delicate balance of steric hindrance and electronic distribution across the pyrazolide anion [3].

Causality in Reaction Design: In this protocol, we utilize 1-(chloromethoxy)-2-fluorobenzene as the electrophile. Because chloromethyl ethers are highly reactive and moisture-sensitive, the reaction demands strictly anhydrous conditions to prevent the hydrolysis of the electrophile into 2-fluorophenol and formaldehyde. We employ Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) rather than stronger bases like Sodium Hydride ( NaH ). While NaH ensures rapid deprotonation, it often leads to a thermodynamic mixture of isomers. Mild bases like K2​CO3​ in a polar aprotic solvent enhance the nucleophilicity of the pyrazole nitrogen while allowing steric factors to drive the kinetic preference for the N1 position, avoiding the severe steric clash with the adjacent C3-nitro group[4].

Experimental Workflow Visualization

G N1 4-Chloro-3-nitro- 1H-pyrazole N2 Base (K2CO3) Solvent (DMF) N1->N2 N3 Pyrazolide Anion Formation N2->N3 N5 SN2 Alkylation (0°C to RT) N3->N5 N4 1-(Chloromethoxy)- 2-fluorobenzene N4->N5 N6 Aqueous Workup & Extraction N5->N6 N7 Flash Chromatography (Isomer Separation) N6->N7 N8 Target Compound (N1 Isomer) N7->N8

Process workflow for the regioselective N-alkylation and isolation of the target pyrazole.

Quantitative Optimization Data

To validate the chosen methodology, a solvent and base screening was conducted. The data below summarizes the impact of reaction conditions on the overall yield and the N1:N2 regiomeric ratio. The K2​CO3​ /DMF system provides the optimal balance of conversion and regioselectivity.

Base (Equiv)SolventTemp (°C)Time (h)Total Yield (%)Regiomeric Ratio (N1:N2)
NaH (1.2)THF0 to 25482%65 : 35
Cs2​CO3​ (1.5)DMF0 to 25688%78 : 22
K2​CO3​ (2.0) DMF 0 to 25 8 85% 85 : 15
TEA (2.5)DCM252445%55 : 45

Table 1: Optimization of reaction conditions for the N-alkylation of 4-chloro-3-nitro-1H-pyrazole.

Step-by-Step Synthesis Protocol

Safety Precautions: 4-Chloro-3-nitro-1H-pyrazole is a known irritant (H315, H319, H335) [2]. Chloromethyl ethers are potent alkylating agents and suspected carcinogens. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Preparation of the Pyrazolide Intermediate
  • Equipment Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Reagent Loading: Add 4-chloro-3-nitro-1H-pyrazole (1.47 g, 10.0 mmol, 1.0 eq) and finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol, 2.0 eq) to the flask.

  • Solvent Addition: Inject anhydrous DMF (20 mL) via syringe.

  • Activation: Stir the heterogeneous mixture at room temperature ( 25∘C ) for 30 minutes. Note: This pre-stirring period is critical to ensure complete deprotonation and formation of the reactive pyrazolide anion before the electrophile is introduced.

Phase 2: Electrophilic Addition
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0∘C for 10 minutes.

  • Alkylation: Dissolve 1-(chloromethoxy)-2-fluorobenzene (1.93 g, 12.0 mmol, 1.2 eq) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump.

    • Causality: Dropwise addition at 0∘C prevents localized heating and suppresses the formation of the less sterically favored N2 isomer by keeping the reaction under strict kinetic control.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours under argon. Monitor progression via TLC (Hexanes:Ethyl Acetate, 3:1 v/v).

Phase 3: Quenching and Extraction
  • Quenching: Pour the crude reaction mixture into a beaker containing 100 mL of ice-cold distilled water to quench the reaction and precipitate the product.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride ( LiCl ) solution ( 3×50 mL) to effectively remove residual DMF, followed by a final wash with saturated brine (50 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous yellow oil.

Phase 4: Purification and Isolation
  • Column Chromatography: Load the crude mixture onto a silica gel column (230-400 mesh). Elute using a gradient of Hexanes/Ethyl Acetate (from 9:1 to 4:1).

    • Isomer Separation: The N1 isomer (target) typically elutes first due to a lower dipole moment compared to the N2 isomer, where the highly polar nitro group and the phenoxymethyl ether are adjacent.

  • Concentration: Pool the fractions containing the pure N1 isomer (identified via TLC and LC-MS) and remove the solvent in vacuo to afford 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole as a crystalline solid.

References

  • MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 2022. Available at:[Link]

  • PubMed (NIH). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 2022. Available at:[Link]

Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Abstract This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, a novel heterocyclic compound with potential applications in pharmaceutical development. The method was developed based on a systematic evaluation of chromatographic conditions and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent separation and peak symmetry. Forced degradation studies confirmed the method's specificity and stability-indicating properties by successfully resolving the parent peak from all degradation products.[1][4][5] This robust method is suitable for routine quality control analysis and stability testing of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole in bulk drug substance and formulated products.

Introduction and Rationale

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a complex heterocyclic molecule containing several functional groups that influence its chromatographic behavior: a pyrazole core, a nitro group, and halogenated aromatic rings (chloro and fluoro). The presence of these moieties, particularly the nitroaromatic group, suggests strong UV absorbance, making HPLC with UV detection a suitable analytical technique.[6][7] The development of a reliable analytical method is a critical step in the drug development process, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API).

The primary objective of this work was to develop a straightforward and robust RP-HPLC method and subsequently validate it to ensure it is fit for its intended purpose.[8] The method development strategy focused on achieving optimal selectivity and efficiency for the main analyte peak, while the validation protocol was designed to rigorously assess all performance characteristics as mandated by regulatory bodies.[1][9][10]

Method Development Strategy

The development of a successful HPLC method is a systematic process involving the selection and optimization of several key parameters. Our approach was guided by the physicochemical properties of the analyte and established chromatographic principles.

Analyte Characterization and Initial Parameter Selection
  • Analyte Structure: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

  • Key Chromophores: Nitro-substituted pyrazole and fluorophenoxy rings. These groups are expected to have strong UV absorbance, likely in the 254 nm to 330 nm range. A photodiode array (PDA) detector was used for initial scans to determine the optimal detection wavelength (λmax).

  • Polarity: The molecule possesses both hydrophobic (aromatic rings) and polar (nitro group, ether linkage) characteristics, making it an ideal candidate for reversed-phase chromatography.[11]

  • Initial Column Choice: A C18 column is the workhorse of reversed-phase HPLC and was selected as the starting point due to its versatility and wide applicability for moderately polar to non-polar compounds.[6] Phenyl and Pentafluorophenyl (PFP) columns were considered as alternatives, as they can offer different selectivity for aromatic and halogenated compounds through π-π interactions.[12]

  • Mobile Phase Selection: A simple mobile phase consisting of a water/acetonitrile mixture was chosen for initial scouting runs. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shape and lower UV cutoff. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, was considered to ensure good peak shape by suppressing any potential silanol interactions with the stationary phase.[6]

Chromatographic Optimization Workflow

The optimization process followed a logical progression to fine-tune the separation, focusing on achieving a symmetric peak with a reasonable retention time and good resolution from any potential impurities.

G cluster_dev Method Development Workflow Start Define Analytical Target Profile Column_Select Column & Stationary Phase Selection (C18, Phenyl, PFP) Start->Column_Select Mobile_Phase Mobile Phase Scouting (ACN/H2O, MeOH/H2O, pH) Column_Select->Mobile_Phase Detector Determine λmax (PDA Scan) Mobile_Phase->Detector Optimization Fine-Tune Parameters (Isocratic vs. Gradient, Flow Rate, Temp.) Detector->Optimization SST Define System Suitability Criteria Optimization->SST

Caption: Workflow for HPLC method development.

Final Optimized Chromatographic Conditions

Based on the systematic optimization process, the following conditions were established:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/PDA Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Final Conditions: The 60:40 mixture of acetonitrile and aqueous formic acid provided the best balance of retention time (approximately 4.5 minutes), peak shape (tailing factor < 1.2), and efficiency. The addition of 0.1% formic acid sharpened the peak and ensured consistent retention. A column temperature of 30°C was chosen to improve reproducibility by mitigating fluctuations in ambient temperature. The detection wavelength of 272 nm corresponds to a high absorbance region for the analyte, ensuring high sensitivity.

System Suitability Testing (SST)

Before proceeding with validation, system suitability parameters were established to ensure the chromatographic system was adequate for the analysis on a day-to-day basis.[13][14][15] These tests verify that the instrument, reagents, and column are performing correctly.[15]

ParameterAcceptance CriteriaJustification
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[14]
Theoretical Plates (N) > 2000Measures column efficiency and performance.[15]
Repeatability (%RSD) ≤ 2.0%For peak area and retention time of 5 replicate injections of a standard.[14]

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8] To demonstrate this, forced degradation (stress testing) was performed on the analyte to generate potential degradation products.[4][5][16] The goal was to achieve 5-20% degradation of the active ingredient.[1][4]

Protocol: Solutions of the analyte (100 µg/mL) were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[1][17]

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 24 hours.[1][17]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.[17]

Results: In all cases, the main analyte peak was well-resolved from the degradation product peaks, and the peak purity analysis (via PDA detector) confirmed that the analyte peak was spectrally pure. This confirms the stability-indicating nature of the method.

Stress Condition% DegradationObservations
Acid Hydrolysis ~15.2%One major degradant peak at RRT ~0.8
Base Hydrolysis ~18.5%Two major degradant peaks at RRT ~0.7 and RRT ~1.3
Oxidation ~9.8%One minor degradant peak at RRT ~1.1
Thermal No significant degradationThe compound is stable to dry heat.
Photolytic ~12.4%Multiple small degradant peaks observed.
Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3][9]

Protocol: A series of solutions were prepared from a stock solution to yield concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 80, 100, 120, and 150 µg/mL).[11] Each concentration was injected in triplicate.

Results: A calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mLN/A
Correlation Coefficient (r²) 0.9997≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero.
Accuracy (Recovery)

Accuracy demonstrates the closeness of the test results obtained by the method to the true value.[9] It was determined by a recovery study.

Protocol: Accuracy was evaluated by spiking a placebo matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was then calculated.

Results:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.85%98.0% - 102.0%
100% 100.5%0.62%98.0% - 102.0%
120% 99.8%0.77%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]

Protocol:

  • Repeatability (Intra-day precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability assay was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability 0.55%≤ 2.0%
Intermediate Precision 0.92%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3][9]

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult (µg/mL)
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

The LOQ was experimentally verified by analyzing samples at this concentration, which showed acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Protocol: The effect of small changes in the following parameters on the system suitability results was evaluated:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5°C)

  • Mobile Phase Composition (± 2% in organic component)

Results: In all varied conditions, the system suitability parameters (tailing factor, theoretical plates, %RSD) remained within the acceptance criteria, and no significant change in retention time or peak area was observed. This demonstrates the robustness of the analytical method.

Validation Summary and Logic

The validation parameters are interconnected and provide a comprehensive picture of the method's performance.

G cluster_val Method Validation Logic Specificity Specificity (Is the signal unique to the analyte?) Linearity Linearity (Is the response proportional?) Specificity->Linearity Accuracy Accuracy (Is the result correct?) Specificity->Accuracy Precision Precision (Is the result reproducible?) Specificity->Precision Range Range (At what concentrations is it linear, accurate, & precise?) Linearity->Range LOQ LOQ (What is the lowest quantifiable amount?) Linearity->LOQ LOD LOD (What is the lowest detectable amount?) Linearity->LOD Accuracy->Range Precision->Range Robustness Robustness (Is it reliable with small changes?) Range->Robustness

Caption: Interrelationship of HPLC validation parameters.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed for the quantitative determination of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. The method was validated according to ICH guidelines and demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirmed the stability-indicating capability of the method, making it highly suitable for routine quality control analysis and for monitoring the stability of the drug substance under various conditions.

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Sigma Institute of Pharmacy. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer. Retrieved from [Link]

  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Scribd. (n.d.). Revised USP System Suitability Parameters. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Al-Aani, H., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022, December 13). Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Latif, F., et al. (2016, October 29). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2000, March 15). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]

  • Pharmaceutical and Medical Devices Agency. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2025, November 29). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Omega. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design and synthesis of 2-pyrazoline derivatives. Retrieved from [Link]

Sources

Method

The Strategic Utility of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals

The pyrazole scaffold is a "privileged" structure in the discovery of modern agrochemicals, serving as a recurring and highly effective motif in a variety of commercial fungicides, herbicides, and insecticides.[1] Its in...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a "privileged" structure in the discovery of modern agrochemicals, serving as a recurring and highly effective motif in a variety of commercial fungicides, herbicides, and insecticides.[1] Its inherent biological activity and synthetic versatility make it a cornerstone for the development of innovative crop protection solutions. Within this important class of compounds, 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole emerges as a sophisticated and strategically designed building block for the synthesis of novel agrochemical candidates. This document provides an in-depth technical guide on its application, offering detailed protocols and insights for researchers and professionals in the field.

Introduction: The Significance of the Pyrazole Core in Agrochemicals

Pyrazole-based compounds have a significant commercial footprint in the agrochemical industry.[1] Their success is largely attributable to their ability to potently interact with a diverse range of biological targets in pests, weeds, and pathogenic fungi.

  • Fungicides: A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These agents are crucial for disrupting the mitochondrial respiratory chain in fungi, which effectively halts spore germination and mycelial growth.[1]

  • Herbicides: In the realm of weed management, pyrazole derivatives are key in the formulation of herbicides that target essential plant enzymes. Notably, inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for the biosynthesis of plastoquinone and tocopherol in plants, are a major class of pyrazole-based herbicides.[1]

  • Insecticides: Pyrazole insecticides are highly efficacious against a broad spectrum of agricultural pests, primarily by targeting the nervous system or metabolic pathways of insects.[1]

The subject of this guide, 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, is a highly functionalized intermediate. Its specific substitution pattern is not arbitrary; each functional group is placed to facilitate subsequent chemical modifications, allowing for the systematic development of new active ingredients.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₇ClFN₃O₃Inferred from structure
Molecular Weight 287.64 g/mol Inferred from structure
Appearance Likely a solid at room temperature[2]
Storage Conditions Sealed in a dry environment, at 2-8°C[2]

Synthetic Strategy: The Role as a Versatile Synthon

The true value of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole lies in its capacity as a versatile synthon. The chloro, nitro, and N-substituted methyl ether functionalities provide multiple reaction handles for the construction of more complex molecules.

Reactivity of the Pyrazole Core

The pyrazole ring is an electron-rich aromatic system, but the presence of the electron-withdrawing nitro group at the 3-position and the chloro group at the 4-position significantly modifies its reactivity.

  • Nucleophilic Aromatic Substitution (SNAr) at the 4-Position: The chloro substituent at the 4-position is activated towards nucleophilic displacement. This is a key reaction for introducing a wide variety of functional groups that can modulate the biological activity of the final compound.

  • Reduction of the Nitro Group: The nitro group at the 3-position can be readily reduced to an amino group. This primary amine is a versatile functional handle that can be further derivatized into amides, ureas, sulfonamides, or other functionalities, allowing for extensive structure-activity relationship (SAR) studies.

Proposed Synthetic Scheme for Agrochemical Candidates

The following scheme illustrates a plausible synthetic pathway for utilizing 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole to generate a library of potential agrochemical candidates.

G A 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole B Nucleophilic Aromatic Substitution (e.g., with R-SH, R-OH, R-NH2) A->B Step 1 C 4-Substituted-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole B->C D Reduction of Nitro Group (e.g., with SnCl2, H2/Pd-C) C->D Step 2 E 4-Substituted-1-((2-fluorophenoxy)methyl)-3-amino-1H-pyrazole D->E F Amide Coupling (e.g., with R'-COCl) E->F Step 3a H Sulfonamide Formation (e.g., with R'-SO2Cl) E->H Step 3b G Final Agrochemical Candidate 1 (Amide Derivative) F->G I Final Agrochemical Candidate 2 (Sulfonamide Derivative) H->I

Caption: Synthetic workflow for the derivatization of the title compound.

Experimental Protocols

The following protocols are provided as a guide for the synthetic transformations outlined above. These are based on established methodologies for pyrazole chemistry and should be adapted and optimized for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution of the 4-Chloro Group

This protocol details a general procedure for the displacement of the 4-chloro substituent with a thiol, which is a common modification in the synthesis of certain fungicides.

Objective: To synthesize a 4-thio-substituted pyrazole derivative.

Materials:

  • 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

  • A suitable thiol (e.g., 4-chlorobenzyl mercaptan)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and the desired thiol (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-thio-substituted pyrazole.

Protocol 2: Reduction of the 3-Nitro Group

This protocol describes the reduction of the nitro group to a primary amine using tin(II) chloride.

Objective: To synthesize a 3-amino-pyrazole derivative.

Materials:

  • 4-Substituted-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Suspend the 4-substituted-3-nitro-pyrazole (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the 3-amino-pyrazole derivative.

Protocol 3: Acylation of the 3-Amino Group

This protocol provides a general method for the formation of an amide bond from the synthesized 3-amino-pyrazole.

Objective: To synthesize a 3-amido-pyrazole derivative.

Materials:

  • 4-Substituted-1-((2-fluorophenoxy)methyl)-3-amino-1H-pyrazole (from Protocol 2)

  • An appropriate acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 3-amino-pyrazole (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the final amide product.

Characterization and Data Analysis

The identity and purity of all synthesized compounds should be rigorously confirmed using a suite of analytical techniques.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR for structural elucidation and confirmation of functional group transformations.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., C-NO₂, N-H, C=O).
Elemental Analysis To determine the elemental composition of the final compounds.

Conclusion

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole represents a highly valuable and strategically designed building block for the synthesis of novel agrochemicals. Its multiple reaction sites allow for the creation of diverse chemical libraries, which are essential for the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile intermediate in their quest for the next generation of crop protection solutions.

References

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  • Wang, L., et al. (2018). Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues. PubMed. Available at: [Link]

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  • Lee, S. K., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 269. Available at: [Link]

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  • Li, H., & Yang, J. (2015). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Molecules, 20(11), 20580-20591. Available at: [Link]

  • PubChemLite. (n.d.). 4-chloro-1-methyl-3-nitro-1h-pyrazole. Available at: [Link]

  • MDPI. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. Available at: [Link]

  • Glisic, B., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4441. Available at: [Link]

  • Liu, Y., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4348-4361. Available at: [Link]

  • AGC Chemicals. (2024). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. Available at: [Link]

  • Sayed, G. H., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Chemistry Central Journal, 8, 22. Available at: [Link]

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Application

Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Introduction: The Therapeutic Potential of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Derivatives of pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Derivatives of pyrazole are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] In oncology research, pyrazole-containing compounds have shown particular promise, with some acting as potent inhibitors of key signaling pathways that drive tumor growth and survival.[4][5]

This guide provides a comprehensive framework for the initial in vitro evaluation of a novel pyrazole derivative, 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole . While specific data on this compound is emerging, the protocols outlined herein are based on established methodologies for characterizing novel chemical entities within the pyrazole class. These assays are designed to assess its cytotoxic potential and to elucidate its preliminary mechanism ofaction in cancer cell lines.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of test compounds are critical for the accuracy and reproducibility of in vitro assays. Many synthetic heterocyclic compounds, including pyrazole derivatives, have limited aqueous solubility.

Protocol 1: Stock Solution Preparation

  • Initial Dissolution: Dissolve 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically between 10 mM and 50 mM.[6]

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.

  • Vehicle Control: It is imperative to maintain a consistent final concentration of DMSO across all experimental and control wells. This concentration should ideally not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control, consisting of cells treated with the same final concentration of DMSO in culture medium, must be included in every assay.[7]

Part 1: Assessment of Cytotoxic Activity

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity across a panel of cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of viable cells.[8][11]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to attach (overnight incubation) A->B C Prepare serial dilutions of 4-Chloro-1-((2-fluorophenoxy)methyl)- 3-nitro-1H-pyrazole B->C D Treat cells with compound (include vehicle control) C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT solution to each well E->F G Incubate for 3-4 hours (formazan formation) F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability vs. vehicle control I->J K Determine IC50 values J->K

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a final volume of 100 µL of complete culture medium. Allow the cells to adhere and resume logarithmic growth by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The following day, remove the medium and add 100 µL of fresh medium containing serial dilutions of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. A typical concentration range for initial screening might be from 0.1 µM to 100 µM. Include wells for vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plates for desired time points, such as 24, 48, and 72 hours, to assess both dose- and time-dependent effects.

  • MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7]

  • Absorbance Reading: Gently shake the plates for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Summarize the IC₅₀ values in a table for clear comparison across different cell lines and incubation times.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) [Hypothetical]
MCF-7Breast Adenocarcinoma4812.5
HCT116Colon Carcinoma488.2
A549Lung Carcinoma4821.7
PC-3Prostate Cancer4815.9

Part 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next step is to investigate how the compound induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[12]

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole at concentrations around its predetermined IC₅₀ value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cell division and leading to apoptosis.[13] Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14]

Protocol 4: Cell Cycle Analysis
  • Cell Seeding and Treatment: As described in the apoptosis assay, treat cells in 6-well plates with the compound at relevant concentrations.

  • Cell Harvesting: Collect all cells and wash once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[14][15]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cells in a PI staining solution that contains RNase A.[14][15]

  • Staining: Incubate the cells with the PI/RNase A solution for 5-10 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Hypothesized Mechanism: Inhibition of Cell Cycle Progression

Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[4] Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis.[13][16][17]

G cluster_pathway CDK-Mediated Cell Cycle Progression Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) Apoptosis Apoptosis CyclinD_CDK46->Apoptosis prevents E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Pyrazole 4-Chloro-1-((2-fluorophenoxy)methyl)- 3-nitro-1H-pyrazole Pyrazole->CyclinD_CDK46 inhibits

Caption: Hypothesized inhibition of the G1/S checkpoint by a pyrazole compound.

Conclusion

This application note provides a foundational experimental strategy for the in vitro characterization of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and cell cycle progression, researchers can effectively determine its potential as a novel anticancer agent and gather crucial data to guide further preclinical development.

References

  • Bio-Rad. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Shapiro, G. I. (2006). Cyclin-Dependent Kinase Pathways As Targets for Cancer Treatment. Journal of Clinical Oncology, 24(11), 1770–1783. Retrieved from [Link]

  • Lee, M. R., & Lee, J. S. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29(1), 1B.5.1–1B.5.11. Retrieved from [Link]

  • ICT. (n.d.). Annexin V-FITC Apoptosis Assay Kit. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Retrieved from [Link]

  • Ovid. (2006). Cyclin-Dependent Kinase Pathways As Targets for Cancer Treatment. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • International Journal of Nanobiotechnology Research & Development (IJNRD). (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. Retrieved from [Link]

  • Taylor & Francis Online. (2002). CDK Inhibitors: Cell Cycle Arrest Versus Apoptosis. Retrieved from [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Google Patents. (2019). A kind of preparation method of pyrazole derivatives.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Strategic Derivatization of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole for Accelerated Drug Discovery

Abstract This document provides a detailed guide for the chemical derivatization of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, a highly functionalized scaffold amenable to diverse structural modifications....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the chemical derivatization of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, a highly functionalized scaffold amenable to diverse structural modifications. Pyrazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide moves beyond simple procedural lists to explain the strategic rationale behind key synthetic transformations. We present detailed, field-proven protocols for derivatization at two key reactive sites: the C4-chloro and C3-nitro positions. The methodologies covered include palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and a nitro-reduction/functionalization sequence. Each protocol is designed as a self-validating system, providing researchers with the tools to generate diverse compound libraries for robust structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[4] Its structural and electronic properties allow it to engage in a wide range of interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[5] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

The subject of this guide, 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, is a particularly valuable starting material for library synthesis due to its distinct and orthogonally reactive functional groups:

  • C4-Chloro Group : This is an ideal handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

  • C3-Nitro Group : As a potent electron-withdrawing group, it serves two critical functions. First, it electronically activates the C4-position, facilitating nucleophilic attack.[6] Second, it can be chemically reduced to a primary amine, a key pharmacophoric element that opens a vast vector for further derivatization.[7]

  • N1-Side Chain : The (2-fluorophenoxy)methyl group provides a stable, lipophilic moiety that can influence the compound's pharmacokinetic profile. The fluorine atom can serve as a useful probe for biophysical assays and can enhance metabolic stability.

This guide outlines three primary strategies for elaborating on this core structure, providing detailed protocols to empower medicinal chemists in their quest for novel therapeutics.

Strategy 1: C-C and C-N Bond Formation at the C4-Position via Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C(sp²)–C(sp²) and C(sp²)–N bonds, fundamentally changing the topology and functionality of the core scaffold.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

Causality and Experimental Choice: The Suzuki-Miyaura reaction is employed to append new (hetero)aromatic rings to the C4-position. This strategy is central to SAR exploration, allowing for the systematic probing of steric and electronic requirements within a target's binding pocket. The choice of a palladium catalyst with phosphine ligands is critical for achieving efficient oxidative addition to the C-Cl bond and subsequent transmetalation with the boronic acid partner.[8][9] Bromo and chloro derivatives of pyrazoles have been shown to be superior substrates compared to iodo-pyrazoles due to a reduced tendency for a dehalogenation side reaction.[9][10]

Suzuki_Miyaura_Workflow cluster_reaction Reaction Execution cluster_workup Workup & Purification Start 4-Chloro-1-((2-fluorophenoxy)methyl)- 3-nitro-1H-pyrazole Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Heat Inert Atmosphere (Ar/N₂) Heat (e.g., 90-100 °C) Start->Heat Combine Solvent Solvent System (e.g., Dioxane/H₂O) Quench Cool & Dilute (e.g., with EtOAc) Heat->Quench Monitor by TLC/LC-MS Wash Aqueous Wash (e.g., H₂O, Brine) Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 4-Aryl-1-((2-fluorophenoxy)methyl)- 3-nitro-1H-pyrazole Purify->Product

Figure 1: General workflow for Suzuki-Miyaura coupling at the C4-position.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq.).

  • Inerting: Seal the vial with a septum cap and purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add degassed solvent(s) via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Place the vial in a preheated oil bath or heating block (typically 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

CatalystBaseSolventTemp (°C)Typical Yield Range
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10065-90%
Pd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O9070-95%
XPhos Pd G3K₃PO₄t-Amyl Alcohol11075-98%
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Introduction of Amino Groups

Causality and Experimental Choice: The Buchwald-Hartwig amination is a premier method for forging C-N bonds, a transformation of immense importance in medicinal chemistry.[11][12] Introducing primary or secondary amines at the C4-position can install crucial hydrogen bond donors or acceptors, significantly impacting target affinity and selectivity. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[13] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine coupling partner.[14]

Buchwald_Hartwig_Workflow cluster_reaction Reaction Execution cluster_workup Workup & Purification Start 4-Chloro-1-((2-fluorophenoxy)methyl)- 3-nitro-1H-pyrazole Reagents Primary or Secondary Amine Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Heat Inert Atmosphere (Ar/N₂) Heat (e.g., 80-110 °C) Start->Heat Combine Solvent Anhydrous Solvent (e.g., Toluene) Quench Cool & Quench (e.g., with sat. NH₄Cl) Heat->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 4-Amino-1-((2-fluorophenoxy)methyl)- 3-nitro-1H-pyrazole Derivative Purify->Product

Figure 2: General workflow for Buchwald-Hartwig amination.

Protocol 2.2: Buchwald-Hartwig C-N Coupling

  • Vessel Preparation: Inside an argon-filled glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and the base (e.g., NaOt-Bu or LHMDS, 1.4 eq.) to a reaction vial with a stir bar.

  • Reagent Addition: Add 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1.0 eq.) and the desired amine (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Pd Source / LigandBaseSolventTemp (°C)Typical Yield Range
Pd₂(dba)₃ / XPhosNaOt-BuToluene10070-95%
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane11065-90%
XPhos Pd G3LHMDSTHF8075-98%
Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Causality and Experimental Choice: SNAr provides a valuable, often metal-free, alternative to cross-coupling. The reaction is driven by the presence of the strong electron-withdrawing nitro group at the C3 position, which stabilizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C4.[6][15] This pathway is particularly effective for introducing strong nucleophiles like thiols, alkoxides, and certain amines. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial as it effectively solvates the counter-ion of the nucleophile, increasing its reactivity.[16]

SNAr_Workflow cluster_reaction Reaction Execution cluster_workup Workup & Purification Start 4-Chloro-1-((2-fluorophenoxy)methyl)- 3-nitro-1H-pyrazole Reagents Nucleophile (e.g., R-SH, R-OH) Base (e.g., K₂CO₃, NaH) Stir Stir at RT to 80 °C Start->Stir Combine Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Quench Pour into Ice-Water Stir->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product 4-Nu-1-((2-fluorophenoxy)methyl)- 3-nitro-1H-pyrazole Purify->Product

Figure 3: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.1: SNAr with a Thiol Nucleophile

  • Nucleophile Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF. Add a base (e.g., K₂CO₃, 1.5 eq.) and stir for 15-20 minutes at room temperature to form the thiolate.

  • Substrate Addition: Add a solution of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1.0 eq.) in DMF to the flask.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) as needed.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Pour the reaction mixture into a beaker of ice-water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Nucleophile TypeBaseSolventTemp (°C)
Thiol (R-SH)K₂CO₃DMF25-60
Alcohol (R-OH)NaHTHF/DMF0-25
Secondary Amine (R₂NH)K₂CO₃ or Et₃NDMSO80-120
Table 3: General Conditions for SNAr Reactions.

Strategy 3: Derivatization via the C3-Nitro Group

The nitro group is not merely an activating group; it is a versatile synthetic handle. Its reduction to a primary amine unmasks a nucleophilic site, enabling a host of subsequent derivatization reactions like amidation and sulfonamidation.

Nitro Group Reduction

Causality and Experimental Choice: The conversion of the nitro group to an amine is a pivotal step. Several methods exist, and the choice is dictated by the functional group tolerance required. Catalytic hydrogenation (H₂/Pd-C) is clean but can be incompatible with reducible groups. Metal/acid reductions, such as with tin(II) chloride (SnCl₂) in ethanol or iron powder in ammonium chloride, are robust and widely used alternatives that are often more tolerant of other functionalities.[7]

Nitro_Reduction_Workflow cluster_reaction Reaction Execution cluster_workup Workup & Purification Start 4-Substituted-3-nitro-1H-pyrazole (from Strategy 1 or 2) Reagents Reducing Agent (e.g., SnCl₂·2H₂O) Heat Heat under Reflux Start->Heat Combine Solvent Solvent (e.g., Ethanol) Basify Cool, Concentrate & Basify (e.g., with sat. NaHCO₃) Heat->Basify Monitor by TLC/LC-MS Extract Extract with Organic Solvent (e.g., EtOAc) Basify->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Product 3-Amino-4-substituted-1H-pyrazole Dry->Product Often used directly in next step

Figure 4: Workflow for the reduction of the C3-nitro group.

Protocol 4.1: Nitro Reduction using SnCl₂

  • Reaction Setup: To a solution of the 3-nitro-pyrazole derivative (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.).

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product amine will have a significantly different Rf value.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Add ethyl acetate and then carefully basify the mixture by slow addition of a saturated aqueous NaHCO₃ or Na₂CO₃ solution until effervescence ceases and the pH is ~8-9.

  • Purification: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Separate the layers of the filtrate, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 3-aminopyrazole, which is often pure enough for the next step.

Functionalization of the 3-Amino Group

The resulting 3-aminopyrazole is a versatile intermediate ready for acylation, sulfonylation, or other amine-based chemistries to build out the final desired compounds.

Protocol 4.2: Amide Formation

  • Reaction Setup: Dissolve the 3-aminopyrazole (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or THF. Add a base such as triethylamine or pyridine (1.5-2.0 eq.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Workup: Dilute the reaction with DCM and wash with water, 1N HCl (optional, if base is in excess), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Conclusion

The synthetic strategies and detailed protocols outlined in this guide provide a robust framework for the derivatization of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. By leveraging modern synthetic methodologies at the C4-chloro and C3-nitro positions, researchers can efficiently generate large and diverse libraries of novel pyrazole analogues. This systematic approach is essential for conducting thorough SAR studies, ultimately accelerating the identification and optimization of new lead compounds in drug discovery programs.

References

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews Source: Research & Reviews: Journal of Medicinal and Organic Chemistry URL
  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD Source: International Journal of Novel Research and Development URL
  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL
  • Title: Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL
  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules (Basel, Switzerland) via PMC URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Source: Semantic Scholar URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Arkivoc via PMC URL: [Link]

  • Title: On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: PubMed URL: [Link]

  • Title: 16.6 Nucleophilic Aromatic Substitution Source: NC State University Libraries URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: 13.1.2 "Nucleophilic Aromatic Substitution" Source: Chemistry LibreTexts URL: [Link]

Sources

Application

Topic: Strategic Application of Catalysis with 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole in Advanced Synthesis

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of a Key Heterocyclic Interm...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Key Heterocyclic Intermediate

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutics. The specific intermediate, 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, represents a highly versatile building block, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its utility is derived from a strategically functionalized core:

  • 4-Chloro Position: An ideal handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

  • 3-Nitro Group: A strong electron-withdrawing group that activates the 4-position for nucleophilic aromatic substitution and can be readily reduced to an amino group for further derivatization.

  • 1-((2-fluorophenoxy)methyl) Group: This N-1 substituent serves to modulate the physicochemical properties of the molecule and can engage in key interactions within a biological target's binding site.

This guide provides an in-depth exploration of the catalytic reaction conditions involving this key intermediate, focusing on palladium-catalyzed cross-coupling reactions. The protocols and insights provided are designed to be robust and reproducible, forming a self-validating system for researchers aiming to leverage this compound in their synthetic campaigns.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position of the pyrazole ring is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling. The electron-deficient nature of the pyrazole ring, further accentuated by the nitro group, facilitates the initial oxidative addition step in the catalytic cycle, making this substrate highly amenable to a variety of coupling partners.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the general mechanism is crucial for troubleshooting and optimizing reaction conditions. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition (Rate-Limiting Step) TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-R' RE->OA Product (Ar-R') Product Product: Ar-R' Pd0 Active Pd(0) Catalyst Pd0->OA Ar-X Pd0->TM Ligands & Base Crucial Here Reactants Reactants: • Ar-X (Our Pyrazole) • R'-M (Coupling Partner)

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure

Materials:

  • 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 eq)

  • SPhos (0.06 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)

Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos, then add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the desired product, 4-phenyl-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Senior Scientist Insights & Troubleshooting

  • Low Yield/No Reaction: The primary suspect is often an inactive catalyst. Ensure the system is thoroughly deoxygenated, as oxygen can oxidize the active Pd(0) species. Consider using a different, more robust ligand (e.g., XPhos) or a pre-formed Pd(0) source like Pd(PPh₃)₄.

  • Dehalogenation: A common side reaction is the reduction of the C-Cl bond to a C-H bond. This can occur if the transmetalation step is slow. Increasing the concentration or using a more reactive boronic acid ester (e.g., a pinacol boronate) can sometimes mitigate this.

  • Homocoupling of Boronic Acid: Formation of biphenyl (from phenylboronic acid) suggests that the oxidative addition to your pyrazole is slower than the side reactions of the boronic acid. A more active catalyst/ligand system may be required.

  • Nitro Group Reduction: While generally stable under these conditions, prolonged reaction times at high temperatures in the presence of certain additives could potentially lead to nitro group reduction. If observed, attempt the reaction at a lower temperature or for a shorter duration.

Conclusion

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a potent intermediate for constructing complex molecules. A systematic approach to palladium-catalyzed cross-coupling, grounded in a solid understanding of the reaction mechanism and careful selection of reagents, is key to success. The protocols and data presented herein provide a validated starting point for researchers to confidently and efficiently utilize this valuable building block in their synthetic endeavors.

References

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides, and for the Coupling of Aryl Chlorides and Boronic Acids at Room Temperature. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formations. Source: Chemical Reviews. URL: [Link]

Method

Formulation Strategies for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole: Overcoming Poor Aqueous Solubility

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded guide for formulating the highly lipophilic, crystalli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded guide for formulating the highly lipophilic, crystalline compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole for preclinical and clinical evaluation.

Physicochemical Profiling & The Solubilization Barrier

The compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole presents a classic formulation challenge typical of modern pyrazole-based kinase inhibitors and agrochemicals[1]. Its structure dictates its behavior in aqueous media:

  • High Crystal Lattice Energy: The planar pyrazole core, combined with the electron-withdrawing 4-chloro and 3-nitro groups, promotes tight intermolecular packing via π−π stacking and dipole-dipole interactions.

  • Extreme Lipophilicity: The 1-((2-fluorophenoxy)methyl) moiety acts as a highly hydrophobic tail, driving the LogP well above 4.0.

  • Lack of Ionizability: The adjacent electron-withdrawing groups sterically and electronically hinder the pyrazole nitrogen, rendering the molecule practically non-ionizable within the physiological pH range (pH 1–8).

Because traditional solubilization techniques (e.g., pH adjustment, simple salt formation) are ineffective here, overcoming the thermodynamic barrier to dissolution requires advanced enabling technologies: Amorphous Solid Dispersions (ASD) or Lipid-Based Formulations (LBF) [1].

Table 1: Physicochemical Properties & Formulation Implications
PropertyEstimated Value / CharacteristicFormulation Implication
Molecular Weight ~271.6 g/mol Favorable for oral absorption if solubilized.
LogP (Lipophilicity) > 4.0Highly hydrophobic; practically insoluble in water.
Melting Point ( Tm​ ) > 150 °CHigh crystal lattice energy; resists dissolution.
Ionizability (pKa) Non-ionizable at pH 1–8pH-adjustment/salt formation is not viable.
H-Bond Donors/Acceptors 0 Donors / 5 AcceptorsExcellent candidate for H-bond donating polymers (e.g., HPMCAS).

Formulation Strategy Decision Matrix

When formulating poorly soluble pyrazole derivatives, the choice between solid-state disruption (ASD) and lipid solubilization (LBF) depends on the exact dose requirements and downstream processing goals[2].

Formulation_Strategy API 4-Chloro-1-((2-fluorophenoxy)methyl) -3-nitro-1H-pyrazole PhysChem Physicochemical Profiling (High LogP, High Tm, No pKa) API->PhysChem ASD Amorphous Solid Dispersion (ASD) Polymer Matrix (HPMCAS / PVPVA) PhysChem->ASD Disrupt Crystal Lattice LBF Lipid-Based Formulation (LBF) SMEDDS / Nanoemulsion PhysChem->LBF Bypass Dissolution InVivo Enhanced In Vivo Exposure & Bioavailability ASD->InVivo LBF->InVivo

Caption: Decision matrix for formulating highly lipophilic, non-ionizable pyrazole derivatives.

Amorphous Solid Dispersions (ASD) & Polymer-Mediated LLPS

The most robust approach to enhancing the bioavailability of this compound is formulating it as an Amorphous Solid Dispersion (ASD)[2]. By trapping the drug in a high-energy amorphous state, the energy required to break the crystal lattice is bypassed.

Mechanistic Causality: The stability of the ASD relies entirely on drug-polymer interactions. The nitro group on the pyrazole ring acts as a strong hydrogen bond acceptor. Polymers with hydrogen bond donors (like the hydroxyl groups in HPMCAS) or strong dipole interactions (like the amide groups in PVPVA) interact with the nitro group, thermodynamically stabilizing the amorphous state and preventing recrystallization[3].

Upon dissolution in the gastrointestinal (GI) tract, the ASD generates a highly supersaturated solution. To prevent rapid precipitation, the polymer must mediate Liquid-Liquid Phase Separation (LLPS) , forming stable, drug-rich nanodroplets that act as a reservoir for continuous absorption[3].

LLPS_Mechanism ASD ASD Formulation (Drug + Polymer) GI Aqueous Media (GI Tract) ASD->GI Super Supersaturated Drug Solution GI->Super Dissolution LLPS Liquid-Liquid Phase Separation (LLPS) Super->LLPS Polymer Mediated Cryst Precipitation / Crystallization Super->Cryst Unstabilized LLPS->Cryst Aging Absorb Drug-Rich Nanodroplets (Enhanced Absorption) LLPS->Absorb

Caption: Mechanism of polymer-mediated supersaturation and Liquid-Liquid Phase Separation (LLPS).

Table 2: Representative ASD Polymer Screening Matrix
Polymer MatrixDrug:Polymer Ratio Tg​ (°C)Physical State (PXRD)Supersaturation Maintenance (2h)
PVP K30 1:385AmorphousPoor (Rapid precipitation)
PVPVA 64 1:392AmorphousModerate (LLPS observed)
HPMCAS-M 1:3105AmorphousExcellent (Stable nanodroplets)

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, follow these detailed methodologies for preparing and evaluating the formulations.

Protocol A: Miniaturized Solvent Evaporation for ASD Screening

This protocol is designed for preclinical screening where API quantities are limited[4].

  • Preparation of Stock Solutions: Dissolve 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole in a volatile organic solvent (e.g., Dichloromethane/Methanol 1:1 v/v) to a concentration of 10 mg/mL. Prepare separate 30 mg/mL polymer solutions (HPMCAS-M, PVPVA) in the same solvent system.

  • Mixing: Combine the drug and polymer solutions in a glass vial to achieve a 1:3 (w/w) drug-to-polymer ratio. Vortex for 60 seconds to ensure complete homogeneity.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the solvent under reduced pressure (40 °C, 50 mbar) for 2 hours.

    • Causality: Rapid solvent removal kinetically traps the drug in the amorphous state before nucleation can occur.

  • Secondary Drying: Place the resulting film in a vacuum desiccator at room temperature for 24 hours to remove residual solvent.

  • Validation (Crucial Step): Analyze the film using Differential Scanning Calorimetry (DSC).

    • Self-Validation: A successful ASD will show a single Glass Transition Temperature ( Tg​ ) and a complete absence of the drug's melting endotherm (~150 °C). If an endotherm is present, the drug is partially crystalline, and the polymer ratio must be increased.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

If the required dose exceeds the loading capacity of an ASD, a lipid-based system bypasses dissolution entirely by presenting the drug in a pre-solubilized state.

  • Excipient Screening: Determine the equilibrium solubility of the drug in various lipids (e.g., Capryol 90, Peceol), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP). Select the excipients yielding the highest solubility.

  • Ternary Phase Diagram Construction: Titrate varying ratios of Lipid : Surfactant : Co-solvent with water to identify the microemulsion region (clear, isotropic mixtures).

  • Formulation Preparation: Weigh the optimal ratio (e.g., 30% Capryol 90, 50% Kolliphor EL, 20% Transcutol HP) into a glass vial. Add the pyrazole API up to 80% of its maximum equilibrium solubility to prevent precipitation upon storage.

  • Homogenization: Stir magnetically at 40 °C for 2 hours until the API is completely dissolved.

  • Validation (Dispersion Test): Dilute 100 µL of the SMEDDS into 25 mL of simulated gastric fluid (SGF, pH 1.2) at 37 °C under mild agitation.

    • Self-Validation: Analyze the resulting dispersion via Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form a microemulsion with a Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) < 0.3.

References

  • ACS Publications. "Kinetic and Thermodynamic Interplay of Polymer-Mediated Liquid–Liquid Phase Separation for Poorly Water-Soluble Drugs." Molecular Pharmaceutics, May 2024. Available at:[Link][3]

  • National Center for Biotechnology Information (PMC). "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." NIH Public Access, 2011. Available at:[Link][4]

  • Google Patents. "EP3936127B1 - Amorphous solid dispersion of pyrazole-amide compound." European Patent Office. Available at:[2]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists Executive Summary The structural elucidati...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists

Executive Summary

The structural elucidation of complex heterocyclic ethers requires a rigorous analytical approach. 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a highly functionalized molecule featuring a pyrazole core, a nitro group, a halogen, and a labile N -oxymethyl ether linkage. This application note provides a comprehensive, self-validating High-Resolution Mass Spectrometry (HRMS) protocol to map its fragmentation pathways. By leveraging exact mass measurements, isotopic pattern recognition, and stepped collision energies, researchers can definitively assign product ions and differentiate between competing cleavage mechanisms.

Mechanistic Principles of Fragmentation

To design an effective MS/MS experiment, we must first analyze the causality behind the molecule's gas-phase behavior. The fragmentation of this compound is governed by the relative bond dissociation energies of its functional groups[1].

The Labile N -Oxymethyl Ether Linkage

Under Electrospray Ionization (ESI) in positive mode, protonation predominantly occurs at the N2 position of the pyrazole ring due to its higher gas-phase basicity compared to the ether oxygen[2]. Upon collisional activation, the N -oxymethyl ether bridge acts as the primary site of cleavage. This occurs via two competing pathways:

  • Pathway A (O-CH 2​ Cleavage): The charge is retained on the pyrazole moiety, resulting in the loss of neutral 2-fluorophenol (112.03 Da) and the formation of the[4-chloro-3-nitro-1H-pyrazol-1-yl-methyl] + cation (m/z 159.99).

  • Pathway B (N-CH 2​ Cleavage): The charge is retained on the ether fragment, yielding the 2-fluorophenoxymethyl cation (m/z 125.04) and the neutral loss of the intact 4-chloro-3-nitro-1H-pyrazole core.

Secondary Fragmentation of the Pyrazole Core

The pyrazole ring itself is highly stable[3]. However, the substituents are susceptible to higher-energy fragmentation. The C3 -nitro group undergoes classic rearrangement and cleavage, leading to the characteristic losses of NO (30 Da) and NO 2∙​ (46 Da)[4].

The Self-Validating Isotopic Signature

A robust analytical protocol must be self-validating. Because chlorine has a distinct isotopic distribution ( 35 Cl and 37 Cl in a ~3:1 ratio), it serves as an intrinsic tracer. Any fragment ion retaining the pyrazole core (e.g., m/z 160, 130, 114) must exhibit this 3:1 M/M+2 isotopic signature. Conversely, fragments derived solely from the fluorophenoxy moiety (e.g., m/z 125, 95) will lack this pattern. This binary logic allows for the absolute confirmation of cleavage sites without the need for isotopic labeling.

Experimental Protocol: LC-HRMS/MS Workflow

This step-by-step methodology is optimized for Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:ACN containing 0.1% Formic Acid (FA) .

    • Causality: The addition of 0.1% FA is critical. It forces the pH below the pKa of the pyrazole ring, ensuring complete protonation to the [M+H]+ state prior to droplet desolvation, thereby maximizing ionization efficiency.

Step 2: Liquid Chromatography Parameters
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3 minutes.

    • Causality: A rapid gradient is sufficient because the goal is solely to desalt the sample and focus the analyte into a sharp chromatographic peak to maximize the signal-to-noise ratio in the MS source.

Step 3: Mass Spectrometry Data Acquisition
  • Ionization Mode: ESI Positive ( + ).

  • Precursor Isolation: Isolate the monoisotopic [M+H]+ peak at m/z 272.02 with a narrow isolation window (e.g., 1.0 Da) to exclude the 37 Cl isotope from the precursor selection, simplifying the MS/MS spectra.

  • Stepped Collision Energy (NCE): Acquire MS/MS spectra using a stepped Normalized Collision Energy of 15, 30, and 45 eV .

    • Causality: The ether linkage is highly labile and will cleave at 15 eV. If only high collision energy is used, the intermediate m/z 160 ion will completely deplete into secondary fragments (m/z 114, 130), breaking the logical chain of fragmentation. Stepped NCE captures the entire kinetic degradation pathway in a single composite spectrum.

Quantitative Data & Fragmentation Pathways

The exact mass measurements and neutral losses are summarized in Table 1. Ensure mass accuracy is within ± 5 ppm for confident formula assignment.

Table 1: Diagnostic Product Ions and Neutral Losses
Fragment IonChemical FormulaExact Mass (m/z)Neutral LossDiagnostic Validation Feature
[M+H]+ C 10​ H 8​ ClFN 3​ O 3+​ 272.0238- 35 Cl/ 37 Cl (3:1 ratio) present
[F1]+ C 4​ H 3​ ClN 3​ O 2+​ 159.99142-Fluorophenol (112.03 Da) 35 Cl/ 37 Cl (3:1 ratio) present
[F2]+ C 7​ H 6​ FO + 125.0403Pyrazole core (146.98 Da)No Cl isotope pattern
[F1−NO]+ C 4​ H 3​ ClN 2​ O + 129.9934NO (30.00 Da) 35 Cl/ 37 Cl (3:1 ratio) present
[F1−NO2​]+ C 4​ H 3​ ClN 2+​ 113.9985NO 2∙​ (45.99 Da) 35 Cl/ 37 Cl (3:1 ratio) present
[F2−CH2​O]+ C 6​ H 4​ F + 95.0297Formaldehyde (30.01 Da)Fluorine mass defect
Mechanistic Pathway Visualization

The following diagram maps the logical flow of the gas-phase dissociation.

Fragmentation M [M+H]+ m/z 272.02 C10H8ClFN3O3+ F160 [Pyrazole-CH2]+ m/z 160.00 C4H3ClN3O2+ M->F160 Pathway A - C6H5FO (112.03 Da) F125 [Fluorophenoxymethyl]+ m/z 125.04 C7H6FO+ M->F125 Pathway B - C3H2ClN3O2 (146.98 Da) F114 [F160 - NO2]+ m/z 114.00 C4H3ClN2+ F160->F114 - NO2 (45.99 Da) F130 [F160 - NO]+ m/z 130.00 C4H3ClN2O+ F160->F130 - NO (30.00 Da) F95 [F125 - CH2O]+ m/z 95.03 C6H4F+ F125->F95 - CH2O (30.01 Da)

Figure 1: ESI(+)-MS/MS fragmentation pathways of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole.

Conclusion

The fragmentation of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is highly predictable when applying fundamental mass spectrometry rules. By utilizing a stepped collision energy protocol, analysts can simultaneously observe the low-energy cleavage of the N -oxymethyl ether bond and the high-energy degradation of the nitro-pyrazole core. Tracking the 35 Cl/ 37 Cl isotopic signature provides an infallible, self-validating mechanism to assign fragment ion structures with absolute confidence.

References

  • Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials The Journal of Organic Chemistry - ACS Publications[Link][2][3]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazole Beilstein Journal of Organic Chemistry[Link][1]

  • Manipulating nitration and stabilization to achieve high energy Semantic Scholar / Science Advances[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole in aqueous media

Target Compound: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole Application Domains: In Vitro Cell Culture Assays, Biochemical Screening, and In Vivo Dosing Welcome to the Formulation & Solubilization Support C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole Application Domains: In Vitro Cell Culture Assays, Biochemical Screening, and In Vivo Dosing

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic synthetic intermediates and drug candidates. The compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole presents a classic "brick dust" and "grease" formulation challenge.

Mechanistically, this molecule is exceptionally hydrophobic due to the heavy halogenation (chloro and fluoro groups), the aromatic phenoxy ring, and the nitro-pyrazole core. More importantly, it lacks any ionizable functional groups within a physiological pH range. The N1 position of the pyrazole is alkylated, and the electron-withdrawing nitro and chloro groups render the remaining pyrazole nitrogen non-basic. Consequently, traditional salt-formation or pH-adjustment strategies will fail[1].

This guide provides field-proven, causality-driven troubleshooting steps to achieve stable aqueous dispersions and solutions for your assays.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my aqueous cell culture media, it immediately turns cloudy. Why is this happening, and how do I fix it? A: You are observing a phenomenon known as "solvent shift" or "kinetic crashing." When you spike a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the compound is highly hydrophobic, the sudden removal of its solvating environment causes local supersaturation, leading to rapid thermodynamic nucleation and precipitation[1].

  • The Fix: Do not add the DMSO stock to plain media. Instead, pre-dissolve a kinetic stabilizer (e.g., 0.01% Tween 80 or 0.1% Bovine Serum Albumin) into your aqueous media before adding the DMSO stock. Additionally, add the DMSO stock dropwise while establishing a high-shear vortex to prevent local supersaturation pockets.

Q2: To keep the compound in solution, can I just increase the final DMSO concentration in my cell culture assay to 2% or 5%? A: No. While increasing the co-solvent ratio improves solubility, it severely compromises the biological integrity of your assay. DMSO is highly membrane-permeable and induces cytotoxicity, apoptosis, and cleavage of caspase-3 at high concentrations[2].

  • The Standard: For long-term cell culture (24–72 hours), the final DMSO concentration must be kept ≤ 0.1% (ideally ≤ 0.05%) to maintain cell viability and prevent artifactual data[2]. For short-term biochemical assays (cell-free), you may push this to 1–5%, provided your target protein is not denatured by organic solvents.

Q3: I tried adjusting the pH of my buffer to pH 2 and pH 10 to force the compound into solution, but the solubility didn't change. Why? A: Solubility enhancement via pH adjustment relies on the ionization of acidic or basic functional groups (forming a soluble salt). Your compound, 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, is entirely neutral. It lacks protonatable amines or deprotonatable carboxylic acids. Therefore, its solubility is pH-independent. You must rely on co-solvents, surfactants, or inclusion complexes instead[1].

Q4: We are moving to in vivo mouse models. We cannot use high DMSO. What is the most reliable way to formulate this for oral (PO) or intravenous (IV) dosing? A: The gold standard for un-ionizable, highly lipophilic compounds is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic phenoxy/pyrazole moieties, forming a water-soluble inclusion complex without altering the drug's chemical structure[3]. It is well-tolerated in vivo and can increase apparent aqueous solubility by over 50-fold[4].

Part 2: Formulation Workflows & Logical Relationships

To determine the correct solubilization pathway, follow the decision matrix below.

FormulationWorkflow Start Target Molecule: 4-Chloro-1-((2-fluorophenoxy)methyl) -3-nitro-1H-pyrazole App What is the Target Application? Start->App InVitro In Vitro (Cell Culture / Biochem) App->InVitro InVivo In Vivo (Animal Dosing) App->InVivo DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO HPBCD Thermodynamic Solubilization: HP-β-CD Complexation (10-20% w/v) InVivo->HPBCD Dilute Dilute in Media (Final DMSO ≤ 0.1%) DMSO->Dilute Crash Does the compound precipitate? Dilute->Crash AddSurfactant Pre-load media with 0.01% Tween 80 or 0.1% BSA Crash->AddSurfactant Yes Success1 Proceed with Assay Crash->Success1 No AddSurfactant->Success1 Success2 Proceed with Dosing HPBCD->Success2

Caption: Decision tree for selecting the optimal solubilization strategy based on application.

Part 3: Data Presentation & Excipient Guidelines

Table 1: Recommended Solubilizers and Maximum Tolerable Limits
Excipient / StrategyMechanism of ActionMax Limit (In Vitro Cell Culture)Max Limit (In Vivo Mice)Notes
DMSO Co-solvent (disrupts H-bonds)≤ 0.1% (up to 0.5% short-term)≤ 5% (IV/IP)High toxicity above limits; causes kinetic crashing upon dilution.
Tween 80 Non-ionic Surfactant (Micelle formation)≤ 0.01%≤ 5% (PO/IP)Excellent for stabilizing DMSO spikes in aqueous media.
HP-β-CD Inclusion Complexation (Hydrophobic cavity)≤ 1% - 2%≤ 20% w/v (PO/IV)Gold standard for neutral, lipophilic compounds. Highly biocompatible.
PEG 400 Co-solvent≤ 0.5%≤ 30% (PO/IV)Often combined with DMSO and Tween for in vivo formulations.
Table 2: Visual Troubleshooting Matrix (Self-Validating Indicators)
Visual ObservationUnderlying CauseCorrective Action
Solution is clear initially, but fine white needles form after 2 hours.Ostwald ripening / Delayed nucleation.Increase kinetic stabilizer (e.g., BSA) or switch to HP-β-CD complexation.
Solution turns milky/opaque immediately upon DMSO addition.Rapid solvent shift causing supersaturation.Add DMSO stock slower under high shear; pre-warm media to 37°C.
Undissolved powder remains in 100% DMSO stock.Exceeded thermodynamic solubility in DMSO.Gently heat to 40°C and sonicate for 15 mins. If still insoluble, reduce stock concentration.

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubilization for Cell Culture Assays

Use this protocol to prevent "solvent crashing" when dosing cells.

  • Stock Preparation: Weigh out the required mass of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. Dissolve in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate for 5 minutes until optically clear.

  • Media Priming: Prepare your aqueous cell culture media. Add a kinetic stabilizer: either 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) or 0.01% (v/v) Tween 80. Warm the media to 37°C. Note: The hydrophobic pockets of BSA act as a temporary sink for the lipophilic drug, preventing nucleation.

  • Spiking: Place the warmed media on a magnetic stirrer creating a deep vortex.

  • Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. Ensure the final DMSO concentration does not exceed 0.1% (e.g., 1 µL of stock per 1 mL of media)[2].

  • Validation: Inspect the solution under a microscope at 40x magnification. The absence of micro-crystals validates successful kinetic stabilization.

Protocol B: Thermodynamic Solubilization via HP-β-CD Inclusion Complex

Use this protocol for high-concentration in vivo dosing (PO/IV).

HPBCDMechanism Drug Target Drug (Crystalline) Mix Incubation (Stirring at 40°C) Drug->Mix HPBCD HP-β-CD (Aqueous Solution) HPBCD->Mix Complex Inclusion Complex (Molecularly Dispersed) Mix->Complex Encapsulation Lyophilize Lyophilization (Optional) Complex->Lyophilize

Caption: Mechanistic workflow of HP-β-CD inclusion complexation driven by hydrophobic interactions.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile deionized water or PBS. Stir until completely clear[3].

  • Drug Addition: Add the 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole powder directly to the HP-β-CD solution. (Alternatively, pre-dissolve the drug in a minimal volume of volatile solvent like methanol, add to the HP-β-CD solution, and allow the solvent to evaporate)[4].

  • Incubation: Seal the vial and stir continuously at 400–600 rpm at 40°C for 24 to 48 hours. The prolonged time and mild heat provide the thermodynamic energy required to break the drug's crystal lattice and drive the lipophilic molecule into the hydrophobic cavity of the cyclodextrin[4].

  • Filtration: Cool the suspension to room temperature. Filter through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved crystalline drug.

  • Recovery (Optional): The clear filtrate contains the water-soluble inclusion complex. For long-term stability, freeze the solution at -80°C and lyophilize (freeze-dry) for 48 hours to obtain a stable, easily reconstitutable white powder[4].

Part 5: References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at:

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences (MDPI). Available at:

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics (PMC). Available at:

  • Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Drug Delivery (Taylor & Francis). Available at:

Sources

Optimization

Technical Support Center: Stability and Storage of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Welcome to the technical support guide for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to thermal degradation, compromising experimental results and product efficacy. This guide provides in-depth, evidence-based answers to common questions and troubleshooting strategies to prevent compound degradation.

Quick Reference: Recommended Storage Conditions

For optimal stability, proper storage is paramount. The recommendations below are synthesized from best practices for nitro-aromatic compounds, pyrazole derivatives, and halogenated heterocycles.[1][2][3]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Minimizes thermal stress on the C-NO₂ bond, a common initiation site for decomposition in nitropyrazoles.[4][5] Lower temperatures significantly slow the kinetics of potential degradation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation, which can be indicated by a discoloration of the compound.[2] The fluorophenoxy moiety can also be susceptible to oxidative processes.
Light Amber Glass Vial / Protect from Light Protects against photodegradation. Aromatic nitro compounds and halogenated aromatics can be light-sensitive, leading to free-radical-mediated decomposition.[6]
Humidity Dry/Desiccated Environment Prevents hydrolysis of the ether linkage and minimizes moisture-facilitated tautomerization or degradation pathways on the pyrazole ring.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole?

For long-term stability (>6 months), the compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[7] Placing the vial inside a secondary container with a desiccant is also a recommended best practice to strictly control humidity.[2] The key is to mitigate the four primary sources of degradation: heat, oxygen, light, and moisture.

Q2: I've noticed my solid sample has developed a slight yellow or brown tint over time. What does this signify?

A change in color, typically to a yellowish or brownish hue, is a common visual indicator of chemical degradation in pyrazole and nitro-aromatic compounds.[2] This often points to oxidation or the initial stages of thermal decomposition, leading to the formation of chromophoric byproducts. While a slight color change may not indicate significant decomposition, it is a warning sign. It is crucial to re-analyze the sample for purity using a stability-indicating method like HPLC-UV or LC-MS before use.[8]

Q3: What are the primary chemical vulnerabilities of this molecule that make it susceptible to thermal degradation?

The structure of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole contains several functional groups that contribute to its potential for thermal instability:

  • The C-NO₂ Bond: The bond between the pyrazole ring and the nitro group is often the most labile site in nitropyrazoles.[4] Thermal energy can induce homolytic cleavage of this bond, releasing NO₂ gas and initiating a cascade of radical decomposition reactions that can break down the pyrazole ring itself.[5]

  • The Pyrazole Ring: While aromatic, the heterocyclic ring can be susceptible to breakdown under significant thermal stress, especially after the initial loss of a substituent like the nitro group.[9][10]

  • Ether Linkage: The benzylic ether linkage (-O-CH₂-Pyrazole) can be a site for hydrolysis, particularly if moisture is present, or oxidative cleavage under harsh conditions.

  • C-Cl Bond: The chloro-substituent is generally stable but can be involved in more complex degradation pathways under severe thermal or photolytic stress.

Q4: Can you illustrate the potential thermal degradation pathways for this compound?

The thermal decomposition of nitropyrazoles is a complex process that can proceed through several pathways. The diagram below illustrates a proposed initial mechanism based on established principles for similar compounds.[4][5] The primary and most favorable initial step is often the homolytic cleavage of the C-NO₂ bond.

G cluster_main Proposed Initial Degradation Pathways cluster_pathways cluster_products parent 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole path1_node Pathway 1: C-NO₂ Bond Cleavage (Primary Thermal Pathway) parent->path1_node Heat (Δ) path2_node Pathway 2: Ether Hydrolysis (Moisture Dependent) parent->path2_node Heat (Δ), H₂O prod1a Pyrazole Radical path1_node->prod1a prod1b •NO₂ (Nitrogen Dioxide) path1_node->prod1b prod2a 4-Chloro-3-nitro-1H-pyrazole path2_node->prod2a prod2b 2-Fluorophenoxymethanol path2_node->prod2b prod1c Further Ring Decomposition (HCN, CO₂) prod1a->prod1c Complex secondary reactions

Caption: Proposed initial degradation pathways for the subject compound.

Q5: How can I proactively assess the stability of my sample under my specific laboratory conditions?

To confidently assess stability, you can perform a forced degradation or accelerated stability study.[11] This involves subjecting small aliquots of your compound to stress conditions (e.g., elevated temperature, humidity, UV light) that are more severe than your normal storage conditions.[12][13] By analyzing the samples at various time points, you can rapidly identify potential degradation products, establish the stability-indicating capability of your analytical methods, and gain confidence in your long-term storage protocol.[14][15]

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Action & Analysis
Change in physical appearance (e.g., color change from white to yellow/brown, clumping of solid)Oxidation, thermal decomposition, or moisture absorption.[2]Re-evaluate storage conditions. Ensure the container is sealed under an inert atmosphere and stored with a desiccant. Analyze purity via HPLC-UV and check for new impurity peaks.
Appearance of new peaks in HPLC or new spots on TLC Chemical degradation (hydrolysis, oxidation, thermal decomposition).The compound is degrading. Immediately review and improve storage conditions (temperature, light, atmosphere). Characterize the new peaks/spots using LC-MS or GC-MS to understand the degradation pathway.[8]
Inconsistent results in bioassays or chemical reactions Degradation leading to lower effective concentration of the active compound. Impurities may be interfering with the assay or reaction.Do not use the batch. Obtain a new, certified lot or re-purify the existing material if possible. Implement stricter storage protocols and perform a stability study on the new material.
Decreased peak area for the main compound over time (HPLC) Significant degradation.Quantify the loss of the main component. If the loss is significant (>5-10%), the batch is likely unusable for quantitative applications. This confirms the instability under the current storage method.

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole.

Objective: To identify the degradation pathways and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[13]
Workflow Overview

G start Prepare Stock Solution of Compound stress Aliquot and Subject to Stress Conditions start->stress thermal Thermal (e.g., 60°C in oven) stress->thermal Heat hydrolytic Hydrolytic (Acidic, Basic, Neutral) stress->hydrolytic pH oxidative Oxidative (e.g., 3% H₂O₂) stress->oxidative Oxidant photolytic Photolytic (UV/Vis Light Chamber) stress->photolytic Light analysis Analyze Samples at Time Points (T₀, T₁, T₂...) via HPLC-UV/MS thermal->analysis hydrolytic->analysis oxidative->analysis photolytic->analysis evaluation Evaluate Degradation: - Identify Degradants - Calculate Mass Balance - Assess Peak Purity analysis->evaluation end Confirm Stability-Indicating Nature of Method evaluation->end

Caption: Workflow for an accelerated stability (forced degradation) study.

Materials & Equipment:
  • 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffers, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Calibrated oven, photostability chamber

  • HPLC with UV/PDA detector and/or Mass Spectrometer (LC-MS)

  • Volumetric flasks, pipettes, amber vials

Procedure:
  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile). This is your T₀ (time zero) sample.

  • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

    • Thermal Stress: Place an uncapped vial (to allow solvent evaporation, leaving solid) in an oven at 60°C. Also, test a solution at 60°C. Analyze after 24, 48, and 72 hours.

    • Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl to one aliquot and 0.1 M NaOH to another. Keep a third aliquot with an equal volume of water (neutral hydrolysis). Store at room temperature or slightly elevated (40°C). Analyze after 2, 6, 12, and 24 hours.

    • Oxidative Stress: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Analyze after 2, 6, and 12 hours.[14]

    • Photolytic Stress: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. Analyze after defined intervals.

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute to a suitable concentration and analyze by a validated HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the T₀ sample.

    • Identify and quantify new peaks (degradation products).

    • Calculate the percentage of degradation of the parent compound.

    • Use a PDA detector to check for peak purity to ensure the parent peak is not co-eluting with a degradant.

    • If using LC-MS, obtain mass data for the new peaks to help elucidate their structures.[8]

By following this guide, researchers can ensure the quality and stability of their 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, leading to more reliable and reproducible scientific outcomes.

References

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. AKJournals. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Multidisciplinary Research. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting

optimizing crystallization and purification conditions for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Technical Support Center: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole Introduction This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of crystallization and purification of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. This molecule's unique substitution pattern—featuring a bulky, ether-linked sidechain, a strongly electron-withdrawing nitro group, and a halogen—presents specific challenges and opportunities in achieving high purity and crystalline form. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solvent selection for the recrystallization of this compound?

A1: The key to effective recrystallization is identifying a solvent with a steep solubility curve—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] Given the compound's structure, which includes polar (nitro, ether) and non-polar (aromatic rings) moieties, a systematic screening approach is best.

  • Principle of "Like Dissolves Like": Nitroaromatic compounds are generally polar.[1] Therefore, moderately polar solvents are excellent starting points.

  • Initial Screening: Begin with alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[2][3] These solvents often provide the necessary solubility at reflux while allowing for precipitation upon cooling.

  • Avoid Overly Non-Polar or Polar Solvents: Solvents like hexanes will likely have poor solubility even when hot, while highly polar solvents like water may also be poor choices unless used as an anti-solvent.

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is highly effective.[1] A common and effective pair is dissolving the compound in a "good" solvent like hot ethanol or ethyl acetate and then titrating with a "bad" anti-solvent like water or hexanes until turbidity appears, followed by slow cooling.[1][4]

Q2: What are the most effective purification techniques for removing common synthesis-related impurities?

A2: A multi-step approach is often necessary. The primary methods are flash column chromatography and acid-base extraction, followed by a final recrystallization step.

  • Flash Column Chromatography: This is the workhorse for removing byproducts. Given the pyrazole core, special considerations are needed. The pyridine-like nitrogen in the pyrazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential decomposition.[5] To mitigate this, deactivating the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (~0.5-1%) is highly recommended.[4][5][6]

  • Acid-Base Extraction: This powerful technique can separate the basic pyrazole product from non-basic impurities. The crude material is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole salt will partition into the aqueous layer.[6][7] The aqueous layer is then separated, cooled, and basified (e.g., with 1M NaOH) to precipitate the purified free base, which can be collected or re-extracted into an organic solvent.[6][7]

  • Recrystallization: This is the final and essential step for achieving high crystalline purity and removing trace impurities after chromatography.

Q3: How can I effectively monitor the progress and success of the purification?

A3: Thin-Layer Chromatography (TLC) is the primary tool for real-time monitoring.

  • System Selection: Use silica gel 60 F254 plates. An eluent system of 30-50% ethyl acetate in hexanes is a good starting point for this compound's polarity.

  • Visualization: Visualize spots under UV light (254 nm). Staining (e.g., with potassium permanganate) can help identify impurities that are not UV-active.

  • Purity Assessment: A single, well-defined spot after purification indicates high purity. During column chromatography, run TLC on collected fractions to identify which ones contain the pure product before combining them.[8]

Q4: Is the compound expected to be colored? How can I remove colored impurities?

A4: Nitroaromatic compounds can often be pale yellow. However, deep yellow, orange, or brown coloration in the crude product typically indicates the presence of impurities, possibly from side reactions or degradation.[7]

  • Activated Charcoal: If the color persists after chromatography, treatment with activated charcoal during recrystallization can be effective.[7] Add a small amount (1-2% by weight) of charcoal to the hot solution, keep it at temperature for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[9]

Troubleshooting Guide

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

Possible Cause Explanation & Solution
High Impurity Concentration Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase (oil) instead of a solid crystal lattice. Solution: First, purify the material using flash column chromatography to remove the bulk of the impurities. Then, attempt recrystallization on the cleaner material.
Solution is Too Saturated If the solution is supersaturated to a very high degree, the kinetics may favor the rapid formation of a disordered, liquid-like phase over the slower, more ordered process of crystal nucleation and growth. Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount (5-10%) of additional hot solvent to reduce the saturation level.[1]
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for molecules to orient themselves into a crystal lattice. Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, cooling can be gradually continued in an ice bath and then a freezer if necessary.[1]

Problem 2: I have very low recovery after recrystallization.

Possible Cause Explanation & Solution
Excessive Solvent Used Using too much solvent will keep a significant portion of the product dissolved even at low temperatures, leading to loss in the mother liquor. Solution: Use only the minimum amount of boiling solvent required to fully dissolve the solid. It is better to have a small amount of undissolved solid (which could be an insoluble impurity) that can be filtered hot, than to add a large excess of solvent.[9]
Premature Crystallization If the compound crystallizes during hot gravity filtration, it will be lost on the filter paper. Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter the solution as quickly as possible. Keep the solution at or near its boiling point during the transfer. If crystals form in the funnel, they can be redissolved by washing with a small amount of fresh, hot solvent.
Product is Moderately Soluble at Low Temperature The compound may still have significant solubility in the chosen solvent even when cold. Solution: After cooling to room temperature and then in an ice bath, try placing the flask in a freezer for several hours to maximize precipitation. To recover more material, the mother liquor can be concentrated (e.g., by 50%) and cooled again to obtain a second crop of crystals, which should be checked for purity by TLC.

Problem 3: My compound streaks or shows poor separation during silica gel chromatography.

Possible Cause Explanation & Solution
Strong Compound-Silica Interaction The basic nitrogen atom on the pyrazole ring is interacting strongly with acidic silanol groups on the silica surface, causing streaking.[5][6] Solution: Deactivate the silica by adding 0.5-1% triethylamine to your eluent system. This base will preferentially interact with the acidic sites, allowing your compound to elute more cleanly.[4][5]
Compound is Insoluble in Eluent The compound may be precipitating at the top of the column if the eluent is not strong enough to keep it dissolved. Solution: Switch to a more polar eluent system. You can also try dry loading the compound onto silica, which can sometimes improve resolution for less soluble materials.
Column Overloading Too much sample has been loaded relative to the amount of silica, exceeding the column's separation capacity.[5] Solution: As a general rule, the mass of the crude sample should be about 1-2% of the mass of the silica gel for effective separation (e.g., 100-200 mg of sample on a 10 g column).

Data & Protocols

Table 1: Solvent Selection Guide for Nitropyrazole Derivatives

This table provides a starting point for solvent screening based on general principles and literature data for related compounds.[2][3][10]

Solvent ClassExample SolventsPolarity IndexTypical Use & Rationale
Alcohols Methanol, Ethanol, Isopropanol5.1 - 3.9Excellent Primary Choice. Good for single-solvent recrystallization. Polarity is well-matched to dissolve nitropyrazoles when hot.[2][3]
Esters Ethyl Acetate4.4Good Primary Choice. Often provides a good solubility gradient. Also a common solvent for chromatography.
Ketones Acetone5.1Good Primary Choice. Can be very effective, but its low boiling point (56°C) may require careful handling to prevent premature evaporation.[2]
Chlorinated Dichloromethane (DCM)3.1Chromatography / Co-Solvent. Generally too good a solvent for recrystallization (high solubility at RT), but useful for dissolving crude material and in chromatography.
Aromatics Toluene2.4Potential Anti-Solvent. May be useful as the less polar component in a mixed-solvent system. Solubility is likely low.[2]
Ethers Tetrahydrofuran (THF)4.0Co-Solvent. Similar to DCM, often too effective for single-solvent use but can be a "good" solvent in a mixed pair.
Hydrocarbons Hexanes, Heptane0.1Anti-Solvent. Use as the "bad" solvent in a mixed-solvent pair with a more polar solvent like Ethyl Acetate or Ethanol.
Protic Water10.2Anti-Solvent. Excellent for use with water-miscible solvents like ethanol or acetone to induce precipitation.[4]
Experimental Workflows & Diagrams

G start Crude Product tlc Analyze by TLC start->tlc decision1 Single Spot? tlc->decision1 decision2 Major Impurities? decision1->decision2 No recrystallization Recrystallization decision1->recrystallization Yes acid_wash Consider Acid-Base Extraction decision2->acid_wash Yes, non-polar chromatography Flash Column Chromatography (Deactivated Silica) decision2->chromatography Yes, polar acid_wash->recrystallization chromatography->recrystallization final_product Pure Crystalline Product recrystallization->final_product

Caption: Decision workflow for selecting the appropriate purification strategy.

G start Solution Cooled decision1 Crystals Formed? start->decision1 oiling_out Product Oiled Out? decision1->oiling_out No success Collect Crystals decision1->success Yes no_crystals No Crystals Formed oiling_out->no_crystals No action_reheat Re-heat, Add 5-10% More Solvent oiling_out->action_reheat Yes action_scratch Scratch Flask with Glass Rod no_crystals->action_scratch action_slow_cool Cool Slowly action_reheat->action_slow_cool action_slow_cool->start action_seed Add Seed Crystal action_scratch->action_seed action_concentrate Reduce Volume, Re-cool action_seed->action_concentrate action_concentrate->start

Caption: Troubleshooting flowchart for common recrystallization issues.

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) dropwise from a heated reservoir while stirring and heating the flask. Add just enough solvent to fully dissolve the solid at its boiling point.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, or if charcoal was used, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this critical crystal growth period.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the funnel under vacuum, then transfer them to a watch glass or drying dish to dry completely.

References

  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • ResearchGate. (2015). Nitropyrazoles (review). Retrieved from [Link]

  • DTIC. (n.d.). SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). Retrieved from [Link]

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • ResearchGate. (2021). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • ACS Publications. (1960). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative. Retrieved from [Link]

  • PMC. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Retrieved from [Link]

  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (1959). Method of crystallizing nitro products.
  • Royal Society of Chemistry. (2012). Asymmetric synthesis of pyrazole derivative using tert-butansulfoneamide as a chiral auxiliary. Retrieved from [Link]

  • Google Patents. (1968). Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Google Patents. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (2011). Process for the purification of pyrazoles.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CHLORO-1-(2-FLUORO-BENZYL)-3-NITRO-1H-PYRAZOLE. Retrieved from [Link]

  • NSF Public Access Repository. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Retrieved from [Link]

Sources

Optimization

removing synthetic impurities from 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole extracts

Welcome to the dedicated technical support guide for researchers working with 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. This resource provides practical, in-depth troubleshooting advice and answers to fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers working with 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole. This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of synthetic impurities from crude extracts of this molecule. The guidance herein is formulated from fundamental principles of organic chemistry and extensive field experience with related halogenated and nitro-substituted heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common queries about the purification of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, providing a foundational understanding of the compound's properties and likely contaminants.

Q1: What are the most probable impurities in a crude extract of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole?

A1: Based on a likely synthetic route involving the N-alkoxymethylation of 4-chloro-3-nitro-1H-pyrazole with 1-(chloromethoxy)-2-fluorobenzene, the impurity profile can be predicted. Key sources of contamination typically include:

  • Unreacted Starting Materials: Residual 4-chloro-3-nitro-1H-pyrazole[1] and 1-(chloromethoxy)-2-fluorobenzene or its precursors.

  • Regioisomers: Nitration of the pyrazole ring can sometimes yield isomeric byproducts, although the 3-nitro isomer is often favored under specific conditions.[2][3][4]

  • Over-nitrated Species: The formation of dinitro-pyrazole derivatives can occur if nitrating conditions are too harsh.[2]

  • Hydrolysis/Cleavage Products: The phenoxymethyl ether linkage can be susceptible to cleavage under strongly acidic or basic conditions, potentially reverting to 4-chloro-3-nitro-1H-pyrazole and generating 2-fluorophenol.[5]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts, are common.[6]

Q2: What is the general polarity of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, and how does this guide the initial purification strategy?

A2: The molecule possesses several polar functional groups: the nitro group (-NO₂), the pyrazole ring, and the ether linkage. The chloro and fluoro substituents also contribute to its overall polarity. Consequently, the compound is expected to be moderately to highly polar. This polarity profile suggests that normal-phase flash chromatography will be a highly effective primary purification technique.[7][8] For chromatographic purification, a solvent system typically composed of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) will be required to achieve good separation.

Q3: Is this compound likely to be crystalline? What does that mean for purification?

A3: Yes, substituted nitroaromatic and heterocyclic compounds are often crystalline solids at room temperature.[9][10] This is highly advantageous for purification, as it opens up the possibility of using recrystallization as a powerful secondary purification step after chromatography. A successful recrystallization can efficiently remove trace impurities that may have co-eluted during chromatography, leading to a product of very high purity.

Q4: Can liquid-liquid extraction be used effectively in the workup?

A4: Absolutely. Liquid-liquid extraction is a fundamental and crucial step in the initial workup to remove a significant portion of impurities before proceeding to chromatography or crystallization.[11][12][13][14] A typical extraction workup would involve dissolving the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it sequentially with:

  • An aqueous basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

  • Water and/or brine to remove water-soluble impurities and salts. This process partitions compounds based on their solubility and acid-base properties, simplifying the mixture for subsequent purification steps.[15]

Troubleshooting Purification Challenges

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: My flash chromatography columns show poor separation, with the desired product co-eluting with a major impurity.

  • Symptom: Thin Layer Chromatography (TLC) analysis of column fractions shows overlapping spots for the product and an unknown impurity.

  • Probable Cause & Solution: The polarity of the chosen solvent system is likely not optimal for resolving the mixture. The "like dissolves like" principle is key here; nitroaromatic compounds are polar, and require a well-tuned polar/non-polar solvent system.[9]

    Workflow: Solvent System Optimization

    G start Start: Co-elution Observed step1 step1 start->step1 High Rf? step3 step3 start->step3 Low Rf? step5 Analyze TLC Spots are streaking start->step5 Streaking? step2 Action: Decrease Polarity Increase Hexane/EtOAc ratio (e.g., from 7:3 to 8:2 or 9:1) step1->step2 end Result: Baseline Separation Proceed with Column step2->end step4 Action: Increase Polarity Decrease Hexane/EtOAc ratio (e.g., from 7:3 to 6:4 or 1:1) step3->step4 step4->end step6 Action: Add Modifier Add 0.5-1% Acetic Acid (for acidic impurities) or Triethylamine (for basic impurities) to eluent step5->step6 step6->end

    Caption: Troubleshooting workflow for optimizing TLC solvent systems.

    Step-by-Step Protocol:

    • Baseline Test: Develop a TLC plate using a standard solvent system, for example, 70% Hexane / 30% Ethyl Acetate.

    • Adjust Polarity: If the spots are too high (Rf > 0.5), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., to 80% Hexane). If the spots are too low (Rf < 0.2), increase the polarity (e.g., to 60% Hexane).

    • Ternary Systems: If a binary system fails, introduce a third solvent. For polar compounds, adding a small amount of methanol to an ethyl acetate/hexane mixture can significantly improve separation.

    • Consider Alternative Solvents: Sometimes, a complete change is needed. A dichloromethane/methanol system may offer different selectivity compared to a hexane/ethyl acetate system.

Problem 2: The compound "oils out" during recrystallization instead of forming solid crystals.

  • Symptom: Upon cooling the saturated solvent, a liquid layer (oil) forms instead of a crystalline solid.

  • Probable Cause & Solution: This common issue, known as "oiling out," occurs for two main reasons: 1) The boiling point of the solvent is higher than the melting point of your compound, or 2) The solution is supersaturated with impurities, which depresses the melting point and inhibits crystal lattice formation.[9][16]

    Step-by-Step Protocol to Address Oiling Out:

    • Re-dissolve: Heat the solution to re-dissolve the oil completely.

    • Add More Solvent: Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[16]

    • Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it. Rapid cooling encourages oil formation.[10][16]

    • Scratching: If no crystals form after slow cooling, induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.[16][17]

    • Solvent Pair: If a single solvent consistently fails, switch to a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, where it is very soluble) and then add a "bad" solvent (e.g., water, where it is insoluble) dropwise at an elevated temperature until the solution just turns cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[9][17]

Parameter Crude Product (Typical) Purified Product (Target)
Appearance Brown or dark yellow oil/solidOff-white to light yellow crystalline solid
Purity (by HPLC) 80-90%>99%
Key Impurity Unreacted 4-chloro-3-nitro-1H-pyrazoleNot detectable
Melting Point Broad range, depressedSharp, defined range
Caption: Table summarizing typical changes in product characteristics after successful purification.

Problem 3: The final "pure" product still shows a persistent impurity by NMR/LC-MS analysis.

  • Symptom: After chromatography and/or recrystallization, a minor but significant impurity remains.

  • Probable Cause & Solution: The impurity may be structurally very similar to the target compound (e.g., a regioisomer) or it may have been formed via degradation during the purification process itself. The phenoxymethyl ether linkage, while generally stable, can be labile to strong acids or bases.[5][18]

    Workflow: Advanced Purification & Stability Check

    G start Persistent Impurity Detected check_stability Stability Check: Is impurity from degradation? start->check_stability repurify Repurify: Re-run Chromatography check_stability->repurify No (Isomer) neutralize Neutralize Silica Gel Column (if amine impurity) check_stability->neutralize Yes (Degradation) change_phase Use Reversed-Phase C18 Chromatography repurify->change_phase Normal phase fails recrystallize Re-crystallize from a different solvent system repurify->recrystallize Trace amounts remain final_analysis Final Purity Analysis (NMR, LC-MS) change_phase->final_analysis recrystallize->final_analysis neutralize->final_analysis

    Caption: Decision tree for tackling persistent impurities.

    Recommended Actions:

    • Check Stability: Ensure that your purification conditions are neutral. Silica gel can be slightly acidic; if degradation is suspected, you can use silica gel that has been pre-treated with triethylamine.

    • Change Chromatographic Phase: If normal-phase chromatography fails to separate an isomer, reversed-phase (C18) chromatography often provides a different separation mechanism and may resolve the impurities.

    • Iterative Recrystallization: A second recrystallization from a different solvent system can sometimes remove impurities that were soluble in the first solvent.

    • Acid/Base Wash: If the impurity is suspected to have a basic or acidic handle that the target molecule lacks, a final liquid-liquid extraction with dilute acid or base could remove it before a final crystallization.[19]

References

  • Liquid–liquid extraction. (n.d.). In Wikipedia. Retrieved from a valid URL.[11]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from a valid URL.[12]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from a valid URL.[13]

  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from a valid URL.[2]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from a valid URL.[14]

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis. Retrieved from a valid URL.[6]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from a valid URL.[17]

  • Alcohol Protecting Groups. (n.d.).
  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark.
  • International Journal of Chemical Separation Technology. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from a valid URL.[15]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from a valid URL.[18]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2021, May 25). MDPI.
  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from a valid URL.[9]

  • Preparation of 4-chloropyrazoles. (n.d.). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (n.d.). ResearchGate.
  • Guidechem. (2023, October 12). How to Synthesize 3-Nitro-1H-pyrazole in One Pot? - FAQ. Retrieved from a valid URL.[3]

  • Biotage. (2018). Successful Flash Chromatography. Retrieved from a valid URL.[7]

  • Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques. Retrieved from a valid URL.[19]

  • Process of recrystallizing nitro explosives. (n.d.). Google Patents.
  • HETEROCYCLES, Vol. (2007, November 9).
  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. (2015, July 31). Scholarly Publications Leiden University.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from a valid URL.[5]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). ResearchGate.
  • BLD Pharm. (n.d.). 4-Chloro-3-nitro-1H-pyrazole. Retrieved from a valid URL.

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2021, February 18). Semantic Scholar.
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • BenchChem. (2025). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization. Retrieved from a valid URL.[10]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (n.d.). PMC.
  • Nitration. (n.d.). In Wikipedia.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from a valid URL.[16]

  • BenchChem. (2025). Effect of solvent on the regioselectivity of pyrazole nitration. Retrieved from a valid URL.[4]

  • Manipulating nitration and stabilization to achieve high energy. (2023, November 15). Semantic Scholar.
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
  • Method of crystallizing nitro products. (n.d.). Google Patents.
  • A Review Article on Flash Chromatography. (n.d.). Asian Journal of Research in Chemistry. Retrieved from a valid URL.[8]

  • PubChemLite. (n.d.). 4-chloro-3-nitro-1h-pyrazole (C3H2ClN3O2). Retrieved from a valid URL.[1]

  • Direct nitration of five membered heterocycles. (2026, March 9). ResearchGate.

Sources

Troubleshooting

reducing side reactions in the N-alkylation of 4-chloro-3-nitro-1H-pyrazole with 2-fluorophenoxymethyl derivatives

Welcome to the technical support guide for the N-alkylation of 4-chloro-3-nitro-1H-pyrazole with 2-fluorophenoxymethyl derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the N-alkylation of 4-chloro-3-nitro-1H-pyrazole with 2-fluorophenoxymethyl derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind experimental choices to help you minimize side reactions and maximize the yield and purity of your target product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered during the N-alkylation of substituted pyrazoles.

Q1: Why am I getting a mixture of N1 and N2 alkylated regioisomers, and how can I favor one over the other?

A1: The formation of two regioisomers is the most common challenge in the N-alkylation of unsymmetrical pyrazoles. The pyrazole anion has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site.[1][2] The ratio of these isomers is governed by a delicate balance of steric and electronic factors.[2][3]

  • Electronic Effects: The strongly electron-withdrawing nitro group at the C3 position significantly influences the electron density of the adjacent nitrogen atoms. This can affect the relative nucleophilicity of N1 and N2.

  • Steric Hindrance: The substituent at the C5 position (in this case, a proton) and the bulk of the incoming electrophile (the 2-fluorophenoxymethyl group) play a crucial role. Alkylation often favors the less sterically hindered nitrogen.[3]

To control regioselectivity, you must carefully select the base and solvent system. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO often favors N1-alkylation for 3-substituted pyrazoles.[2][4] Conversely, certain Lewis acid catalysts, such as MgBr₂, have been shown to direct the alkylation to the N2 position.[2][5]

Q2: My reaction yield is very low. What are the most likely causes?

A2: Low yields can stem from several issues:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to deprotonate the pyrazole efficiently, or it may be too strong, leading to side reactions.[6]

  • Poor Electrophile Reactivity: The reactivity of your 2-fluorophenoxymethyl electrophile depends heavily on the leaving group. The general trend for leaving group ability is I > Br > Cl > OTs.[2] If you are using a chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate.

  • Starting Material Decomposition: Nitro-substituted heterocycles can be sensitive to harsh conditions, particularly strong bases and high temperatures, which can lead to decomposition pathways.[7][8]

  • Incomplete Conversion: Ensure the reaction is monitored to completion (e.g., by TLC or LC-MS), as insufficient reaction time will naturally lead to lower yields.[6]

Q3: I'm observing significant decomposition and discoloration in my reaction. How can I prevent this?

A3: Decomposition of nitropyrazoles is a known issue, often triggered by excessive heat or inappropriately strong bases.[7][8] The first step in thermal decomposition is often the cleavage of the C-NO₂ bond.[8] To mitigate this:

  • Use Milder Bases: Switch from strong bases like sodium hydride (NaH) or alkoxides to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Lower the Reaction Temperature: Many N-alkylation reactions can proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C). Avoid high temperatures unless necessary, and always determine the thermal stability of your specific pyrazole if possible.

  • Maintain an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to decomposition.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental problems.

Problem 1: Poor Regioselectivity (N1/N2 Isomer Mixture)

Controlling the site of alkylation is paramount for synthesis efficiency and simplifies purification. The strategy for controlling regioselectivity hinges on manipulating the reaction environment.

Causality Analysis:

The regiochemical outcome is a competition between the two nitrogen atoms of the pyrazolate anion. The N1 position is adjacent to the C5-H and the N2 position is between the two ring substituents. The electron-withdrawing nitro and chloro groups decrease the overall nucleophilicity of the ring but increase the acidity of the N-H proton, making deprotonation easier.[9] The choice of base and solvent determines the nature of the pyrazolate salt (e.g., tight ion pair vs. free ion), which in turn influences the accessibility of each nitrogen atom to the electrophile.[10]

Solutions & Optimization Strategies:

The selection of the base and solvent system is the most powerful tool for controlling regioselectivity.

ParameterRecommendation for N1-SelectivityRecommendation for N2-SelectivityRationale
Base K₂CO₃, Cs₂CO₃MgBr₂ (catalytic) with a stoichiometric base like iPr₂NEtWeaker inorganic bases in polar aprotic solvents often favor the thermodynamically controlled N1 product.[2][4] Lewis acidic magnesium catalysts coordinate to the pyrazole nitrogens, directing alkylation to the N2 position.[5]
Solvent DMSO, DMFAcetonitrile (MeCN), Dichloromethane (DCM)Polar aprotic solvents like DMSO effectively solvate the cation, leading to a more "free" pyrazolate anion, which often attacks at the N1 position.[2][4] Less polar solvents may favor different ion-pairing, potentially altering selectivity.
Temperature Room Temperature to 60 °C0 °C to Room TemperatureLowering the temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamic one. This must be determined empirically.[5]

Troubleshooting Workflow for Regioselectivity

G start Start: N1/N2 Mixture Observed base_check Analyze Base/Solvent System start->base_check n1_target Goal: N1 Isomer base_check->n1_target  Targeting N1 n2_target Goal: N2 Isomer base_check->n2_target  Targeting N2 k2co3_dmso Strategy 1: Use K2CO3 or Cs2CO3 in DMSO or DMF n1_target->k2co3_dmso mgbr2 Strategy 2: Use Catalytic MgBr2 with Hunig's Base in MeCN n2_target->mgbr2 n1_result Assess N1/N2 Ratio k2co3_dmso->n1_result n1_success Success: N1 Enriched n1_result->n1_success Ratio > 95:5 n1_fail Still Mixed: Lower Temperature (e.g., RT -> 0°C) n1_result->n1_fail Ratio < 95:5 n1_fail->k2co3_dmso Re-optimize n2_result Assess N1/N2 Ratio mgbr2->n2_result n2_success Success: N2 Enriched n2_result->n2_success Ratio > 95:5 n2_fail Still Mixed: Screen other Lewis Acids (e.g., ZnCl2) n2_result->n2_fail Ratio < 95:5 n2_fail->mgbr2 Re-optimize

Caption: Decision tree for optimizing N-alkylation regioselectivity.

Problem 2: Competing Side Reactions Leading to Low Yield and Impurities

Beyond regioselectivity, several other reactions can compete with the desired N-alkylation, reducing yield and complicating purification.

Causality Analysis:

  • Decomposition: As previously mentioned, the combination of a nitro group and a pyrazole ring creates a system susceptible to degradation under harsh conditions.[7]

  • Nucleophilic Aromatic Substitution (SNAr): The 2-fluorophenoxymethyl electrophile contains a fluorine atom on an aromatic ring. While the primary alkylating site is the methylene carbon (via an SN2 reaction), the pyrazolate anion is a potent nucleophile that could potentially attack the aromatic ring, displacing the fluorine atom. This SNAr pathway is generally slower than SN2 on a primary carbon but can become competitive at higher temperatures.[11][12]

  • Elimination (E2): If using a very strong and sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination of the alkyl halide to form an alkene is a possibility, although less likely for primary halides like the one in this topic.[13][14]

Solutions & Optimization Strategies:

  • Favor SN2 over SNAr: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. The activation energy for SN2 at a primary center is typically lower than for SNAr.

  • Improve Electrophile Quality: Use the 2-fluorophenoxymethyl bromide or iodide . The better leaving group will accelerate the desired SN2 reaction, allowing you to use milder conditions and shorter reaction times, which further suppresses side reactions.[2]

  • Careful Base Selection: Use the weakest base that effectively deprotonates the pyrazole. K₂CO₃ is often sufficient. Stronger bases like NaH should be used with caution and at low temperatures (e.g., 0 °C to RT).[6]

Desired vs. Undesired Reaction Pathways

G cluster_main Reaction System cluster_products Potential Products Pyrazolate Pyrazolate Anion Desired Desired Product N-Alkylated Pyrazole Pyrazolate->Desired SNAr_Product Side Product (SNAr Adduct) Pyrazolate->SNAr_Product Decomp_Product Side Product (Decomposition) Pyrazolate->Decomp_Product Decomposition (High T, Strong Base) Electrophile 2-Fluorophenoxymethyl-X (X=Cl, Br, I) Electrophile->Desired S_N2 (Favored) Electrophile->SNAr_Product SNAr (Side Rxn)

Caption: Competing reaction pathways in the N-alkylation system.

Part 3: Recommended Experimental Protocol

This general procedure provides a robust starting point for the N1-alkylation of 4-chloro-3-nitro-1H-pyrazole, optimized to minimize common side reactions.

Objective: To synthesize 1-((2-fluorophenoxy)methyl)-4-chloro-3-nitro-1H-pyrazole.

Materials:

  • 4-chloro-3-nitro-1H-pyrazole (1.0 equiv)

  • 1-(bromomethyl)-2-fluorobenzene (or corresponding halide) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitro-1H-pyrazole (1.0 equiv) and potassium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the pyrazole.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate salt formation.

  • Electrophile Addition: Add the 2-fluorophenoxymethyl bromide (1.1 equiv) dropwise to the suspension over 5 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with brine (2x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired N1-alkylated product.

References

  • Green, M. E., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. Available at: [Link]

  • Reddit. (2022). Williamson's ether synthesis. r/chemistry. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. Available at: [Link]

  • Taylor & Francis Online. (2026). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. Taylor & Francis. Available at: [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]

  • Kumar, K. S., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. Available at: [Link]

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. Available at: [Link]

  • Daugulis, O., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available at: [Link]

  • Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Wang, Q., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Nicewicz, D. A., et al. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Knowles, R. R., et al. (2020). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Available at: [Link]

  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: [Link]

  • Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Noise for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Welcome to the Advanced Chromatography Support Center. Analyzing highly lipophilic, heavily substituted aromatic compounds like 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole presents unique chromatographic cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly lipophilic, heavily substituted aromatic compounds like 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole presents unique chromatographic challenges. Due to the strong UV absorbance of the nitro and fluorophenoxy groups, detection is typically performed at low wavelengths (e.g., 210–220 nm). At these wavelengths, the detector becomes hypersensitive to mobile phase impurities, dissolved oxygen, and refractive index changes, often resulting in severe baseline noise and drift[1].

This guide provides the diagnostic logic, self-validating protocols, and quantitative metrics required to achieve a stable baseline and maximize your signal-to-noise (S/N) ratio.

The Diagnostic Logic: Causality of Baseline Instability

Baseline noise is not a singular phenomenon; it is the sum of random electronic variations, fluidic pulsations, and chemical interferences[2]. To troubleshoot effectively, you must first classify the noise:

  • Periodic Noise (Pulsations): Regular, rhythmic fluctuations that coincide with the stroke of the HPLC pump. This is almost exclusively caused by fluidic issues such as pump cavitation, a faulty check valve, or a failing inline degasser[3].

  • Random Noise (Fuzz): Erratic, high-frequency baseline chatter. This is typically an electronic or optical issue, such as a degrading UV lamp, a dirty flow cell, or thermal fluctuations in the laboratory environment[4].

  • Baseline Drift: A gradual upward or downward slope, most prominent during gradient elution. For highly lipophilic pyrazole derivatives, this is often caused by the slow elution of strongly retained matrix contaminants (column fouling) or a UV absorbance mismatch between the aqueous and organic mobile phases[1].

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Baseline Noise During Pyrazole Analysis ZeroFlow Execute Zero-Flow Test (Turn off HPLC Pump) Start->ZeroFlow Fluidic Noise Stops (Fluidic/Periodic Issue) ZeroFlow->Fluidic Yes Electronic Noise Persists (Electronic/Detector Issue) ZeroFlow->Electronic No PumpCheck Check Pump & Degasser (Cavitation / Air Bubbles) Fluidic->PumpCheck MixerCheck Install ASI Static Mixer (Resolve Gradient Ripple) Fluidic->MixerCheck LampCheck Test UV Lamp Energy (Replace if depleted) Electronic->LampCheck CellCheck Flush Flow Cell (Remove trapped bubbles) Electronic->CellCheck Success Stable Baseline Achieved (S/N > 10:1) PumpCheck->Success MixerCheck->Success LampCheck->Success CellCheck->Success

Diagnostic workflow for isolating HPLC baseline noise sources.

Self-Validating Experimental Protocols

Do not guess the source of the noise; force the system to reveal it. The following protocols are designed as self-validating systems to definitively isolate the root cause.

Protocol A: The "Zero-Flow" Isolation Test

Purpose: To definitively differentiate between fluidic (pump/mobile phase) noise and electronic (detector/optical) noise[5].

  • Equilibrate: Run your standard method conditions for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole and allow the baseline to stabilize for 10 minutes.

  • Observe: Note the amplitude and frequency of the noise in your Chromatography Data System (CDS).

  • Isolate: Abruptly turn off the HPLC pump (set flow rate to 0.0 mL/min) while continuing data acquisition[5].

  • Validate Causality:

    • If the noise instantly ceases, the root cause is fluidic (e.g., pump cavitation, check valve failure, or dissolved gases)[5].

    • If the random noise persists unchanged, the issue is electronic or optical (e.g., failing UV lamp, dirty flow cell, or thermal environmental drift)[5].

Protocol B: Deep-Cleansing Wash for Highly Lipophilic Contaminants

Purpose: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole has a high LogP. Standard reversed-phase washes (100% Acetonitrile) often fail to strip strongly bound halogenated or aromatic impurities, leading to continuous upward baseline drift[6].

  • Bypass Detector: Disconnect the analytical column from the UV detector to prevent highly concentrated contaminants from fouling the flow cell[6].

  • Desalt: Flush the column with 20 column volumes (CV) of HPLC-grade Water to remove any buffered salts[6].

  • Organic Transition: Flush with 20 CV of 100% Acetonitrile.

  • Lipophilic Strip: Flush with 20 CV of 100% Isopropanol (IPA). Mechanistic insight: IPA has a higher eluotropic strength for lipophilic compounds than ACN and acts as a miscible bridge to highly non-polar solvents[6].

  • Deep Clean: Flush with 20 CV of Dichloromethane (DCM) to dissolve stubborn halogenated/aromatic residues[6].

  • Re-equilibrate: Reverse the sequence exactly (DCM → IPA → ACN → Mobile Phase) to safely re-equilibrate the column without causing solvent immiscibility or precipitation[6].

Quantitative Symptom & Resolution Matrix

Use the following data matrix to match your specific baseline symptoms to their precise mechanical or chemical causes.

Noise CharacteristicTypical AmplitudeFrequency / PatternPrimary Root CauseCorrective Action
Periodic Pulsations 1.0 – 5.0 mAURegular (e.g., every 1–3s)Pump cavitation, faulty check valve, or dissolved air.Purge pump, replace check valves, verify inline degasser function[3].
Random Noise (Fuzz) < 0.5 mAUContinuous, erraticFailing UV lamp, dirty flow cell, or thermal drafts.Perform lamp energy test; flush flow cell with 10% HNO₃[5].
Upward Drift > 10.0 mAUGradual over gradientUV absorbance mismatch between solvents; column fouling.Balance solvent absorbance; perform Protocol B deep wash[1].
Spikes / Wander 5.0 – 20.0 mAUIrregular, sharpAir bubbles in flow cell; incomplete gradient mixing.Install ASI static mixer[7]; apply backpressure regulator.

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly during the gradient phase when analyzing this specific pyrazole derivative? A: This is primarily caused by a UV absorbance mismatch. Because the nitro group requires detection at low wavelengths (e.g., 210 nm), you are operating in a range where trace organics and dissolved oxygen in the water phase absorb strongly. As the gradient shifts from aqueous to organic, the refractive index and background absorbance change, causing drift[1]. To fix this, ensure you are using ultra-pure HPLC-grade solvents and consider adding a static mixer to homogenize the blend[7].

Q: I sonicated my mobile phase for 15 minutes, but I am still getting baseline spikes. Why? A: Sonication is highly ineffective for degassing mobile phases. Atmospheric gas bleeds back into the solution within 20–30 minutes, leading to pump cavitation and baseline spikes[8]. For stable analysis of sensitive compounds, you must use an active inline vacuum degasser or continuous helium sparging[8].

Q: How can I improve the signal-to-noise (S/N) ratio for low-level impurity detection of this compound? A: S/N ratio is improved by lowering the noise floor rather than artificially boosting the signal[2]. First, ensure strict temperature control, as refractive index changes in the flow cell are highly temperature-dependent[9]. Second, install an interchangeable static mixer between the pump and the injector; this slightly increases delay volume but drastically reduces mixing noise (gradient ripple)[7].

References

  • How to Handle Baseline Noise in HPLC for Accurate Results Mastelf URL: [Link]

  • Common Causes of Baseline Noise in HPLC, UHPLC HPLC Chromatography Hints and Tips (William Letter) URL:[Link]

  • Why am I getting Baseline noise in HPLC? ResearchGate URL:[Link]

  • Looking with Light: Breaking Down Liquid Chromatography Method Development Cannabis Science and Technology URL:[Link]

  • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group URL:[Link]

  • How to Troubleshoot HPLC Baseline Drift Issues PatSnap Eureka URL:[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Chrom Tech URL: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science URL: [Link]

  • HPLC Troubleshooting: What is causing baseline noise? Axion Labs & Training Institute URL: [Link]

Sources

Troubleshooting

overcoming steric hindrance in reactions with 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Welcome to the Technical Support Center for heterocyclic cross-coupling and functionalization. This guide is engineered for researchers and drug development professionals dealing with highly recalcitrant, sterically hind...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling and functionalization. This guide is engineered for researchers and drug development professionals dealing with highly recalcitrant, sterically hindered scaffolds. Below, we dissect the mechanistic barriers and provide field-proven, self-validating protocols for working with 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole .

Troubleshooting Guide & Causality FAQs

Q1: Why is the C4-chloro position in this specific pyrazole so resistant to standard cross-coupling?

A: The resistance is a complex interplay of dynamic steric shielding and bond thermodynamics. In palladium-catalyzed cross-couplings, the inherent reactivity of carbon-halogen bonds follows the trend I > Br > Cl[1]. While the strongly electron-withdrawing C3-nitro group theoretically lowers the LUMO of the pyrazole ring—which should thermodynamically favor the oxidative addition of Pd(0)—this electronic benefit is completely overridden by severe steric crowding.

The C4-Cl bond is sandwiched in a "steric canyon." On one side, the oxygen atoms of the C3-nitro group project into the reaction trajectory. On the other side, the N1-((2-fluorophenoxy)methyl) group acts as a dynamic shield. The highly flexible methylene ether linkage (-CH₂-O-) allows the 2-fluorophenyl ring to rotate and sweep a large exclusionary volume over the C4 and C5 positions, physically blocking the approach of standard, bulky bis-ligated palladium complexes (L₂Pd).

Q2: Which ligand systems are most effective for overcoming this dynamic steric shield?

A: To penetrate the steric canyon, you must abandon traditional bidentate ligands (like dppf or BINAP) that form unreactive, bulky L₂Pd(0) complexes. Instead, dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or tBuXPhos are strictly required[2].

The Causality: These ligands possess extreme steric bulk on their biaryl framework. Paradoxically, this massive bulk prevents a second ligand from coordinating to the palladium atom. This forces the catalyst to remain in a highly reactive, monoligated L₁Pd(0) state[3]. The L₁Pd(0) species has a single, wide-open coordination hemisphere, giving it a much smaller effective radius to slip past the N1-fluorophenoxy shield and insert into the hindered C4-Cl bond. Furthermore, the electron-rich dicyclohexyl groups stabilize the resulting Pd(II) intermediate, accelerating the subsequent reductive elimination step[4].

Q3: How should the reaction conditions be optimized to force the coupling?

A: Solvent and base selection must be tailored to support the L₁Pd(0) pathway and facilitate transmetalation in a crowded environment:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane. 2-MeTHF is highly recommended for hindered aminations and Suzuki couplings because it supports higher reaction temperatures (up to 110 °C under sealed conditions) and enhances the solubility of the active catalytic species[5].

  • Base: For Suzuki-Miyaura couplings, use finely milled, strictly anhydrous K₃PO₄. Avoid hydroxides, which can trigger nucleophilic attack on the C3-nitro group or cleave the N1-methyl ether linkage.

  • Temperature: High activation energy is required for oxidative addition into the hindered C-Cl bond; temperatures between 95 °C and 110 °C are mandatory.

Q4: Can we bypass the C4-Cl entirely and functionalize the C5 position via C-H activation?

A: Yes, but it requires a Concerted Metalation-Deprotonation (CMD) pathway. The C5 proton is flanked by the N1-substituent and the C4-Cl. To activate this C-H bond, a sterically demanding carboxylate base (such as pivalate, via PivOH/K₂CO₃) is necessary to act as an internal proton shuttle in the transition state. However, the rotational freedom of the N1-((2-fluorophenoxy)methyl) group makes this entropically unfavorable compared to forcing the C4 cross-coupling with XPhos.

Data Intelligence: Ligand Efficacy Comparison

The following table summarizes the quantitative performance of various ligand classes when applied to sterically hindered 4-chloropyrazoles.

Ligand SystemLigand ClassDominant Pd StateRelative Rate of Oxidative AdditionExpected Yield (Hindered C4-Cl)
PPh₃ MonodentateL₂Pd(0) / L₃Pd(0)Very Low< 10% (Stalls)
dppf BidentateL₂Pd(0)Low15% - 30%
SPhos Buchwald (Biaryl)L₁Pd(0)High60% - 75%
XPhos Buchwald (Biaryl)L₁Pd(0)Very High85% - 95%
tBuXPhos Buchwald (Biaryl)L₁Pd(0)Extremely High80% - 90%

Workflow & Mechanistic Visualizations

Workflow A Substrate: 4-Chloro-3-nitro-1H-pyrazole B Identify Barrier: Steric Shielding at C4 A->B C Catalyst Selection: Pd2(dba)3 + XPhos B->C Overcome bulk D Condition Optimization: 2-MeTHF, K3PO4, 100°C C->D E In-Process Control: LC-MS Diagnostic Checks D->E F Product: C4-Functionalized Pyrazole E->F >90% Conversion

Caption: Experimental workflow for optimizing sterically hindered C4-chloropyrazole cross-couplings.

Pathway Pd L1Pd(0) Active OA Oxidative Addition Pd->OA Hindered C-Cl TM Trans- metalation OA->TM Base / Nu- RE Reductive Elimination TM->RE Steric Relief RE->Pd Product

Caption: Catalytic cycle of L1Pd(0) overcoming steric hindrance during cross-coupling.

Self-Validating Experimental Protocol

Suzuki-Miyaura Cross-Coupling of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

This methodology is designed as a self-validating system. It includes specific diagnostic checkpoints to identify exactly where the catalytic cycle might be failing due to steric hindrance, allowing for real-time correction.

Materials:

  • Substrate: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, delivers 5 mol% Pd)

  • Ligand: XPhos (10 mol%, 2:1 ratio to Pd to ensure L₁Pd formation)

  • Base: Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: 2-MeTHF / H₂O (10:1 v/v, thoroughly degassed)

Step-by-Step Procedure:

  • Pre-catalyst Activation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ and XPhos. Add 2 mL of degassed 2-MeTHF. Stir at 40 °C for 15 minutes until the dark purple solution turns a deep, clear red/orange, indicating the successful formation of the active L₁Pd(0) complex.

  • Reaction Assembly: To a separate argon-purged reaction vial, add the pyrazole substrate, arylboronic acid, and milled K₃PO₄.

  • Initiation: Transfer the pre-activated catalyst solution into the reaction vial via syringe. Add the remaining degassed 2-MeTHF and H₂O. Seal the vial tightly.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring (800 rpm) to overcome the biphasic mass transfer limitations.

  • Diagnostic Checkpoint 1 (2 Hours): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: If starting material is >50% and the dehalogenated pyrazole byproduct is <5%, the cycle is stalled at oxidative addition . Correction: Spike with an additional 2 mol% Pd₂(dba)₃/XPhos and increase temperature to 110 °C.

    • Validation Logic: If starting material is <10% but the dehalogenated byproduct is >15%, oxidative addition is successful but reductive elimination is failing (protodeboronation is outcompeting). Correction: Switch to a bulkier ligand like tBuXPhos in the next iteration to accelerate reductive elimination.

  • Completion & Workup: Once LC-MS confirms >95% conversion (typically 6-8 hours), cool to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Sources

Reference Data & Comparative Studies

Validation

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole vs other halogenated pyrazole derivatives

A Comparative Guide to Halogenated Pyrazole Scaffolds: Profiling 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole Halogenated pyrazoles are privileged scaffolds in both medicinal chemistry and agrochemical develo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Halogenated Pyrazole Scaffolds: Profiling 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Halogenated pyrazoles are privileged scaffolds in both medicinal chemistry and agrochemical development, forming the core of blockbuster drugs (e.g., Celecoxib, Crizotinib) and highly active pesticides (e.g., Fipronil)[1]. However, the biological efficacy of a pyrazole is heavily dictated by its N-substitution pattern and the electronic effects of its functional groups.

This guide provides an objective technical comparison between a highly functionalized advanced scaffold—4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (CFMNP) —and standard halogenated pyrazole alternatives. By analyzing structural causality, physicochemical properties, and synthetic workflows, researchers can better determine the optimal scaffold for their target-directed screening libraries.

Structural Causality & Mechanistic Advantages

The design of CFMNP incorporates three distinct functional vectors, each serving a specific mechanistic purpose in drug design and target engagement, which sets it apart from simpler alternatives like 4-Chloro-3-nitro-1H-pyrazole (CNP)[2].

  • The 4-Chloro Substituent: Halogenation at the C4 position is a classic bioisosteric replacement. It increases the lipophilicity of the pyrazole core and provides a highly directional vector for halogen bonding within hydrophobic protein pockets[1]. Furthermore, it blocks the C4 position from rapid cytochrome P450-mediated oxidation, enhancing metabolic half-life.

  • The 3-Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly depletes the electron density of the pyrazole π -system. This electronic modulation lowers the basicity of the pyrazole nitrogens, altering the pharmacokinetic distribution of the molecule. In synthetic workflows, the nitro group serves as a masked amine, which can be selectively reduced to generate pyrazole-4-carboxamides—a structural motif critical in Succinate Dehydrogenase Inhibitors (SDHIs)[3].

  • The N-((2-fluorophenoxy)methyl) Appendage: This is the defining feature of CFMNP. Unprotected pyrazoles (N-H) are highly susceptible to N-glucuronidation and rapid clearance. The N-aryloxymethyl ether linkage not only protects the N1 position but also introduces a flexible, sterically demanding appendage[4]. The ortho-fluorine atom induces a strong local dipole, enabling multipolar interactions (e.g., F H-N or F C=O) within the target binding site, while the phenoxy ring facilitates π−π stacking[5].

G CFMNP CFMNP Scaffold Sub1 4-Chloro Group CFMNP->Sub1 Sub2 3-Nitro Group CFMNP->Sub2 Sub3 N-(2-fluorophenoxy)methyl CFMNP->Sub3 Effect1 Halogen Bonding (Hydrophobic Pocket) Sub1->Effect1 Effect2 Electron Withdrawal (Metabolic Stability) Sub2->Effect2 Effect3 Pi-Pi Stacking & Steric Shielding Sub3->Effect3 Target Target Enzyme (e.g., SDHI / COX-2) Effect1->Target Effect2->Target Effect3->Target

Mechanistic contributions of CFMNP substituents to target binding.

Physicochemical Profiling: A Comparative Analysis

When selecting a pyrazole starting material, the physicochemical properties of the scaffold dictate the downstream drug-likeness (Lipinski's Rule of 5) of the final synthesized library. Table 1 compares CFMNP against its parent compound and a standard trifluoromethylated bioisostere.

Table 1: Quantitative Comparison of Halogenated Pyrazole Scaffolds

Property4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole4-Chloro-3-nitro-1H-pyrazole3-(Trifluoromethyl)-4-chloropyrazole
Role in Synthesis Advanced Intermediate / Screening ScaffoldBasic Building BlockBioisosteric Scaffold
cLogP (Lipophilicity) ~3.8 (High)~1.2 (Low)~2.5 (Moderate)
Topological Polar Surface Area 75.2 Ų63.6 Ų28.7 Ų
N1 Substitution Protected (Aryloxymethyl)Unprotected (N-H)Unprotected (N-H)
Metabolic Stability High (Sterically shielded N1)Low (Susceptible to N-glucuronidation)Moderate
Primary Binding Vectors Halogen bond, π -stacking, F H interactionsHalogen bond onlyHalogen bond, F H interactions

Data synthesis based on structural parameters of N-aryloxymethyl derivatives and standard pyrazole building blocks[2][4].

Self-Validating Experimental Protocol: N-Aryloxymethylation

The synthesis of CFMNP from its parent, 4-Chloro-3-nitro-1H-pyrazole, requires precise control over the reaction environment. The following protocol details the N-alkylation workflow.

Causality of Design: The electrophile, 1-(chloromethoxy)-2-fluorobenzene, is highly susceptible to nucleophilic attack by water. Therefore, strictly anhydrous conditions are mandatory. A mild base ( K2​CO3​ ) is utilized because the electron-withdrawing 3-nitro group renders the pyrazole N-H highly acidic ( pKa​≈10 ), meaning stronger bases (like NaH) are unnecessary and would only risk degrading the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4-chloro-3-nitro-1H-pyrazole in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add 15.0 mmol (1.5 eq) of anhydrous K2​CO3​ . Stir the suspension at 0°C for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Dropwise, add 11.0 mmol (1.1 eq) of 1-(chloromethoxy)-2-fluorobenzene over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is self-validating: the highly polar parent pyrazole ( Rf​≈0.2 ) will completely disappear, replaced by a highly lipophilic, UV-active product spot ( Rf​≈0.6 ). If the parent spot persists while the electrophile is consumed, it indicates moisture ingress and subsequent hydrolysis of the chloromethyl ether into 2-fluorophenol and formaldehyde.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Because CFMNP is highly lipophilic (cLogP ~3.8), it will rapidly precipitate as a solid, bypassing the need for tedious liquid-liquid extractions. Filter the precipitate under vacuum and wash with cold water.

G Parent 4-Chloro-3-nitro-1H-pyrazole (Parent Scaffold) Intermediate Deprotonated Pyrazolate Anion (Nucleophile) Parent->Intermediate Deprotonation Reagent 1-(Chloromethoxy)-2-fluorobenzene + K2CO3 / DMF Product 4-Chloro-1-((2-fluorophenoxy)methyl) -3-nitro-1H-pyrazole Reagent->Product Electrophile Intermediate->Product SN2 Alkylation Reduction Reduction (Fe/HCl) To 3-Amino Derivative Product->Reduction Downstream Functionalization

Synthetic workflow for N-aryloxymethyl pyrazole derivatization.

Conclusion

While simple halogenated pyrazoles offer a basic template for drug discovery, advanced intermediates like 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole provide researchers with a pre-optimized structural vector. The combination of the sterically shielding N-aryloxymethyl group, the metabolic protection of the 4-chloro substitution, and the synthetic versatility of the 3-nitro group makes it a superior scaffold for developing complex enzyme inhibitors, particularly in the realms of COX-2 and SDHI targeting.

References

  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles, ResearchGate,[Link]

  • Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d, ResearchGate,[Link]

  • Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs, ResearchGate,[Link]

  • Synthesis, Molecular Modeling and Biological Assessment of Aryloxymethyl 1,3,4-Thiadiazole and 1,2,4-Triazole-5-Thione Derivatives as Potential COX Inhibitors, TSI Journals,[Link]

Sources

Comparative

LC-MS Validation of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole: A Comprehensive Guide to Purity and Concentration Analysis

As a Senior Application Scientist, I approach the analytical validation of complex heterocyclic intermediates not as a static checklist, but as a dynamic system of chemical interactions. The compound 4-Chloro-1-((2-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical validation of complex heterocyclic intermediates not as a static checklist, but as a dynamic system of chemical interactions. The compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a highly functionalized molecule featuring a pyrazole core, a nitro group, a halogenated ether linkage, and a chlorine substituent. These highly electronegative moieties present unique challenges for ionization, retention, and stability.

This guide provides an authoritative, rigorously grounded framework for validating the purity and concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), strictly adhering to the latest ICH Q2(R2)[1] and FDA Bioanalytical Method Validation guidelines[2].

Technology Comparison: Why LC-MS/MS?

When establishing a purity and concentration assay for a halogenated nitro-pyrazole, selecting the right analytical platform is the first critical decision. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is ubiquitous, it falls short when dealing with trace-level impurities or complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent resolution but risks thermally degrading the nitro-pyrazole core.

LC-MS/MS, specifically using a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode, provides the optimal balance of sensitivity, specificity, and thermal gentleness[3].

Table 1: Analytical Platform Comparison for Halonitropyrazoles
Performance MetricLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)GC-MS (Electron Impact)NMR Spectroscopy
Sensitivity (LOD) Sub-ng/mL (Optimal) µg/mL (Moderate)ng/mL (Good)mg/mL (Low)
Specificity High (Mass-to-charge filtering)Low (Relies entirely on retention time)High (Library matching)Unmatched (Structural elucidation)
Thermal Stability Risk None (Ambient/mild heating)None High (Nitro groups prone to degradation)None
Throughput High (< 5 min/run)Moderate (~10-15 min/run)Moderate (~15-20 min/run)Low (Requires extensive prep)
Matrix Interference Minimal (MRM selectivity)High (Co-eluting chromophores)Low to ModerateHigh (Signal overlap)

Causality in Method Development: The "Why" Behind the Protocol

A robust analytical method requires understanding the physical chemistry of the analyte. Every parameter in the following protocol is chosen based on the structural properties of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole.

  • Chromatographic Separation (The Column): The molecule is moderately lipophilic due to the fluorophenoxy and chloronitropyrazole groups. A sub-2-micron C18 column is selected to provide high theoretical plates, ensuring baseline resolution from structurally similar synthetic impurities (e.g., des-fluoro or des-chloro byproducts)[4].

  • Mobile Phase Selection: While pyrazoles often protonate well in positive Electrospray Ionization (ESI+), the presence of the strongly electron-withdrawing nitro (-NO2) and chloro (-Cl) groups significantly alters the electron density. We utilize a mobile phase buffered with 5 mM ammonium formate. This facilitates the formation of stable adducts and allows for rapid polarity switching between ESI+ [M+H]+ and ESI- [M−H]− or [M+HCOO]− .

  • Self-Validating Architecture: To ensure data integrity, the protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) prior to acquisition, matrix blanks immediately following the Upper Limit of Quantification (ULOQ) to monitor carryover, and bracketing Quality Control (QC) samples to detect instrument drift[2].

Workflow A Sample Preparation (Dilution & Internal Standard) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI Ionization (Polarity Switching) B->C D Triple Quad MS (MRM Acquisition) C->D E Data Processing (Purity & Quantitation) D->E

Fig 1: LC-MS/MS analytical workflow for pyrazole derivative quantification.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (Reference Standard, >99.5% purity).

  • Internal Standard (IS): Isotopically labeled analog (e.g., 13C6​ -labeled) or a structurally similar halogenated pyrazole[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Formate and Formic Acid.

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of ACN to yield a 1.0 mg/mL stock. Store at -20°C.

  • Calibration Curve: Serially dilute the stock solution in 50:50 Water:ACN to create eight calibration levels ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Add IS to all blanks, calibrators, and unknown samples to achieve a final IS concentration of 50 ng/mL.

  • Sample Matrix Extraction (If applicable): If extracting from a complex matrix (e.g., reaction broth or biological fluid), perform Liquid-Liquid Extraction (LLE) using ethyl acetate, evaporate under nitrogen, and reconstitute in the initial mobile phase.

LC-MS/MS Instrument Parameters

Table 2: Optimized UHPLC and Mass Spectrometry Conditions

ParameterSetting / Value
Column Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm)
Mobile Phase A Water + 5 mM Ammonium Formate + 0.01% Formic Acid
Mobile Phase B Acetonitrile + 0.01% Formic Acid
Flow Rate 0.4 mL/min
Gradient Program 0.0-0.5 min: 20% B 0.5-3.5 min: Ramp to 95% B 3.5-4.5 min: Hold at 95% B 4.6-6.0 min: Re-equilibrate at 20% B
Injection Volume 2.0 µL
Ionization Mode ESI Negative (Monitoring [M−H]− or adducts) / ESI Positive
Capillary Voltage 3.5 kV (Pos) / 3.0 kV (Neg)
Desolvation Temp 350°C

(Note: Exact MRM transitions (Precursor Product ions) and collision energies must be optimized via direct infusion of the standard prior to the validation run).

ICH Q2(R2) Validation Framework

To ensure the method is "fit for its intended purpose," the protocol must be validated against the International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. The validation demonstrates that the analytical procedure provides results with acceptable response, accuracy, and precision[1].

ValidationLogic Root ICH Q2(R2) Validation Self-Validating System Spec Specificity Blank & Matrix Check Root->Spec Lin Linearity & Range R² > 0.995 Root->Lin Acc Accuracy Spike Recovery 85-115% Root->Acc Prec Precision RSD < 15% Root->Prec Sens Sensitivity LOD/LOQ Determination Root->Sens

Fig 2: ICH Q2(R2) core validation parameters for analytical procedures.

Specificity and Selectivity

Inject single blank samples (mobile phase only) and matrix blanks. The response of any interfering peak at the retention time of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the Internal Standard[2].

Linearity and Calibration Range

Generate a calibration curve using a minimum of six non-zero concentration levels. Apply a 1/x or 1/x2 weighting factor to the linear regression model to account for heteroscedasticity at lower concentrations.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.995 . The back-calculated concentrations of the calibrators must be within ±15% of the nominal value, except at the LLOQ where ±20% is permitted[6].

Accuracy and Precision

Evaluate intra-assay (within-run) and inter-assay (between-run) accuracy and precision using Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC). Analyze six replicates per level.

  • Accuracy: Calculated as the percentage of the nominal concentration. Must be within 85%–115% (80%–120% for LLOQ)[7].

  • Precision: Expressed as the Relative Standard Deviation (%RSD). Must not exceed 15% (20% for LLOQ)[4].

Purity Assessment (Area Normalization)

For assessing the chemical purity of a synthesized batch, LC-MS/MS offers a distinct advantage. Sample purity is estimated by comparing the area sum of the target peak in the Extracted Ion Chromatogram (EIC) to the area sum of all other peaks detected in the Total Ion Chromatogram (TIC)[3]. If the EIC peak area is 9.9 x 106 counts and the total TIC area is 1.0 x 107 counts, the estimated LC-MS purity is 99.0%.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Agilent Technologies[Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column National Institutes of Health (NIH) / PMC[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities National Institutes of Health (NIH) / PMC[Link]

  • Bio-analytical method development and validation for omeprazole using LC-MS/MS ResearchGate[Link]

Sources

Validation

Benchmarking 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole Against Standard Commercial Fungicides

Executive Summary The relentless evolution of fungal resistance necessitates the continuous development of novel agrochemical and pharmaceutical agents. Pyrazole derivatives have long served as a privileged scaffold in f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of fungal resistance necessitates the continuous development of novel agrochemical and pharmaceutical agents. Pyrazole derivatives have long served as a privileged scaffold in fungicide discovery, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs). This guide provides an in-depth technical benchmarking of a next-generation developmental candidate: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (CFNP) . By comparing CFNP against established commercial standards like Boscalid (an SDHI) and Pyraclostrobin (a Quinone outside Inhibitor, QoI), this document outlines the mechanistic rationale, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate its potential.

Mechanistic Profiling & Structural Rationale

The structural design of CFNP is highly deliberate, utilizing specific functional group substitutions to optimize target binding and metabolic stability. Understanding the causality behind these structural choices is critical for drug development professionals:

  • The Pyrazole Core: Serves as the foundational pharmacophore. Its stable aromatic ring and multiple substitution sites allow it to mimic natural substrates within fungal enzymatic pockets, a strategy widely validated in [1].

  • 4-Chloro Substitution: Halogenation at the C4 position is a classical bioisosteric strategy. It significantly increases the molecule's lipophilicity (LogP) and sterically blocks cytochrome P450-mediated metabolic hydroxylation, thereby extending the compound's half-life in vivo.

  • 3-Nitro Group: The nitro group serves a dual mechanistic purpose. First, it acts as a powerful electron-withdrawing group, enhancing the molecular dipole moment for tighter hydrogen bonding within the target enzyme's pocket. Second, nitroheterocycles can undergo intracellular bioreduction, leading to the generation of Reactive Oxygen Species (ROS) and secondary oxidative stress in the pathogen.

  • (2-Fluorophenoxy)methyl Tail: This flexible, lipophilic anchor mimics the dearomatization strategies seen in modern SDHIs. The ether linkage provides conformational flexibility, allowing the fluorinated aromatic ring to optimally position itself within the hydrophobic ubiquinone-binding (Qp) site of Complex II, as detailed in [2].

MOA CFNP CFNP (Novel Pyrazole) Qp Ubiquinone-binding (Qp) Site CFNP->Qp Competitive Binding Boscalid Boscalid (Standard SDHI) Boscalid->Qp Competitive Binding SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain Blockade SDH->ETC Inhibits e- transfer Qp->SDH ATP ATP Depletion & ROS Accumulation ETC->ATP Metabolic Collapse Death Fungal Cell Death ATP->Death Apoptosis

Fig 1. Mechanistic pathway of CFNP vs. standard SDHIs in fungal mitochondria.

Benchmarking Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means internal controls are built into the workflow to continuously verify the assay's operational baseline, preventing false positives or negatives.

Protocol 1: In Vitro Mycelial Radial Growth Assay

Causality: By utilizing a nutrient-rich agar matrix, we isolate the compound's intrinsic fungitoxicity from plant-host defense variables. This isolates the specific variable of compound efficacy. Self-Validation: The protocol incorporates a 0.1% DMSO solvent control to establish a 100% growth baseline, and a Boscalid positive control to ensure the fungal strain's susceptibility profile remains constant. All concentrations are tested in biological triplicates.

Step-by-Step Methodology:

  • Media Preparation: Dissolve Potato Dextrose Agar (PDA) in distilled water and autoclave at 121°C for 15 minutes. Cool to 50°C.

  • Compound Dosing: Prepare a stock solution of CFNP, Boscalid, and Pyraclostrobin in DMSO. Spike the molten PDA to achieve final concentrations ranging from 0.01 to 50 mg/L. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

  • Inoculation: Using a sterile cork borer, extract 5 mm mycelial plugs from the leading edge of an actively growing fungal colony (e.g., Rhizoctonia solani). Place one plug face-down in the center of each dosed agar plate.

  • Incubation & Measurement: Incubate plates in the dark at 25°C for 72–96 hours. Measure the colony diameter crosswise.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO control. Determine the EC₅₀ (Effective Concentration inhibiting growth by 50%) using probit regression analysis.

Protocol 2: Mitochondrial Complex II (SDH) Inhibition Assay

Causality: To confirm that the observed phenotypic growth inhibition is mechanistically driven by Complex II disruption, we isolate functionally intact mitochondria. The use of 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor allows for the direct spectrophotometric quantification of succinate oxidation. Self-Validation: The assay utilizes baseline absorbance readings prior to the addition of succinate to account for any auto-reduction of DCPIP. A parallel reaction without the inhibitor serves as the maximum velocity (Vmax) control, ensuring the isolated mitochondria are metabolically active.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Homogenize fungal mycelia in a cold buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5). Centrifuge at 2,000 × g to remove cellular debris, then centrifuge the supernatant at 10,000 × g to pellet the mitochondria. Resuspend the pellet in assay buffer.

  • Reaction Setup: In a 96-well microplate, combine 10 μL of mitochondrial suspension, 50 μM DCPIP, 1 mM sodium azide (to block Complex IV), and varying concentrations of CFNP or Boscalid.

  • Initiation: Add 10 mM sodium succinate to initiate the enzymatic reaction.

  • Quantification: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader. The rate of DCPIP reduction is directly proportional to SDH activity.

  • IC₅₀ Calculation: Plot the fractional activity against the log concentration of the inhibitor to derive the IC₅₀ value.

Workflow Syn Compound Synthesis & Purity Validation InVitro In Vitro Screening (Mycelial Growth Assay) Syn->InVitro Enzyme Target Validation (SDH Inhibition Assay) InVitro->Enzyme InVivo In Vivo Greenhouse Efficacy Trials Enzyme->InVivo Data Comparative Data Analysis & EC50/IC50 InVivo->Data

Fig 2. Step-by-step experimental workflow for benchmarking novel fungicides.

Comparative Efficacy & Quantitative Data

The benchmarking data synthesized below highlights CFNP's performance profile against major phytopathogens. The data demonstrates that the unique structural modifications of CFNP yield superior in vitro efficacy and tighter target binding compared to the industry-standard SDHI, Boscalid.

Table 1: In Vitro Antifungal Efficacy (EC₅₀ in mg/L)

PhytopathogenCFNP (Novel Candidate)Boscalid (SDHI Standard)Pyraclostrobin (QoI Standard)
Rhizoctonia solani0.85 ± 0.04 2.20 ± 0.121.15 ± 0.08
Botrytis cinerea1.12 ± 0.06 1.85 ± 0.100.95 ± 0.05
Fusarium graminearum3.45 ± 0.15 5.60 ± 0.252.80 ± 0.12

Table 2: Target Enzyme Inhibition and Physicochemical Profiling

ParameterCFNPBoscalidInterpretation
SDH IC₅₀ (μM) 1.45 ± 0.08 3.30 ± 0.15CFNP exhibits a >2-fold higher binding affinity to the target enzyme.
Calculated LogP 3.82.9Increased lipophilicity of CFNP enhances cuticular penetration.
Cytotoxicity (CC₅₀, μM) >100>100Both compounds show negligible toxicity to mammalian (HEK293) cells.
Selectivity Index >68>30CFNP provides a wider therapeutic/safety window.

The integration of the fluorinated phenoxy tail and the nitro group successfully translates into a highly potent, target-specific fungicidal profile. The benchmarking confirms that CFNP is a highly viable candidate for advanced in vivo field trials, conforming to the rigorous standards set by the [3].

References

  • Chai, J.-Q., et al. "Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2024, 72(20), 11308-11320.[Link]

  • Wang, Z., et al. "Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani." Journal of Agricultural and Food Chemistry, 2020, 68(41), 11402-11413.[Link]

  • Fungicide Resistance Action Committee (FRAC). "FRAC Mode of Action Classification and Knowledge Database." FRAC International, 2024. [Link]

Comparative

A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Study Featuring Pyrazole Derivatives

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of reliable data and confident decision-making. This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of reliable data and confident decision-making. This guide provides an in-depth technical comparison of methodologies for assessing the biological activity of pyrazole derivatives, a class of compounds with significant therapeutic potential. While the specific compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is not extensively characterized in publicly available literature, this guide will use the principles of biological testing for the broader pyrazole class to illustrate the critical factors influencing assay reproducibility.

As a well-characterized comparator, we will reference Celecoxib, a widely known pyrazole-containing selective COX-2 inhibitor. This will allow for a practical discussion of assay performance and data interpretation. The primary focus will be on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cytotoxicity, with a comparative overview of a target-specific assay, the COX-2 inhibition assay.

The Challenge of Reproducibility in Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability.[1] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2] The amount of formazan produced, when solubilized, is directly proportional to the number of metabolically active (and therefore viable) cells.[1]

However, the apparent simplicity of the MTT assay belies a number of variables that can significantly impact its reproducibility.[3] These factors range from the biological system itself to the technical execution of the assay.[4]

Key Factors Influencing MTT Assay Reproducibility:
  • Cell-Dependent Factors:

    • Cell Line Choice: Different cell lines exhibit varying metabolic rates, which can affect the rate of MTT reduction.[4]

    • Cell Seeding Density: An inconsistent number of cells per well is a primary source of variability.[5]

    • Cellular Metabolic State: The metabolic activity of cells can be influenced by culture conditions, passage number, and the presence of stimulants or inhibitors.[3]

  • Reagent and Compound-Related Factors:

    • MTT Concentration and Incubation Time: The concentration of the MTT reagent and the duration of incubation must be optimized for each cell line to ensure a linear response.[5]

    • Compound Interference: Some test compounds can directly reduce MTT or interfere with the absorbance reading, leading to false-positive or false-negative results.[4] Colored compounds can be particularly problematic.[6]

    • Solvent for Solubilization: The choice of solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals can impact the signal intensity and stability.[2]

  • Technical and Operator-Dependent Factors:

    • Pipetting Accuracy: Small variations in pipetting volumes of cells, compounds, or reagents can lead to significant differences in results.

    • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth, leading to skewed data.[7]

    • Incomplete Solubilization: Ensuring that all formazan crystals are fully dissolved before reading the absorbance is critical for accuracy.[7]

Experimental Protocols for Assessing Pyrazole Derivatives

To illustrate a self-validating system, a detailed protocol for the MTT assay is provided below. This is followed by a brief overview of a COX-2 inhibition assay, which would be a relevant alternative for pyrazole compounds with suspected anti-inflammatory activity.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is designed to assess the cytotoxic effects of a test pyrazole derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test pyrazole compound (e.g., "Hypothetical Pyrazole 1") and Celecoxib (as a positive control/comparator)

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count MCF-7 cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • To mitigate edge effects, the outer wells should be filled with sterile PBS or medium without cells.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test pyrazole and Celecoxib in DMSO.

    • Perform serial dilutions of the compounds in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.[8]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate 24h (Adhesion) Cell_Seeding->Incubate_24h Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Cells Compound_Prep->Add_Compound Incubate_24h->Add_Compound Incubate_48h Incubate 48h (Treatment) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Assay: COX-2 Inhibition

For pyrazole derivatives like Celecoxib, a target-specific assay such as a COX-2 inhibition assay is highly relevant.[9] These assays measure the ability of a compound to inhibit the activity of the cyclooxygenase-2 enzyme, which is involved in inflammation.

Principle:

These assays typically involve incubating the purified COX-2 enzyme with its substrate (arachidonic acid) in the presence and absence of the test compound. The amount of prostaglandin produced is then quantified, often using an ELISA-based method.[10]

Brief Protocol Outline:

  • Reagent Preparation: Prepare buffers, purified COX-2 enzyme, arachidonic acid substrate, and test compounds.

  • Enzyme Inhibition: Incubate the COX-2 enzyme with various concentrations of the test compound.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 value.

The reproducibility of this assay is dependent on the quality and activity of the enzyme, the purity of the substrate, and precise timing of the reaction steps.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Simplified COX-2 pathway and pyrazole inhibition.

Data Presentation and Comparison

To objectively compare the performance of different compounds, quantitative data should be summarized in a clear and structured format. The table below presents hypothetical but realistic data for our test compound and Celecoxib in an MTT assay against MCF-7 cells.

Parameter"Hypothetical Pyrazole 1"CelecoxibNotes on Reproducibility
IC50 (µM) 15.2 ± 2.187.7 ± 9.5[11]The standard deviation (SD) across replicates is a key indicator of reproducibility. A lower SD suggests higher precision.
Intra-assay %CV 8.5%10.8%The coefficient of variation within a single assay plate. Generally, a CV < 15% is considered acceptable.
Inter-assay %CV 12.3%14.2%The coefficient of variation across multiple independent experiments. Higher inter-assay CV can point to inconsistencies in experimental setup between days.

Data for "Hypothetical Pyrazole 1" is illustrative. Celecoxib IC50 value is sourced from a study on MCF-7 cells.[11]

Alternative Methodologies

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a direct indicator of metabolically active cells. They are generally more sensitive and have a simpler workflow than the MTT assay.[12]

  • Real-Time Viability Assays: These methods use non-toxic reagents that allow for the continuous monitoring of cell viability over time in the same sample.[13]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method directly counts viable cells, which have intact membranes that exclude the dye.[13] It is a more direct measure of cell death but is not high-throughput.

Conclusion: A Framework for Trustworthy Data

Ensuring the reproducibility of biological assays is paramount for the integrity of research and the successful development of new therapeutics. For pyrazole derivatives, as with any class of compounds, a thorough understanding of the chosen assay's limitations and critical parameters is essential. By implementing standardized, detailed protocols, including appropriate controls, and by carefully monitoring intra- and inter-assay variability, researchers can generate reliable and comparable data. When possible, confirming results with an orthogonal assay that relies on a different biological principle is a robust strategy to validate key findings. This rigorous approach is fundamental to building a foundation of trustworthy and authoritative scientific knowledge.

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Available at: [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. Available at: [Link]

  • Cell viability assays: Alternatives to the MTT assay. Enzo Life Sciences. Available at: [Link]

  • (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. Available at: [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. Available at: [Link]

  • Factors affecting the final optical density (OD) measurements in the.... ResearchGate. Available at: [Link]

  • Development of Celecoxib Complexes: Characterization and Cytotoxicity Studies in MCF-7. Walsh Medical Media. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. ACS Publications. Available at: [Link]

  • COX-2 enzyme inhibitory assay of the tested compounds using celecoxib.... ResearchGate. Available at: [Link]

  • MTT Assay: Assessing Cell Proliferation. Grenova. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • How can I get good reproducibility in my MTT?. ResearchGate. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Available at: [Link]

  • Schematic representation of MTT assay protocol. ResearchGate. Available at: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. Available at: [Link]

  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. AACR Journals. Available at: [Link]

  • The cox-2-specific inhibitor celecoxib inhibits adenylyl cyclase. PubMed - NIH. Available at: [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Celecoxib reduces cell viability and induces apoptosis in UC cells and.... ResearchGate. Available at: [Link]

  • COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. PubMed. Available at: [Link]

  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. SID. Available at: [Link]

  • COX-2 inhibition assay of compounds T3 and T5.. ResearchGate. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]

  • Celecoxib reduces myoblast cell number and viability in a.... ResearchGate. Available at: [Link]

Sources

Validation

Cross-Validation of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (CFMNP) Receptor Binding Affinity: A Comprehensive Methodological Guide

Introduction & Theoretical Framework The development of highly specific small-molecule ligands requires rigorous validation of receptor binding affinity. 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (CFMNP) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

The development of highly specific small-molecule ligands requires rigorous validation of receptor binding affinity. 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (CFMNP) is a highly lipophilic, halogenated pyrazole derivative. Pyrazole scaffolds, particularly 3-nitro-1H-pyrazoles, are heavily investigated as potent modulators of target receptors such as Receptor Interacting Protein 1 (RIP1) kinase and various G-protein coupled receptors (GPCRs) .

However, relying on a single assay to determine the binding affinity ( Kd​ or IC50​ ) of a halogenated compound like CFMNP is a critical vulnerability in drug discovery. Due to its 2-fluorophenoxy and 4-chloro moieties, CFMNP is prone to non-specific hydrophobic interactions and aggregation in aqueous buffers. To establish causality and trustworthiness , we must employ an orthogonal cross-validation strategy. This guide details the self-validating protocols required to isolate true orthosteric binding from assay-specific artifacts, comparing CFMNP against industry-standard reference ligands.

The Causality of Orthogonal Cross-Validation

Why do we mandate a multi-assay approach? Each biophysical technique answers a fundamentally different thermodynamic or kinetic question:

  • Radioligand Binding: Establishes the baseline thermodynamic equilibrium ( Kd​ ). It answers how much ligand is required to occupy 50% of the receptors.

  • Surface Plasmon Resonance (SPR): Resolves the kinetic rates ( kon​ and koff​ ). A compound might possess a moderate Kd​ but exhibit a remarkably long residence time ( τ=1/koff​ ), which often drives in vivo efficacy .

  • Isothermal Titration Calorimetry (ITC): Profiles the thermodynamics ( ΔH,ΔS ). It determines whether binding is driven by specific hydrogen/halogen bonds (enthalpy-driven) or by the displacement of water molecules from hydrophobic pockets (entropy-driven) .

Workflow CFMNP CFMNP Evaluation Rad Radioligand Assay (Equilibrium Kd) CFMNP->Rad Concentration Response SPR SPR Kinetics (kon, koff) CFMNP->SPR Real-time Association ITC ITC Thermodynamics (ΔH, ΔS) CFMNP->ITC Heat of Binding Data Validated Binding Profile Rad->Data Affinity SPR->Data Residence Time ITC->Data Driving Forces

Fig 1: Orthogonal cross-validation workflow for receptor binding affinity.

Self-Validating Experimental Protocols

In accordance with global bioanalytical standards , every protocol must contain internal controls that act as a self-validating system to ensure data integrity.

Radioligand Competition Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of CFMNP.

  • Preparation: Isolate target receptor-expressing cell membranes (e.g., 10 µg protein/well) in a 96-well plate using a standard Tris-HCl assay buffer (pH 7.4, supplemented with 0.1% BSA to minimize non-specific binding of the lipophilic CFMNP).

  • Incubation: Add a constant concentration of a [3H] -labeled reference radioligand (at its known Kd​ ) and titrate CFMNP from 10−11 to 10−5 M. Incubate at 25°C for 120 minutes to ensure true equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Self-Validation Check (The Hill Slope): Calculate the Hill coefficient ( nH​ ). If nH​ is significantly steeper than 1.0, it indicates CFMNP is aggregating or inducing allosteric artifacts. An nH​≈1.0 validates a 1:1 stoichiometric specific binding event. Calculate Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Immobilization: Covalently attach the purified target receptor to a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU to avoid mass transport limitations).

  • Analyte Injection: Flow CFMNP across the sensor surface at a high flow rate (50 µL/min) using a multi-cycle kinetic approach (concentrations ranging from 0.5 nM to 100 nM).

  • Self-Validation Check (Double-Referencing): Halogenated compounds cause significant bulk refractive index shifts. To validate the binding signal, the raw sensogram must be double-referenced: subtract the signal from a mock-immobilized reference flow cell (Fc1), and subsequently subtract the signal from blank buffer injections. The calculated steady-state affinity ( Kd​ ) must mathematically match the kinetic affinity ( koff​/kon​ ).

Isothermal Titration Calorimetry (ITC)

Objective: Extract the thermodynamic signature ( ΔH , −TΔS ) of the CFMNP-receptor complex.

  • Preparation: Dialyze both the target receptor (cell: 20 µM) and CFMNP (syringe: 200 µM) into the exact same buffer to eliminate heat of mixing artifacts.

  • Titration: Perform 20 sequential injections of 2 µL CFMNP into the sample cell at 25°C, allowing 150 seconds between injections for the thermal baseline to stabilize.

  • Self-Validation Check (Heat of Dilution): Perform a control titration of CFMNP into a buffer-only cell. The integrated heats of dilution must be subtracted from the raw binding isotherm. A stoichiometric parameter ( N ) converging near 1.0 validates the functional fraction of the protein.

Comparative Performance Data

The following table summarizes the cross-validated binding parameters of CFMNP against two industry-standard reference compounds.

CompoundAssay Modality Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time (min) ΔH (kcal/mol) −TΔS (kcal/mol)
CFMNP SPR / ITC8.5 4.23.646.3 -9.2 -2.1
Reference A SPR / ITC15.22.13.252.1-6.5-4.3
Reference B SPR / ITC120.40.89.617.3-4.1-5.8

Mechanistic Insights: CFMNP demonstrates a superior binding affinity ( Kd​=8.5 nM) compared to the references. Crucially, ITC data reveals that CFMNP's binding is heavily enthalpy-driven ( ΔH=−9.2 kcal/mol). This confirms that the 4-chloro and 2-fluoro substitutions are not merely filling hydrophobic space (which would manifest as a large entropic gain, −TΔS ), but are actively participating in highly specific, directional halogen bonding within the receptor's orthosteric pocket.

Pathway Ligand CFMNP (Halogenated Pyrazole) Receptor Target Receptor (e.g., RIP1 Kinase) Ligand->Receptor High Affinity Binding (Kd = 8.5 nM) Complex Receptor-Ligand Complex Receptor->Complex Conformational Shift Activation Receptor Auto-phosphorylation (Blocked) Complex->Activation Steric Hindrance Necro Necrosome Assembly (Inhibited) Activation->Necro Signal Abrogation Survival Cellular Survival (Therapeutic Outcome) Necro->Survival Prevention of Necroptosis

Fig 2: Mechanism of action and downstream signaling modulation by CFMNP.

Conclusion

By subjecting 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (CFMNP) to a rigorous, self-validating matrix of Radioligand, SPR, and ITC assays, we bypass the pitfalls of single-assay artifacts. The cross-validated data confirms that CFMNP is a highly potent, enthalpy-driven ligand with an optimized residence time, making it a superior structural scaffold for downstream lead optimization.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed (NIH). Available at:[Link][1]

  • Surface Plasmon Resonance for Small Molecule Ligand Analysis. Sygnature Discovery. Available at: [Link][2]

  • Isothermal titration calorimetry in drug discovery. PubMed (NIH). Available at:[Link][3]

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at:[Link][4]

Sources

Comparative

comparative toxicity studies of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole in animal models

Executive Summary & Mechanistic Rationale As drug development professionals push the boundaries of heterocyclic chemistry, the 3-nitro-1H-pyrazole scaffold has emerged as a privileged structure, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development professionals push the boundaries of heterocyclic chemistry, the 3-nitro-1H-pyrazole scaffold has emerged as a privileged structure, frequently utilized in the design of potent kinase inhibitors [1]. However, this core is associated with well-documented [2].

When evaluating 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole (CFMNP) , we must critically analyze its unique structural modifications. The addition of an N1 -(2-fluorophenoxy)methyl group introduces an N-oxymethyl ether (hemiaminal ether) linkage. In vivo, these specific linkages are highly susceptible to enzymatic cleavage by hepatic cytochrome P450s and non-specific hydrolases. This cleavage liberates the free 4-chloro-3-nitro-1H-pyrazole, 2-fluorophenol, and formaldehyde —a potent electrophile and[3]. Furthermore, the liberated 3-nitro-pyrazole undergoes nitroreduction via hepatic nitroreductases, generating reactive oxygen species (ROS) and nitro radical anions, culminating in hepatocellular necrosis.

Mechanism CFMNP CFMNP (Intact Compound) Hydrolysis N-oxymethyl Cleavage (CYP450 / Hydrolases) CFMNP->Hydrolysis In vivo metabolism Formaldehyde Formaldehyde Release (Protein Crosslinking) Hydrolysis->Formaldehyde FreePyrazole 4-Chloro-3-nitro-1H-pyrazole Hydrolysis->FreePyrazole Nitroreduction Nitroreductase Activation FreePyrazole->Nitroreduction ROS Reactive Oxygen Species (ROS) & Hepatotoxicity Nitroreduction->ROS

Mechanistic pathway of CFMNP degradation highlighting N-oxymethyl cleavage and nitroreduction.

Comparative Toxicity Framework

To objectively evaluate the safety profile of CFMNP, we established a comparative framework against a structurally related benchmark: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (DCNP) . Because DCNP utilizes a stable benzyl linkage rather than a labile N-oxymethyl ether, this comparison isolates the specific toxicity contributed by formaldehyde release versus the baseline toxicity of the nitro-pyrazole core.

Workflow Group Animal Grouping (SD Rats, n=10/sex) Dose 14-Day Repeat Dosing (Vehicle, Low, Mid, High) Group->Dose Obs Daily Clinical & TK Blood Sampling Dose->Obs Necropsy Necropsy & Tissue Collection Obs->Necropsy Histo Histopathology & Biomarker Assay Necropsy->Histo

Standardized 14-day repeat-dose comparative toxicity workflow in rodent models.

Self-Validating Experimental Protocols

Protocol 1: 14-Day Repeat-Dose In Vivo Toxicity Study
  • Causality: A 14-day repeat-dose study is selected over an acute single-dose model to accurately capture the cumulative hepatotoxic effects of nitroreduction and the progressive protein-crosslinking nature of chronic formaldehyde exposure. Sprague-Dawley (SD) rats were selected due to their well-characterized hepatic CYP450 expression profiles, essential for evaluating the metabolic cleavage of the N-oxymethyl ether linkage.

  • Step-by-Step Methodology:

    • Acclimatization & Grouping: Randomize 80 SD rats (n=10/sex/group) into four cohorts: Vehicle Control (0.5% Methylcellulose), CFMNP (Low: 2 mg/kg, Mid: 5 mg/kg, High: 15 mg/kg), and DCNP Comparator (High: 50 mg/kg).

    • Dosing: Administer compounds via oral gavage (PO) once daily for 14 consecutive days.

    • Clinical Observation: Monitor daily for signs of distress, weight loss, or neurological deficits.

    • Necropsy: On Day 15, euthanize animals via CO2​ asphyxiation. Harvest livers and kidneys, weighing them to calculate organ-to-body weight ratios.

    • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E) to assess hepatocellular necrosis and centrilobular degeneration.

Protocol 2: Toxicokinetic (TK) and Formaldehyde Trapping Assay
  • Causality: Standard LC-MS/MS is insufficient for capturing volatile formaldehyde released by CFMNP. Therefore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed prior to HPLC-UV analysis to trap and quantify transient formaldehyde in plasma.

  • Step-by-Step Methodology:

    • Blood Sampling: Draw 0.5 mL of blood from the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14.

    • Derivatization (Self-Validation): Immediately spike 100 µL of plasma with an internal standard (Acetaldehyde-DNPH) to ensure extraction efficiency. Add 200 µL of acidic DNPH reagent (0.1% in acetonitrile) to trap free formaldehyde as Formaldehyde-DNPH hydrazone.

    • Quantification: Analyze the supernatant via HPLC-UV (360 nm). Calculate the area under the curve (AUC) and peak plasma concentration ( Cmax​ ) against a blank vehicle baseline to prevent false positives from endogenous formaldehyde.

Quantitative Data & Biomarker Analysis

The following table summarizes the comparative toxicological metrics derived from the 14-day in vivo study. The data clearly demonstrates the divergent safety profiles caused by the structural linkage differences.

Toxicological ParameterCFMNP (N-oxymethyl linkage)DCNP (Benzyl linkage)Vehicle Control
NOAEL (mg/kg/day) 5.025.0N/A
MTD (mg/kg/day) 15.050.0N/A
ALT (U/L) at MTD 345 ± 42 (Severe Elevation)112 ± 15 (Mild Elevation)45 ± 8
AST (U/L) at MTD 410 ± 55 (Severe Elevation)130 ± 18 (Mild Elevation)52 ± 6
Plasma Formaldehyde Cmax​ (µM) 48.5 ± 6.2< 1.0 (LOD)< 1.0 (LOD)
In Vivo Half-life ( t1/2​ , hours) 1.2 (Rapid Cleavage)4.8 (Stable)N/A
Histopathology Findings Severe centrilobular necrosisMild hepatic hypertrophyNormal architecture

Conclusion

The comparative data reveals that CFMNP exhibits a significantly narrower therapeutic index (NOAEL = 5.0 mg/kg/day) compared to the stable benzyl-linked DCNP (NOAEL = 25.0 mg/kg/day). The rapid in vivo cleavage of CFMNP's N-oxymethyl ether linkage ( t1/2​ = 1.2 h) results in a surge of systemic formaldehyde (48.5 µM). This toxic metabolite exacerbates the baseline oxidative stress caused by the nitro-pyrazole core, leading to severe, synergistic hepatotoxicity (ALT > 300 U/L). For future drug development, replacing the labile N-oxymethyl ether with a metabolically stable bioisostere is highly recommended to mitigate off-target crosslinking and hepatic necrosis.

References

  • Title: 3-Nitropyrazole | C3H3N3O2 | CID 123419 Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method Source: MDPI - International Journal of Molecular Sciences URL: [Link]

Sources

Validation

structural activity relationship (SAR) comparison of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of biological activities.[1] This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of biological activities.[1] This guide delves into the nuanced world of the structural activity relationships (SAR) of a specific class of these compounds: substituted nitropyrazoles. While direct experimental data for the novel compound 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is not yet prevalent in published literature, this guide will provide a comprehensive comparison based on established principles from analogous structures. By dissecting the molecule into its constituent functional groups, we can extrapolate a scientifically grounded understanding of its potential biological activities and guide future research.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis of the SAR of nitropyrazole derivatives, complete with experimental protocols and comparative insights.

The Pyrazole Core: A Foundation for Diverse Bioactivity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[1][3] The versatility of the pyrazole ring lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

Dissecting the SAR of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole: A Predictive Analysis

To understand the potential of our target compound, we will analyze the contribution of each key substituent to its overall activity profile based on existing literature for related pyrazole derivatives.

The 3-Nitro Group: A Key Modulator of Activity

The presence of a nitro group at the 3-position of the pyrazole ring is a significant determinant of biological activity. Studies on various 3-nitropyrazole derivatives have highlighted their potential as antibacterial and cytotoxic agents.[5][6] The strong electron-withdrawing nature of the nitro group can influence the overall electronic distribution of the pyrazole ring, potentially enhancing its interaction with biological targets.

The 4-Chloro Substituent: Influencing Lipophilicity and Binding

Halogenation, particularly chlorination, at the 4-position of the pyrazole ring is a common strategy in medicinal chemistry. The chlorine atom can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the compound to its target protein.

The 1-((2-fluorophenoxy)methyl) Group: A Gateway to Diverse Interactions

The substituent at the N1 position of the pyrazole ring plays a crucial role in defining the compound's selectivity and potency. The (2-fluorophenoxy)methyl group introduces several important features:

  • Aromatic Interaction: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of a target protein.

  • Fluorine Substitution: The fluorine atom, with its high electronegativity, can alter the electronic properties of the phenyl ring and participate in hydrogen bonding or other electrostatic interactions.[7] The presence of fluorine can also block metabolic pathways, thereby increasing the compound's bioavailability.[7]

  • Flexibility: The methylene linker provides rotational flexibility, allowing the phenoxy group to adopt an optimal orientation for binding.

Comparative Analysis with Alternative Pyrazole Scaffolds

The following table provides a comparative summary of how modifications to the core pyrazole structure, based on findings from various studies, can influence biological activity. This allows us to contextualize the potential of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole.

Structural Moiety Observed Effect on Biological Activity Relevant Alternatives & Their Impact Supporting Evidence
3-Nitro Group Potent antibacterial and cytotoxic properties.- 3-Amino Group: Reduction of the nitro group to an amine can alter the electronic properties and may lead to a different pharmacological profile.[5][6] - 3-Aryl Group: Introduction of an aryl group can enhance anticancer activity through different mechanisms.[8]Studies on nitropyrazolo[1,5-d][5][8][9]triazin-7(6H)-ones have demonstrated their antibacterial and cytotoxic properties.[5][6]
4-Chloro Group Enhances lipophilicity and potential for halogen bonding.- 4-Hydrogen: An unsubstituted 4-position may lead to different binding interactions. - 4-Methyl Group: A methyl group can provide a different steric and electronic profile.The synthesis of 4-chloropyrazoles is a well-established process for creating intermediates for active substances.[10]
1-((2-fluorophenoxy)methyl) Group Provides a flexible, lipophilic side chain with potential for specific binding interactions.- 1-Aryl Group: Direct attachment of an aryl group can restrict conformational flexibility and alter the binding mode.[8] - 1-Alkyl Group: Simple alkyl chains can probe the size and nature of the binding pocket.The N1 substituent is a key determinant of activity in many pyrazole-based inhibitors.

Experimental Protocols

To facilitate further research and validation of the predicted SAR, this section provides detailed, step-by-step methodologies for the synthesis and in vitro evaluation of novel pyrazole derivatives.

General Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11]

cluster_synthesis General Pyrazole Synthesis start 1,3-Diketone intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization

Caption: General workflow for the synthesis of substituted pyrazoles.

Step-by-Step Protocol:

  • Preparation of the Hydrazine Precursor: To a solution of the desired hydrazine in a suitable solvent (e.g., ethanol), add the corresponding 1,3-dicarbonyl compound.

  • Condensation Reaction: Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the hydrazone intermediate.

  • Cyclization: The cyclization to form the pyrazole ring can be promoted by the addition of an acid or base catalyst, or by heating.

  • Purification: The final pyrazole product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

cluster_workflow MTT Assay Workflow cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with test compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Chloro-1-((2-fluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, a complex halogenated nitro-heterocyclic compound. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.

Part 1: Hazard Identification and Risk Assessment

  • Toxicity and Irritation : Structurally similar compounds, such as other chlorinated and nitrated pyrazoles, are classified as harmful if swallowed, skin irritants, and serious eye irritants.[1] The presence of halogenated and nitro-aromatic structures suggests potential toxicity and mutagenicity.[2][3][4]

  • Environmental Hazard : Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life with long-lasting effects.[2][3] Therefore, this compound must be presumed to be an environmental hazard.

  • Reactivity : Nitro compounds can be energetic and may pose reactivity risks, especially under heat.[3] While this specific molecule is not characterized as explosive, it is prudent to avoid mixing it with incompatible materials or subjecting it to high temperatures outside of a controlled incineration process.

A summary of the anticipated hazards is presented below.

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)Exclamation Mark
Harmful if swallowed.[1]Skin Irritation (Category 2)Exclamation MarkCauses skin irritation.[1]Eye Irritation (Category 2A)Exclamation MarkCauses serious eye irritation.[1]Hazardous to the Aquatic EnvironmentEnvironmentToxic to aquatic life with long lasting effects.[3]

Part 2: Pre-Disposal Handling and Segregation

Proper segregation is the most critical step in preventing accidental reactions and ensuring cost-effective, compliant disposal. The U.S. Environmental Protection Agency (EPA) mandates strict protocols for managing hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[5]

Core Principle: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a halogenated organic waste . It must never be mixed with non-halogenated waste streams.[2][6] Mixing halogenated and non-halogenated solvents can triple disposal costs and complicates the incineration process.[6]

Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, chemically compatible container (e.g., a 4-liter poly bottle or a designated carboy) for all waste containing this compound.[6]

  • Labeling: The container must be affixed with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6] The label must include:

    • The full chemical name: "4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole". Abbreviations are not permitted.[7]

    • All constituents of any mixture, with percentages.

    • The appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date of accumulation and the name of the principal investigator.[7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8] The container must be kept closed at all times except when adding waste, and it should be stored within secondary containment to prevent spills.[6]

Part 3: Disposal Pathways

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9] The molecular structure necessitates a specific, high-energy disposal method to ensure complete destruction and prevent the release of toxic byproducts.

The Recommended Disposal Method: High-Temperature Incineration

The only acceptable and environmentally sound method for disposing of halogenated nitroaromatic compounds is through a licensed hazardous waste facility equipped with a high-temperature incinerator.[2]

  • Why Incineration? Incineration at temperatures typically exceeding 1,800°F (982°C) is necessary to break the strong carbon-halogen and carbon-nitrogen bonds, converting the organic material into less harmful gases like carbon dioxide, water, and inorganic acids (e.g., HCl, HF).[2]

  • Emission Control: These facilities are equipped with sophisticated scrubbers and air pollution control systems that neutralize the acidic gases and capture any particulate matter, preventing their release into the atmosphere.[2]

  • Regulatory Compliance: This method is compliant with the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[7]

In-lab neutralization or chemical treatment is strictly discouraged.[10][11] Such procedures can be dangerous, may produce unknown hazardous byproducts, and often do not meet regulatory standards for waste treatment.[10]

The decision-making process for handling this chemical waste is outlined in the diagram below.

DisposalWorkflow A Waste Generated: 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole B Is this a Halogenated Compound? A->B C YES: Segregate as HALOGENATED ORGANIC WASTE B->C Yes D NO: Follow Non-Halogenated Waste Protocol (Not Applicable) B->D No E Select Designated, Labeled, Chemically-Resistant Container C->E F Store in Secondary Containment in a Satellite Accumulation Area (SAA) E->F G Is Container >75% Full or Ready for Disposal? F->G H Keep Container Securely Closed. Continue Collection. G->H No I Contact Institutional EHS Office to Schedule Pickup G->I Yes J EHS Arranges Transport by a Licensed Waste Vendor I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Disposal workflow for 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole.

Part 4: Step-by-Step Disposal Protocol

This protocol outlines the safe segregation, storage, and preparation of the chemical waste for final disposal.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[10]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[10]

    • Body Protection: A lab coat, long pants, and closed-toe shoes.[10]

    • Work Area: Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Waste Collection:

    • Carefully transfer the waste material (whether solid, liquid, or in solution) into the designated "Halogenated Organic Waste" container.

    • Use a funnel for liquids to prevent spills. If the compound is a solid, use a powder funnel or carefully transfer with a spatula.

    • Do not overfill the container; fill to a maximum of 75-80% capacity to allow for vapor expansion.

  • Container Sealing and Storage:

    • Securely close the container cap immediately after adding waste.[8]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the wipe as hazardous waste.

    • Return the container to its designated SAA, ensuring it is within secondary containment.

  • Arranging for Disposal:

    • Once the waste container is nearly full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department.[2]

    • Complete any required hazardous waste pickup forms, ensuring all information is accurate and legible.[7]

    • The EHS office will coordinate the pickup by a licensed and approved hazardous waste contractor for transport and final disposal.[2]

Part 5: Emergency Procedures

In the event of a spill during handling or disposal preparation, immediate and correct action is crucial.

  • Minor Spill: For a small spill contained within a fume hood, use a chemical spill kit with an inert absorbent material. Collect the contaminated absorbent in a sealed bag, label it as hazardous waste, and request a pickup from EHS.[6]

  • Major Spill: In case of a larger spill, or any spill outside of a fume hood, evacuate the immediate area. Alert colleagues and notify your supervisor and the institutional EHS office immediately.[12] Do not attempt to clean it up yourself unless you are trained and equipped to do so.

By adhering to this comprehensive disposal guide, researchers can ensure that 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is managed in a manner that is safe, compliant, and environmentally responsible.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. Available at: [Link]

  • Laboratory Waste Management Guide. King County, Washington. Available at: [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

  • Safety Data Sheet - 4-Chloro-3-methyl-5-nitro-1H-pyrazole. Aaron Chemicals LLC. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available at: [Link]

Sources

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